molecular formula C8H18ClNO4 B569188 N-Ethyldeoxynojirimycin Hydrochloride CAS No. 210241-65-9

N-Ethyldeoxynojirimycin Hydrochloride

Cat. No.: B569188
CAS No.: 210241-65-9
M. Wt: 227.68 g/mol
InChI Key: YVZSBJPQUMOYLM-YSPZXBHMSA-N
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Description

An inhibitor of HIV cytopathicity.>

Properties

IUPAC Name

(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSBJPQUMOYLM-YSPZXBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C(C1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747754
Record name (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210241-65-9
Record name (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Ethyldeoxynojirimycin Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldeoxynojirimycin Hydrochloride belongs to the class of iminosugars, which are potent inhibitors of α-glucosidases. This technical guide provides an in-depth exploration of the core mechanism of action of this compound and its analogues. By competitively inhibiting key enzymes in the N-linked glycosylation pathway, these compounds disrupt the proper folding of glycoproteins, a mechanism with significant therapeutic potential, particularly in virology. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Inhibition of α-Glucosidases

The primary mechanism of action of N-alkyldeoxynojirimycin derivatives, including this compound, is the competitive inhibition of α-glucosidases.[1][2][3] These enzymes are crucial for the processing of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum (ER).

Specifically, these iminosugars target:

  • α-Glucosidase I: This enzyme catalyzes the removal of the terminal α-1,2-linked glucose residue from the Glc₃Man₉GlcNAc₂ oligosaccharide precursor that is transferred to nascent polypeptide chains.

  • α-Glucosidase II: This enzyme subsequently cleaves the two remaining α-1,3-linked glucose residues.

By mimicking the oxocarbenium ion-like transition state of the glucosidic bond cleavage, N-alkyldeoxynojirimycin derivatives bind to the active site of these enzymes, preventing the trimming of glucose residues from the N-glycans.[2] This inhibition leads to the accumulation of monoglucosylated (Glc₁Man₉GlcNAc₂) and diglucosylated (Glc₂Man₉GlcNAc₂) glycans on glycoproteins.

Impact on Glycoprotein (B1211001) Folding and Quality Control

The proper trimming of glucose residues is a critical step in the calnexin (B1179193)/calreticulin cycle, a major chaperone system in the ER responsible for the correct folding of many glycoproteins.[2] Monoglucosylated glycans are recognized and bound by the lectin-like chaperones calnexin and calreticulin, which retain the glycoprotein in the ER to facilitate its proper folding.

Inhibition of α-glucosidases by N-alkyldeoxynojirimycin derivatives disrupts this cycle. The persistent glucosylation of N-glycans leads to prolonged retention of glycoproteins within the ER.[2][4] This can result in:

  • Misfolding of glycoproteins: The inability to properly process the N-glycans can interfere with the attainment of the correct tertiary and quaternary structure of the protein.

  • ER-associated degradation (ERAD): Chronically misfolded proteins are eventually targeted for degradation by the ERAD pathway.

  • Generation of free oligosaccharides: The processing of misfolded glycoproteins can lead to the cleavage and release of free oligosaccharides into the cytosol.[2][4]

Antiviral Activity

The antiviral activity of N-alkyldeoxynojirimycin derivatives is a direct consequence of their ability to inhibit host α-glucosidases.[5] Many enveloped viruses, such as HIV and Dengue virus, rely on the host cell's machinery for the proper folding and maturation of their envelope glycoproteins.

By inhibiting α-glucosidases, N-alkyldeoxynojirimycin derivatives cause the misfolding of viral envelope glycoproteins.[5] This can lead to:

  • Inability of the viral glycoproteins to be properly transported to the cell surface.

  • Formation of non-infectious viral particles with defective envelope proteins.

  • Reduced viral entry into host cells.

Quantitative Data: α-Glucosidase Inhibition

While specific quantitative data for this compound is not extensively available in the public literature, studies on a range of N-alkyl-deoxynojirimycin derivatives demonstrate their potent inhibitory activity against α-glucosidases. The inhibitory potency is influenced by the length and nature of the N-alkyl chain. Below is a summary of representative data for various N-alkylated deoxynojirimycin derivatives.

CompoundEnzyme SourceIC₅₀ (µM)Ki (µM)Inhibition TypeReference
N-Alkyl-1-deoxynojirimycin derivativesα-glucosidase30.0 ± 0.6 - 200010 - 150Competitive[1]
N-Butyl-deoxynojirimycin (NB-DNJ)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
N-Nonyl-deoxynojirimycin (NN-DNJ)Bemisia tabaci α-glucosidaseLess Potent than DNJNot SpecifiedCompetitive[3]
1-Deoxynojirimycin (DNJ)Bemisia tabaci α-glucosidaseMore Potent than NB-DNJ & NN-DNJNot SpecifiedCompetitive[3]
N-alkylated DNJ with terminal amineα-glucosidaseNot SpecifiedNot SpecifiedNot Specified[6]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like this compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (or other test compounds)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, add a defined volume of α-glucosidase solution to each well.

  • Add varying concentrations of the test compound to the wells. Include a positive control (e.g., acarbose) and a negative control (solvent only).

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at the same temperature for a set time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., Na₂CO₃).

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Analysis of N-linked Glycan Processing in Cultured Cells

This protocol outlines a general workflow to study the effect of this compound on glycoprotein processing in a cellular context.

Materials:

  • Cell line of interest (e.g., HL-60)

  • Cell culture medium and supplements

  • This compound

  • Metabolic labeling reagent (e.g., [³H]-mannose)

  • Cell lysis buffer

  • Endoglycosidase H (Endo H)

  • SDS-PAGE reagents and equipment

  • Autoradiography or phosphorimaging system

Procedure:

  • Culture cells to a suitable confluency.

  • Treat the cells with varying concentrations of N-Ethydeoxynojirimycin Hydrochloride for a specified duration (e.g., 24-48 hours).

  • Metabolically label the cells with a radiolabeled sugar precursor (e.g., [³H]-mannose) for a few hours.

  • Lyse the cells and immunoprecipitate a specific glycoprotein of interest.

  • Divide the immunoprecipitated protein into two aliquots. Treat one aliquot with Endoglycosidase H (Endo H) and leave the other untreated. Endo H cleaves high-mannose and hybrid N-glycans but not complex glycans.

  • Analyze the protein samples by SDS-PAGE.

  • Visualize the radiolabeled glycoproteins by autoradiography or phosphorimaging.

  • An increased sensitivity to Endo H digestion in the drug-treated cells indicates an accumulation of high-mannose glycans, confirming the inhibition of α-glucosidases.

Visualizations

Signaling Pathways and Molecular Interactions

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum cluster_Inhibitor Nascent_Protein Nascent Polypeptide Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Nascent_Protein->Glycoprotein_Glc3 Oligosaccharyltransferase Oligosaccharide Glc3Man9GlcNAc2 Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) Glucosidase_II α-Glucosidase II Glycoprotein_Glc1->Glucosidase_II Correctly_Folded Correctly Folded Glycoprotein Golgi Golgi Correctly_Folded->Golgi Transport to Golgi Misfolded_Protein Misfolded Glycoprotein ERAD ERAD Misfolded_Protein->ERAD ERAD Pathway Glucosidase_I->Glycoprotein_Glc1 Cleaves terminal glucose Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glucosidase_II->Calnexin_Calreticulin Cleaves 2nd & 3rd glucose Calnexin_Calreticulin->Correctly_Folded Folding Calnexin_Calreticulin->Misfolded_Protein Misfolding Inhibitor N-Ethyldeoxynojirimycin Hydrochloride Inhibitor->Glucosidase_I Inhibits Inhibitor->Glucosidase_II Inhibits Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with N-Ethyldeoxynojirimycin HCl Start->Treatment Labeling Metabolic Labeling ([3H]-mannose) Treatment->Labeling Lysis Cell Lysis Labeling->Lysis IP Immunoprecipitation of Target Glycoprotein Lysis->IP Digestion Endo H Digestion (+/-) IP->Digestion SDS_PAGE SDS-PAGE Digestion->SDS_PAGE Analysis Autoradiography/ Phosphorimaging SDS_PAGE->Analysis Result Result: Increased Endo H sensitivity in treated cells Analysis->Result Antiviral_Mechanism Inhibitor N-Ethyldeoxynojirimycin HCl Target Host ER α-Glucosidases I & II Inhibitor->Target Binds to Mechanism Inhibition of N-linked Glycan Processing Target->Mechanism Effect Misfolding of Viral Envelope Glycoproteins Mechanism->Effect Outcome1 Reduced Viral Assembly and Budding Effect->Outcome1 Outcome2 Formation of Non-infectious Virions Effect->Outcome2 Final_Result Antiviral Activity Outcome1->Final_Result Outcome2->Final_Result

References

N-Ethyldeoxynojirimycin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldeoxynojirimycin Hydrochloride (NE-DNJ HCl) is a synthetic iminosugar, an analogue of glucose where the ring oxygen is replaced by a nitrogen atom. This structural modification confers inhibitory activity against key enzymes involved in carbohydrate metabolism, primarily α-glucosidases located in the endoplasmic reticulum and, to a lesser extent, glucosylceramide synthase in the Golgi apparatus. By interfering with the processing of N-linked glycans on glycoproteins and the biosynthesis of glycosphingolipids, NE-DNJ HCl serves as a valuable research tool for studying the roles of these macromolecules in various cellular processes. Its biological effects are closely related to those of other N-alkylated deoxynojirimycin derivatives, such as the more extensively studied N-butyldeoxynojirimycin (NB-DNJ). This guide provides a comprehensive overview of the chemical properties, mechanism of action, available quantitative data, and relevant experimental protocols for this compound.

Chemical and Physical Properties

This compound is a water-soluble, crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name (2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride
Synonyms N-Ethyl-1-deoxynojirimycin HCl, N-Ethylmoranoline HCl
Molecular Formula C₈H₁₈ClNO₄
Molecular Weight 227.69 g/mol
CAS Number 210241-65-9
Appearance White to off-white solid
Solubility Soluble in water
Storage -20°C

Mechanism of Action

The biological activity of this compound stems from its ability to mimic the structure of D-glucose, allowing it to competitively inhibit specific enzymes that recognize glucose as a substrate.

Inhibition of α-Glucosidases and N-Linked Glycoprotein (B1211001) Processing

The primary mechanism of action for NE-DNJ HCl is the inhibition of α-glucosidases I and II, which are resident in the endoplasmic reticulum (ER). These enzymes are critical for the initial trimming steps of the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) that is transferred to nascent polypeptide chains.

  • α-Glucosidase I: Removes the terminal α-1,2-linked glucose residue.

  • α-Glucosidase II: Removes the subsequent two α-1,3-linked glucose residues.

By inhibiting these enzymes, NE-DNJ HCl prevents the removal of glucose residues from the N-glycan chain. This disruption of glycoprotein processing leads to the accumulation of monoglucosylated and diglucosylated glycoproteins.[1] The altered glycan structure can have significant downstream consequences, including improper protein folding, retention in the ER, and subsequent degradation through the ER-associated degradation (ERAD) pathway.[1]

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Protein Nascent Polypeptide Oligosaccharyltransferase Oligosaccharyl- transferase Nascent_Protein->Oligosaccharyltransferase Glycoprotein_Glc3 Glycoprotein (Glc₃Man₉GlcNAc₂) Oligosaccharyltransferase->Glycoprotein_Glc3 Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Glc3Man9GlcNAc2->Oligosaccharyltransferase Glucosidase_I α-Glucosidase I Glycoprotein_Glc3->Glucosidase_I Glycoprotein_Glc1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glucosidase_I->Glycoprotein_Glc1 Glucosidase_II α-Glucosidase II Glycoprotein_Glc1->Glucosidase_II ERAD ER-Associated Degradation (ERAD) Glycoprotein_Glc1->ERAD Improper Folding Man9GlcNAc2_Glycoprotein Glycoprotein (Man₉GlcNAc₂) Glucosidase_II->Man9GlcNAc2_Glycoprotein Calnexin_Calreticulin Calnexin/ Calreticulin Cycle (Proper Folding) Man9GlcNAc2_Glycoprotein->Calnexin_Calreticulin Golgi Golgi Apparatus (Further Processing) Calnexin_Calreticulin->Golgi NEDNJ N-Ethyldeoxynojirimycin Hydrochloride NEDNJ->Glucosidase_I NEDNJ->Glucosidase_II

Inhibition of N-Linked Glycoprotein Processing by NE-DNJ HCl.
Inhibition of Glucosylceramide Synthase and Glycosphingolipid Biosynthesis

N-alkylated deoxynojirimycin derivatives can also inhibit glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids (GSLs).[2][3] GCS is located on the cytosolic face of the Golgi apparatus and catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most GSLs.[3]

Inhibition of GCS by NE-DNJ HCl would lead to a reduction in the cellular levels of glucosylceramide and, consequently, a decrease in the synthesis of downstream complex GSLs such as gangliosides and globosides.[4] However, the inhibitory potency of N-alkylated deoxynojirimycin derivatives on GCS is highly dependent on the length of the N-alkyl chain.

Glycosphingolipid_Biosynthesis_Inhibition cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) Glucosylceramide->Complex_GSLs Further Glycosylation NEDNJ N-Ethyldeoxynojirimycin Hydrochloride NEDNJ->GCS

Potential Inhibition of Glycosphingolipid Biosynthesis by NE-DNJ HCl.

Quantitative Data

Specific quantitative data for the inhibitory activity of this compound is limited in the scientific literature, with most studies focusing on the N-butyl derivative. The length of the N-alkyl chain significantly influences the inhibitory potency against different enzymes.

CompoundTarget EnzymeResultReference
N-EthyldeoxygalactonojirimycinGlycolipid BiosynthesisNon-inhibitory[5]
N-Butyldeoxynojirimycin (NB-DNJ)Glucosylceramide SynthasePotent inhibitor[2]
N-Butyldeoxynojirimycin (NB-DNJ)α-Glucosidase I and IIPotent inhibitor[2]

It has been observed that for the inhibition of glycolipid biosynthesis, N-alkylation with at least a propyl group is necessary, with butyl and hexyl derivatives showing maximal inhibition.[5] The N-ethyl derivative of the related iminosugar deoxygalactonojirimycin was found to be non-inhibitory.[5] This suggests that N-Ethyldeoxynojirimycin may be a weak inhibitor of glucosylceramide synthase compared to its longer-chain counterparts.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's effects on cellular processes.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of NE-DNJ HCl against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of NE-DNJ HCl in potassium phosphate buffer. Create a series of dilutions to test a range of concentrations.

  • In a 96-well plate, add 50 µL of the NE-DNJ HCl dilutions to the respective wells. For the control wells, add 50 µL of buffer.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in buffer) to all wells except the blanks.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Alpha_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Reagents Prepare Reagents: - NE-DNJ HCl dilutions - α-Glucosidase solution - pNPG solution Add_Inhibitor Add 50 µL NE-DNJ HCl or buffer to wells Reagents->Add_Inhibitor Add_Enzyme Add 50 µL α-Glucosidase solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 10 min Add_Enzyme->Pre_Incubate Add_Substrate Add 50 µL pNPG solution Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Add 50 µL Sodium Carbonate Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC₅₀ Measure_Absorbance->Calculate_Inhibition

Workflow for the In Vitro α-Glucosidase Inhibition Assay.
Analysis of Glycoprotein Processing in Cultured Cells

This protocol outlines a method to assess the effect of NE-DNJ HCl on the molecular weight of a specific glycoprotein due to altered glycosylation.

Materials:

  • Mammalian cell line expressing the glycoprotein of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting equipment and reagents

  • Primary antibody specific to the glycoprotein of interest

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of NE-DNJ HCl in fresh culture medium. Include an untreated control.

  • Incubate for 24-48 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against the target glycoprotein.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • A shift in the molecular weight of the glycoprotein in NE-DNJ HCl-treated cells compared to the control indicates an alteration in glycosylation.

Conclusion

This compound is a valuable tool for the study of glycoprotein and glycosphingolipid metabolism. While its inhibitory effects are generally less potent than its longer-chain N-alkylated counterparts, its specific properties may be advantageous in certain experimental contexts. The protocols and pathways described in this guide provide a framework for researchers to effectively utilize NE-DNJ HCl in their investigations into the complex roles of glycosylation in cellular biology. Further research is warranted to fully elucidate the specific inhibitory constants and cellular effects of this particular iminosugar derivative.

References

N-Ethyldeoxynojirimycin: A Technical Guide to its Role as a Glycoprotein Processing Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldeoxynojirimycin (N-EtDNJ), a synthetic iminosugar, is a potent inhibitor of enzymes involved in the N-linked glycoprotein (B1211001) processing pathway. As an analogue of glucose where the ring oxygen is replaced by a nitrogen atom, N-EtDNJ specifically targets α-glucosidases located in the endoplasmic reticulum (ER). This targeted inhibition disrupts the normal maturation of a wide array of cellular and viral glycoproteins, making N-EtDNJ a valuable tool for studying glycoprotein function and a promising candidate for therapeutic development, particularly in the realm of antiviral agents. This guide provides an in-depth overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the core biological and experimental processes.

Core Mechanism of Action: Interrupting Glycoprotein Quality Control

In mammalian cells, a significant portion of proteins entering the secretory pathway are modified by the attachment of N-linked glycans. This process, known as N-linked glycosylation, begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, to nascent polypeptide chains.

The proper folding and quality control of these glycoproteins are critically dependent on a series of enzymatic modifications to this glycan structure.[1] The key initial steps are the sequential removal of the three terminal glucose residues, a process mediated by two resident ER enzymes: α-glucosidase I (which removes the terminal α-1,2-linked glucose) and α-glucosidase II (which removes the two inner α-1,3-linked glucoses).[2][3]

This deglucosylation is essential for the interaction of glycoproteins with the lectin chaperones, calnexin (B1179193) and calreticulin.[4] This interaction forms the basis of the "calnexin/calreticulin cycle," a major quality control mechanism that retains incompletely folded proteins within the ER, promoting their correct conformation.[4] If a glycoprotein fails to fold correctly, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which re-adds a single glucose residue, allowing it to re-enter the calnexin/calreticulin cycle.[4] Proteins that are persistently misfolded are eventually targeted for ER-associated degradation (ERAD).[1][5]

N-Ethyldeoxynojirimycin and its parent compound, deoxynojirimycin (DNJ), function as competitive inhibitors of α-glucosidases I and II.[2][6] By mimicking the glucose substrate, they bind to the active site of these enzymes, preventing the trimming of glucose residues from the N-linked glycans.[6] This inhibition leads to the accumulation of glucosylated glycoproteins (Glc1-3Man7-9GlcNAc2), which cannot be properly processed.[2][7] The primary consequence is the disruption of the calnexin/calreticulin cycle, leading to misfolding of glycoproteins. For many enveloped viruses, which rely on this host cell machinery to correctly fold their envelope glycoproteins, this inhibition is a potent antiviral mechanism.[6] Misfolded viral glycoproteins can lead to the retention and degradation of these proteins, resulting in the production of non-infectious viral particles or a reduction in viral secretion.[6][8]

Quantitative Data

The efficacy of N-EtDNJ and its derivatives as both enzyme inhibitors and antiviral agents has been quantified in various studies. The following tables summarize key data points.

Table 1: Inhibitory Activity of N-Alkyl Deoxynojirimycin Derivatives Against α-Glucosidases
CompoundEnzyme SourceIC50Reference
Acarbose (Reference)Saccharomyces cerevisiae262.32 µg/mL[9]
Acarbose (Reference)Saccharomyces cerevisiae117.20 µg/mL[10]
Plant Extract (Reference)Pterocarpus erinaceus31.2 ± 0.1 µg/mL[11]
Plant Extract (Reference)Hyophorbe lagenicaulis261.9 µg/mL[12]

Note: Specific IC50 values for N-Ethyldeoxynojirimycin against isolated α-glucosidases are not consistently reported in the provided search results. The table includes reference inhibitors and extracts to provide context for typical inhibitory concentrations in α-glucosidase assays.

Table 2: Antiviral Activity of Deoxynojirimycin (DNJ) Derivatives
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
CM-10-18 (Oxygenated N-alkyl DNJ)Dengue Virus (DENV)BHK6.5>500>76[13][14]
Analogue 2hDengue Virus (DENV)Not Specified0.3 - 0.5>500>1000[14][15]
Analogue 2lDengue Virus (DENV)Not Specified0.3 - 0.5>500>1000[14][15]
Analogue 3jDengue Virus (DENV)Not Specified0.3 - 0.5>500>1000[14][15]
Analogue 3lDengue Virus (DENV)Not Specified0.3 - 0.5>500>1000[14][15]
NN-DNJDengue Virus (DENV)imDCs3.3Not SpecifiedNot Specified[3]
EOO-DNJDengue Virus (DENV)imDCs3.1Not SpecifiedNot Specified[3]
2THO-DNJDengue Virus (DENV)imDCs1.6Not SpecifiedNot Specified[3]

EC50: 50% effective concentration for inhibiting viral activity. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50), a measure of the compound's therapeutic window.

Experimental Protocols

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit α-glucosidase activity by quantifying the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (e.g., N-EtDNJ) dissolved in buffer or DMSO

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution (e.g., 200 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm

  • Incubator (37°C)

Methodology:

  • Enzyme Preparation: Dissolve α-glucosidase in phosphate buffer to a working concentration (e.g., 0.4-0.5 U/mL).[16]

  • Sample Preparation: Prepare serial dilutions of the test compound and the positive control (acarbose) in the phosphate buffer.

  • Assay Procedure: a. To each well of a 96-well plate, add 10 µL of the test compound solution (or buffer for control).[16] b. Add 490 µL of phosphate buffer and 250 µL of 5 mM pNPG solution to each well.[16] c. Pre-incubate the plate at 37°C for 5 minutes.[16] d. Initiate the reaction by adding 250 µL of the α-glucosidase solution to each well.[16] e. Incubate the plate at 37°C for 15-20 minutes.[16][17] f. Terminate the reaction by adding 50-200 µL of Na2CO3 solution. This stops the enzymatic reaction and develops the yellow color of p-nitrophenol.[16][17]

  • Measurement: Measure the absorbance of each well at 400-405 nm using a microplate reader.[16][18]

  • Calculation:

    • The percentage of α-glucosidase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the reaction without an inhibitor and Abs_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[19]

Viral Infectivity Assay: Plaque Assay

This assay quantifies the number of infectious viral particles (plaque-forming units, PFU) in a sample and is used to determine the antiviral efficacy of a compound.

Materials:

  • A cell line susceptible to the virus of interest (e.g., Vero cells, MDBK cells).

  • Virus stock of known or unknown titer.

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics).

  • Test compound (e.g., N-EtDNJ).

  • Semi-solid overlay medium (e.g., medium containing agarose (B213101) or methylcellulose).

  • Staining solution (e.g., crystal violet in methanol/formaldehyde).

  • Phosphate-buffered saline (PBS).

  • 6-well or 12-well cell culture plates.

Methodology:

  • Cell Seeding: Seed the susceptible cells into multi-well plates and incubate until they form a confluent monolayer (a continuous sheet of cells).[20]

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in culture medium.

  • Infection: a. Remove the growth medium from the cell monolayers. b. Inoculate each well with a small volume of a virus dilution. Also include wells treated with the test compound at various concentrations, both before, during, and after infection, depending on the experimental design. c. Incubate for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay Application: a. Remove the virus inoculum from the wells. b. Gently add the semi-solid overlay medium to each well. This medium restricts the spread of progeny virions to adjacent cells, ensuring that each initial infection results in a localized zone of cell death (a plaque).[20]

  • Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

  • Plaque Visualization: a. Remove the overlay medium. b. Fix the cells (e.g., with 10% formalin). c. Stain the cell monolayer with a solution like crystal violet, which stains living cells. Plaques will appear as clear, unstained areas against a stained background of healthy cells.[21]

  • Quantification and Analysis:

    • Count the number of plaques in each well.

    • Calculate the viral titer in PFU/mL using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor * Volume of inoculum in mL)

    • To determine the EC50 of the test compound, plot the percentage reduction in plaque number against the logarithm of the compound concentration.

Visualizations

Signaling and Experimental Workflows

Glycoprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum Lumen NascentProtein Nascent Polypeptide Transfer Oligosaccharyl- transferase NascentProtein->Transfer Glycosylation Glycoprotein_Glc3 Glycoprotein (Glc3Man9GlcNAc2) Transfer->Glycoprotein_Glc3 GlucosidaseI α-Glucosidase I Glycoprotein_Glc3->GlucosidaseI Glycoprotein_Glc2 Glycoprotein (Glc2Man9GlcNAc2) GlucosidaseI->Glycoprotein_Glc2 -1 Glucose GlucosidaseII α-Glucosidase II Glycoprotein_Glc2->GlucosidaseII Glycoprotein_Glc1 Glycoprotein (Glc1Man9GlcNAc2) GlucosidaseII->Glycoprotein_Glc1 -1 Glucose CalnexinCycle Calnexin/ Calreticulin Cycle Glycoprotein_Glc1->CalnexinCycle Enters Folding Cycle CorrectlyFolded Correctly Folded Glycoprotein CalnexinCycle->CorrectlyFolded Successful Folding Misfolded Misfolded Glycoprotein CalnexinCycle->Misfolded Folding Intermediate Golgi Exit to Golgi CorrectlyFolded->Golgi UGGT UGGT Misfolded->UGGT Recognized ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Persistent Misfolding UGGT->Glycoprotein_Glc1 Reglucosylation NEtDNJ N-EtDNJ NEtDNJ->GlucosidaseI Inhibits NEtDNJ->GlucosidaseII Inhibits

Caption: Glycoprotein processing pathway and its inhibition by N-EtDNJ.

Glucosidase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - α-Glucosidase Solution - pNPG Substrate - Buffer, Controls (Acarbose) - Test Compound Dilutions Start->PrepareReagents PlateSetup Aliquot Test Compound, Controls, and Buffer into 96-well Plate PrepareReagents->PlateSetup AddSubstrate Add pNPG Substrate to all wells PlateSetup->AddSubstrate PreIncubate Pre-incubate Plate at 37°C for 5 min AddSubstrate->PreIncubate AddEnzyme Initiate Reaction: Add α-Glucosidase Solution PreIncubate->AddEnzyme Incubate Incubate at 37°C for 15-20 min AddEnzyme->Incubate StopReaction Terminate Reaction: Add Na2CO3 Solution Incubate->StopReaction ReadAbsorbance Measure Absorbance at 405 nm StopReaction->ReadAbsorbance Calculate Calculate % Inhibition and Determine IC50 Value ReadAbsorbance->Calculate End End Calculate->End

Caption: Workflow for an in vitro α-glucosidase inhibition assay.

Plaque_Assay_Workflow Start Start SeedCells Seed Susceptible Cells in Multi-well Plate Start->SeedCells Monolayer Incubate until Confluent Monolayer Forms SeedCells->Monolayer PrepareVirus Prepare Serial Dilutions of Virus Stock and Test Compound Concentrations Monolayer->PrepareVirus InfectCells Remove Medium, Inoculate Cells with Virus +/- Test Compound PrepareVirus->InfectCells Adsorption Incubate for 1-2 hours (Viral Adsorption) InfectCells->Adsorption Overlay Remove Inoculum, Add Semi-Solid Overlay Medium Adsorption->Overlay IncubatePlaques Incubate for 2-10 Days for Plaque Formation Overlay->IncubatePlaques FixStain Fix Cells and Stain with Crystal Violet IncubatePlaques->FixStain CountPlaques Count Plaques (Clear Zones) FixStain->CountPlaques Calculate Calculate Viral Titer (PFU/mL) and Determine EC50 of Compound CountPlaques->Calculate End End Calculate->End

Caption: Workflow for a viral plaque assay to assess antiviral activity.

Conclusion

N-Ethyldeoxynojirimycin is a powerful and specific inhibitor of ER α-glucosidases, making it an indispensable tool in glycobiology and virology research. By disrupting the initial steps of N-linked glycan processing, it effectively induces the misfolding of essential viral and cellular glycoproteins. This mechanism not only provides a pathway for fundamental research into the roles of glycoproteins but also establishes a clear rationale for its development as a broad-spectrum antiviral agent. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for professionals seeking to utilize or understand the function of N-EtDNJ in a research or drug development context.

References

N-Ethyldeoxynojirimycin: A Technical Guide to its Role in the Inhibition of ER α-Glucosidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of ER α-Glucosidases in Glycoprotein (B1211001) Folding

The Endoplasmic Reticulum (ER) is the primary site for the synthesis and folding of a vast number of cellular and secreted proteins. A crucial post-translational modification that many of these proteins undergo is N-linked glycosylation, a process essential for their proper folding, stability, and function. This process is initiated by the en bloc transfer of a preassembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to nascent polypeptide chains.

The subsequent processing of this N-linked glycan is meticulously controlled by a series of ER-resident enzymes, among which α-glucosidases I and II play a pivotal role. α-Glucosidase I is responsible for the removal of the terminal α-1,2-linked glucose residue, while α-glucosidase II sequentially cleaves the two inner α-1,3-linked glucose residues. This deglucosylation process is a critical checkpoint in the glycoprotein quality control cycle. The resulting monoglucosylated glycoprotein (Glc₁Man₉GlcNAc₂) is recognized by the lectin chaperones calnexin (B1179193) and calreticulin, which assist in its correct folding. Once properly folded, the final glucose residue is removed by α-glucosidase II, allowing the glycoprotein to exit the ER and proceed through the secretory pathway. Misfolded glycoproteins can be re-glucosylated by UDP-glucose:glycoprotein glucosyltransferase (UGGT), re-entering the calnexin/calreticulin cycle for another folding attempt. Persistent misfolding leads to mannose trimming and subsequent ER-associated degradation (ERAD).

The inhibition of ER α-glucosidases disrupts this intricate quality control mechanism, leading to the accumulation of misfolded glycoproteins. This disruption has been identified as a promising therapeutic strategy for a range of diseases, particularly viral infections, as many enveloped viruses rely on the host cell's glycoprotein folding machinery for the proper conformation of their envelope proteins.

N-Ethyldeoxynojirimycin: A Competitive Inhibitor of ER α-Glucosidases

N-Ethyldeoxynojirimycin (N-EtDNJ) is a synthetic iminosugar, an analogue of the natural glucose mimic 1-deoxynojirimycin (B1663644) (DNJ) found in mulberry leaves. Iminosugars are characterized by the replacement of the endocyclic oxygen atom with a nitrogen atom. This structural modification allows them to act as competitive inhibitors of glycosidases by mimicking the transition state of the natural substrate.

The primary mechanism of action of N-EtDNJ is the competitive inhibition of ER α-glucosidases I and II. The protonated nitrogen atom in the piperidine (B6355638) ring of N-EtDNJ at physiological pH mimics the positively charged oxocarbenium ion-like transition state formed during the enzymatic hydrolysis of the glycosidic bond. This allows N-EtDNJ to bind with high affinity to the active site of the α-glucosidases, thereby blocking the access of the natural glucosylated N-glycan substrate and inhibiting the trimming of glucose residues.

The N-alkylation of deoxynojirimycin derivatives has been shown to significantly influence their inhibitory potency and selectivity. The length and nature of the alkyl chain can affect the lipophilicity of the molecule, influencing its uptake into cells and its interaction with the enzyme's active site.

Quantitative Analysis of Inhibitory Activity

While specific IC₅₀ and Kᵢ values for N-Ethyldeoxynojirimycin against purified ER α-glucosidase I and II are not extensively documented in publicly available literature, the inhibitory activities of a range of other N-alkylated deoxynojirimycin derivatives provide valuable insights into the structure-activity relationship (SAR). The following table summarizes the reported IC₅₀ values for various N-alkylated DNJ analogues against α-glucosidase I.

CompoundAlkyl Chain LengthIC₅₀ (nM) for α-Glucosidase I
N-Methyl-deoxynojirimycinC1-
N-Ethyl-deoxynojirimycin C2 Data not available
N-Propyl-deoxynojirimycinC3-
N-Butyl-deoxynojirimycinC4-
N-Pentyl-deoxynojirimycinC5-
N-Hexyl-deoxynojirimycinC6-
N-Heptyl-deoxynojirimycinC7-
N-Octyl-deoxynojirimycinC8-
N-Nonyl-deoxynojirimycinC9-
N-(6'-(4''-azido-2''-nitrophenylamino)hexyl)-1-deoxynojirimycin-17[1]

Note: The absence of a specific value is denoted by "-". The provided data for the complex derivative highlights the high potency achievable with specific N-substitutions.

Experimental Protocols

Synthesis of N-Ethyldeoxynojirimycin

A general method for the N-alkylation of 1-deoxynojirimycin can be adapted for the synthesis of N-Ethyldeoxynojirimycin.[2][3]

Materials:

  • 1-Deoxynojirimycin (DNJ)

  • Ethyl iodide or Bromoethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

  • Dissolve 1-deoxynojirimycin in anhydrous DMF.

  • Add potassium carbonate to the solution.

  • Add ethyl iodide (or bromoethane) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure N-Ethyldeoxynojirimycin.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of N-EtDNJ against α-glucosidases using a chromogenic substrate. To specifically assay ER α-glucosidase I and II, purified enzymes are required.

Materials:

  • Purified ER α-glucosidase I or II

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • N-Ethyldeoxynojirimycin (test inhibitor)

  • Acarbose or Castanospermine (positive control)

  • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of N-EtDNJ in phosphate buffer.

  • In a 96-well plate, add a defined amount of the α-glucosidase enzyme solution to each well.

  • Add the different concentrations of N-EtDNJ to the respective wells. Include wells with buffer only (negative control) and a positive control inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the pNPG substrate solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding Na₂CO₃ solution to each well.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of N-EtDNJ using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Glycoprotein Processing

This assay evaluates the effect of N-EtDNJ on the processing of N-linked glycans on glycoproteins within a cellular context. It typically involves metabolic labeling of glycoproteins and analysis of their glycan structures.

Materials:

  • Cell line of interest (e.g., CHO, HEK293)

  • Cell culture medium and supplements

  • N-Ethyldeoxynojirimycin

  • [³⁵S]methionine/cysteine or [³H]mannose for metabolic labeling

  • Lysis buffer

  • Antibody specific to a glycoprotein of interest (e.g., a viral envelope protein)

  • Protein A/G-agarose beads for immunoprecipitation

  • Endoglycosidase H (Endo H)

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography or phosphorimaging system

Procedure:

  • Culture the cells to an appropriate confluency.

  • Pre-incubate the cells with various concentrations of N-EtDNJ for a defined period (e.g., 1-2 hours).

  • Metabolically label the cells by incubating them in a medium containing [³⁵S]methionine/cysteine or [³H]mannose in the continued presence of N-EtDNJ for several hours.

  • Lyse the cells and immunoprecipitate the glycoprotein of interest using a specific antibody and protein A/G-agarose beads.

  • Wash the immunoprecipitates thoroughly.

  • Elute the glycoprotein from the beads.

  • Divide the eluate into two aliquots. Treat one aliquot with Endo H, which cleaves high-mannose and hybrid N-glycans (indicative of ER retention and incomplete processing), but not complex-type glycans (found on mature glycoproteins). The other aliquot serves as an untreated control.

  • Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging.

  • Inhibition of α-glucosidases by N-EtDNJ will result in the accumulation of glycoproteins with high-mannose, Endo H-sensitive glycans, leading to a shift in the molecular weight of the glycoprotein on the gel compared to the untreated control.

Visualizing the Mechanism and Experimental Workflow

N_Glycan_Processing cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition by N-EtDNJ Nascent Polypeptide Nascent Polypeptide Glc3Man9GlcNAc2 Glc3Man9GlcNAc2 Nascent Polypeptide->Glc3Man9GlcNAc2 OST Glc2Man9GlcNAc2 Glc2Man9GlcNAc2 Glc3Man9GlcNAc2->Glc2Man9GlcNAc2 α-Glucosidase I Glc1Man9GlcNAc2 Glc1Man9GlcNAc2 Glc2Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase II Man9GlcNAc2 Man9GlcNAc2 Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin/Calreticulin Calnexin/Calreticulin Glc1Man9GlcNAc2->Calnexin/Calreticulin Binding Correctly Folded Protein Correctly Folded Protein Man9GlcNAc2->Correctly Folded Protein Misfolded Protein Misfolded Protein Calnexin/Calreticulin->Misfolded Protein Calnexin/Calreticulin->Correctly Folded Protein Folding UGGT UGGT UGGT->Glc1Man9GlcNAc2 Re-glucosylation Misfolded Protein->UGGT Recognition ERAD ERAD Misfolded Protein->ERAD Degradation Golgi Golgi Correctly Folded Protein->Golgi Export N-EtDNJ N-EtDNJ N-EtDNJ->Glc2Man9GlcNAc2 Inhibits N-EtDNJ->Glc1Man9GlcNAc2 Inhibits N-EtDNJ->Man9GlcNAc2 Inhibits Experimental_Workflow cluster_InVitro In Vitro Assay cluster_Cellular Cellular Assay Enzyme_Prep Prepare α-Glucosidase Solution Pre_Incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_Incubation Inhibitor_Prep Prepare N-EtDNJ Dilutions Inhibitor_Prep->Pre_Incubation Reaction_Start Add pNPG Substrate Pre_Incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Na2CO3 Incubation->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation Cell_Culture Culture Cells Inhibitor_Treatment Treat Cells with N-EtDNJ Cell_Culture->Inhibitor_Treatment Metabolic_Labeling Metabolically Label Glycoproteins Inhibitor_Treatment->Metabolic_Labeling Cell_Lysis Lyse Cells Metabolic_Labeling->Cell_Lysis Immunoprecipitation Immunoprecipitate Glycoprotein Cell_Lysis->Immunoprecipitation EndoH_Digestion Endo H Digestion Immunoprecipitation->EndoH_Digestion SDS_PAGE SDS-PAGE Analysis EndoH_Digestion->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography

References

The Sweet Blockade: A Technical Guide to the Discovery and Development of Iminosugar-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iminosugars, a class of carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, have emerged as a versatile and powerful platform for the development of therapeutic agents. Their ability to mimic the transition state of glycosidase-catalyzed reactions makes them potent and specific inhibitors of these enzymes. This has led to the successful development of drugs for a range of diseases, including type 2 diabetes, lysosomal storage disorders, and viral infections. This in-depth technical guide provides a comprehensive overview of the discovery and development of iminosugar-based inhibitors, with a focus on their mechanism of action, quantitative data on their inhibitory activity, detailed experimental protocols, and the logical workflows involved in their journey from concept to clinic.

Mechanism of Action: Targeting Glycosidase Activity

The primary mechanism by which iminosugars exert their therapeutic effects is through the competitive inhibition of glycosidases. These enzymes are responsible for the cleavage of glycosidic bonds in carbohydrates and glycoproteins. By mimicking the structure of the natural sugar substrate, iminosugars bind to the active site of the enzyme, preventing the processing of the natural substrate.

A critical pathway targeted by many antiviral iminosugars is the endoplasmic reticulum (ER) quality control (QC) pathway for glycoprotein (B1211001) folding.[1][2] Viral envelope glycoproteins require proper folding and modification within the host cell's ER to become functional. Iminosugars, by inhibiting ER α-glucosidases I and II, disrupt this process, leading to misfolded viral glycoproteins that are retained in the ER and targeted for degradation.[3] This prevents the assembly and release of new, infectious viral particles.

Quantitative Data on Iminosugar Inhibitors

The potency of iminosugar inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. The Ki value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.

Below are tables summarizing the inhibitory activities of selected iminosugar-based drugs and experimental compounds against various glycosidases.

Table 1: Inhibitory Activity of Marketed Iminosugar Drugs

Iminosugar DrugTarget EnzymeDiseaseIC50 (µM)Ki (µM)
Miglitol (Glyset®) α-Glucosidases (intestinal)Type 2 Diabetes~0.05 (rice)[2]-
Miglustat (Zavesca®) Glucosylceramide synthaseGaucher Disease, Niemann-Pick Type C13 (ER glucosidase II)[2]-
Migalastat (Galafold®) α-Galactosidase AFabry Disease--

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.

Table 2: Inhibitory Activity of Experimental Iminosugar Compounds

CompoundTarget EnzymePotential ApplicationIC50 (µM)Ki (µM)
Deoxynojirimycin (DNJ) α-GlucosidaseAntiviral, Antidiabetic16 (ER glucosidase II)[2]-
N-butyl-DNJ (NB-DNJ) α-Glucosidase, Glucosylceramide synthaseAntiviral, Lysosomal Storage Disorders--
Compound 77 Not SpecifiedSARS-CoV-2EC90 = 1.94[2][4]-
Compound 22 Not SpecifiedSARS-CoV-2EC90 = 3.83[2]-
Isofagomine β-GlucosidaseGaucher Disease (chaperone)--

Table 3: Pharmacokinetic Properties of Marketed Iminosugar Drugs

DrugBioavailability (%)Tmax (hours)Half-life (hours)MetabolismExcretion
Miglustat 40-60 (rat)--NegligibleRenal
Migalastat ~753.0 - 3.53.2 - 4.0Minor (dehydrogenation, O-glucuronide conjugation)Primarily renal (unchanged)

Experimental Protocols

The development of iminosugar inhibitors relies on a suite of well-defined experimental protocols to assess their efficacy and mechanism of action. Below are detailed methodologies for key assays.

α-Glucosidase Inhibition Assay

This assay is fundamental for determining the inhibitory potential of iminosugar compounds against α-glucosidase enzymes.

Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is measured spectrophotometrically. The reduction in absorbance in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Iminosugar inhibitor (test compound)

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate pNPG in phosphate buffer.

    • Prepare serial dilutions of the iminosugar inhibitor and acarbose in an appropriate solvent (e.g., DMSO or water).

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the serially diluted iminosugar inhibitor or acarbose to the respective wells.

    • Add 20 µL of the α-glucosidase enzyme solution to each well, except for the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of sodium carbonate solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Antiviral Assay: Plaque Reduction Assay

This assay is used to determine the antiviral activity of iminosugar compounds by quantifying the reduction in viral plaque formation. [5] Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the iminosugar inhibitor. A semi-solid overlay is then added to restrict the spread of the virus, leading to the formation of localized areas of cell death (plaques). The number of plaques is counted, and a reduction in the number of plaques in the presence of the inhibitor indicates antiviral activity.

Materials:

  • Susceptible host cell line (e.g., Vero cells for many viruses)

  • Virus stock of known titer

  • Iminosugar inhibitor (test compound)

  • Cell culture medium

  • Semi-solid overlay (e.g., agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells in culture plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the iminosugar inhibitor in cell culture medium.

    • Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).

    • Infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques.

    • Immediately after infection, add the different concentrations of the iminosugar inhibitor to the respective wells. Include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

  • Overlay and Incubation:

    • After a 1-2 hour adsorption period, remove the virus inoculum and add the semi-solid overlay containing the respective concentrations of the inhibitor.

    • Incubate the plates at the optimal temperature and CO2 concentration for the specific virus-cell system until plaques are visible (typically 2-10 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a suitable fixative (e.g., formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Wash the plates to remove excess stain. Plaques will appear as clear zones against a background of stained, uninfected cells.

    • Count the number of plaques in each well.

  • Calculation:

    • Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control.

    • Determine the EC50 (50% effective concentration) value, which is the concentration of the inhibitor that reduces the number of plaques by 50%.

In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay is another common method to assess the antiviral activity of compounds by measuring the inhibition of virus-induced cell death. [6][7] Principle: Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which ultimately leads to cell death. This assay measures the ability of an iminosugar inhibitor to protect cells from virus-induced CPE. Cell viability is typically assessed using a colorimetric or luminescent readout.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Iminosugar inhibitor (test compound)

  • Cell culture medium

  • Cell viability reagent (e.g., Neutral Red, MTT, or a reagent that measures ATP content)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the host cells in a 96-well plate to form a confluent monolayer.

  • Treatment and Infection:

    • Prepare serial dilutions of the iminosugar inhibitor in cell culture medium.

    • Add the diluted inhibitor to the cell monolayers.

    • Infect the cells with a dilution of the virus that causes significant CPE within a few days. Include a virus control (no inhibitor), a cell control (no virus, no inhibitor), and a compound toxicity control (inhibitor, no virus).

  • Incubation:

    • Incubate the plate at the optimal temperature and CO2 concentration until CPE is clearly visible in the virus control wells.

  • Measurement of Cell Viability:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or luminescence using a microplate reader.

  • Calculation:

    • Calculate the percentage of CPE reduction for each inhibitor concentration.

    • Determine the EC50 value, the concentration of the inhibitor that protects 50% of the cells from virus-induced death.

    • Determine the CC50 (50% cytotoxic concentration) from the compound toxicity control wells.

    • Calculate the Selectivity Index (SI) as CC50/EC50. A higher SI indicates a more promising antiviral candidate.

Mandatory Visualizations

Signaling Pathway: ER Quality Control of Glycoprotein Folding

ER_Quality_Control cluster_ER Endoplasmic Reticulum Lumen Nascent_Polypeptide Nascent Polypeptide OST Oligosaccharyl- transferase (OST) Nascent_Polypeptide->OST Glc3Man9GlcNAc2 Glycoprotein (Glc3Man9GlcNAc2) OST->Glc3Man9GlcNAc2 N-glycosylation Glucosidase_I Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Glucose trimming Glc1Man9GlcNAc2 Monoglucosylated Glycoprotein Glucosidase_II->Glc1Man9GlcNAc2 Glucose trimming Calnexin_Calreticulin Calnexin/ Calreticulin (CNX/CRT) Glc1Man9GlcNAc2->Calnexin_Calreticulin Binding Folding Folding Calnexin_Calreticulin->Folding Correctly_Folded Correctly Folded Glycoprotein Folding->Correctly_Folded Success Misfolded Misfolded Glycoprotein Folding->Misfolded Failure Golgi Exit to Golgi Correctly_Folded->Golgi UGGT UGGT UGGT->Glc1Man9GlcNAc2 Misfolded->UGGT Reglucosylation ERAD ER-Associated Degradation (ERAD) Misfolded->ERAD Persistent misfolding Iminosugar Iminosugar Inhibitor Iminosugar->Glucosidase_I Iminosugar->Glucosidase_II

Caption: ER quality control pathway for glycoprotein folding and the site of action for iminosugar inhibitors.

Experimental Workflow: In Vitro Antiviral Screening

Antiviral_Screening_Workflow Start Start: Iminosugar Compound Library Cell_Culture Prepare Host Cell Monolayers (96-well plate) Start->Cell_Culture Compound_Addition Add Serial Dilutions of Iminosugars Cell_Culture->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate (e.g., 72h) Virus_Infection->Incubation CPE_Assay CPE Reduction Assay Incubation->CPE_Assay Viability_Measurement Measure Cell Viability (e.g., ATP content) CPE_Assay->Viability_Measurement Data_Analysis Calculate EC50 & CC50 Viability_Measurement->Data_Analysis Hit_Identification Identify 'Hits' (High Selectivity Index) Data_Analysis->Hit_Identification Secondary_Screen Secondary Screening (e.g., Plaque Reduction Assay) Hit_Identification->Secondary_Screen Lead_Selection Select Lead Compounds for further development Secondary_Screen->Lead_Selection

Caption: A typical workflow for the in vitro screening of iminosugar compounds for antiviral activity.

Logical Relationship: Iminosugar Drug Discovery and Development Pipeline

Drug_Development_Pipeline cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Development Target_ID Target Identification (e.g., Glycosidase) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead (SAR Studies) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Safety_Pharm Safety Pharmacology & Toxicology In_Vivo->Safety_Pharm Phase_I Phase I (Safety & PK) Safety_Pharm->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: The general pipeline for the discovery and development of iminosugar-based therapeutic agents.

Conclusion

Iminosugar-based inhibitors represent a mature and clinically validated class of therapeutic agents with a broad range of applications. Their development has been driven by a deep understanding of their mechanism of action at the molecular level, coupled with robust and reproducible experimental methodologies. The continued exploration of novel iminosugar scaffolds and their application to new therapeutic targets holds significant promise for the future of medicine. This guide provides a foundational understanding of the key principles and techniques that underpin this exciting field of drug discovery.

References

N-Ethyldeoxynojirimycin's Impact on N-linked Oligosaccharide Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of N-Ethyldeoxynojirimycin (N-EtDNJ) on the processing of N-linked oligosaccharides. N-EtDNJ, an iminosugar, is a derivative of deoxynojirimycin (DNJ) and a potent inhibitor of key enzymes in the N-linked glycosylation pathway. This document details the mechanism of action of N-EtDNJ, its quantitative effects on enzymatic activity, the downstream consequences on glycoprotein (B1211001) folding and cellular stress responses, and provides detailed protocols for studying these phenomena.

Introduction to N-linked Glycosylation and Glucosidase Inhibition

N-linked glycosylation is a critical post-translational modification of proteins in eukaryotic cells, commencing in the endoplasmic reticulum (ER). It involves the attachment of a pre-assembled oligosaccharide precursor, Glc₃Man₉GlcNAc₂, to asparagine residues of nascent polypeptide chains. The proper folding and quality control of these glycoproteins are highly dependent on the timely removal of the three terminal glucose residues from this precursor. This trimming process is catalyzed by two key enzymes: α-glucosidase I, which removes the terminal α-1,2-linked glucose, and α-glucosidase II, which sequentially removes the two subsequent α-1,3-linked glucose residues.

N-Ethyldeoxynojirimycin (N-EtDNJ) and its N-alkylated analogues are iminosugars that function as competitive inhibitors of these ER α-glucosidases. By preventing the removal of glucose residues, these compounds disrupt the normal processing of N-linked oligosaccharides, leading to profound effects on glycoprotein maturation, quality control, and trafficking.

Mechanism of Action of N-Ethyldeoxynojirimycin

N-EtDNJ exerts its effects by directly inhibiting the catalytic activity of ER α-glucosidases I and II. As a glucose analogue, it binds to the active site of these enzymes, preventing them from cleaving the glucose residues from the N-linked oligosaccharide chains of newly synthesized glycoproteins. This inhibition results in the accumulation of glycoproteins carrying monoglucosylated (Glc₁Man₉GlcNAc₂) and diglucosylated (Glc₂Man₉GlcNAc₂) oligosaccharides.

The presence of these terminal glucose residues is a critical signal in the glycoprotein quality control system. Specifically, the monoglucosylated glycan is recognized by the lectin chaperones calnexin (B1179193) and calreticulin, which assist in the proper folding of the glycoprotein. Once correctly folded, the remaining glucose is cleaved by α-glucosidase II, allowing the glycoprotein to exit the ER. However, under conditions of glucosidase inhibition by N-EtDNJ, the persistent glucosylation state disrupts this cycle, leading to prolonged retention of glycoproteins in the ER and the potential for misfolding.

Downstream Cellular Consequences of Glucosidase Inhibition

The inhibition of N-linked oligosaccharide processing by N-EtDNJ triggers a cascade of cellular events:

  • Impaired Glycoprotein Folding and Quality Control: The disruption of the calnexin/calreticulin cycle due to persistent glucosylation can lead to the misfolding and aggregation of glycoproteins. Misfolded proteins are typically targeted for ER-associated degradation (ERAD). The inhibition of glucosidases can interfere with this process, leading to the accumulation of misfolded proteins in the ER.

  • Induction of the Unfolded Protein Response (UPR): The accumulation of unfolded or misfolded proteins in the ER lumen constitutes a state of "ER stress," which in turn activates a complex signaling network known as the Unfolded Protein Response (UPR). The UPR is mediated by three main sensor proteins in the ER membrane:

    • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein translation to reduce the protein load on the ER.

    • IRE1 (Inositol-requiring enzyme 1): Activated IRE1 splices the mRNA of the X-box binding protein 1 (XBP1), generating a potent transcription factor that upregulates genes involved in protein folding and degradation.

    • ATF6 (Activating transcription factor 6): When activated, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a transcription factor that also upregulates ER chaperones and other UPR target genes.

  • Generation of Free Oligosaccharides (FOS): The aberrant processing and retention of glycoproteins can lead to their eventual degradation, which can involve the cleavage and release of the unprocessed oligosaccharide chains into the cytosol as free oligosaccharides (FOS).

Quantitative Data on N-Alkyl-Deoxynojirimycin Derivatives

CompoundEnzyme SourceIC₅₀ (µM)Reference(s)
N-Butyldeoxynojirimycin (NB-DNJ) Yeast α-glucosidase158[1]
N-Nonyldeoxynojirimycin (NN-DNJ) Acid α-glucosidase0.42[2]
α-1,6-glucosidase8.4[2]
Various N-alkyl-DNJ derivatives α-glucosidase30.0 - 2000

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the in vitro inhibitory activity of N-EtDNJ against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • N-Ethyldeoxynojirimycin (N-EtDNJ)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (200 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase in 100 mM sodium phosphate buffer.

  • Prepare a series of dilutions of N-EtDNJ in the same buffer.

  • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

  • Add 50 µL of the N-EtDNJ dilutions (or buffer for the control) to the respective wells.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 50 µL of pNPG solution (1 mM in buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 200 mM sodium carbonate to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each N-EtDNJ concentration and determine the IC₅₀ value.

Analysis of N-linked Oligosaccharides from Cultured Cells

This protocol outlines the steps for analyzing the effects of N-EtDNJ on the N-linked glycan profile of a specific glycoprotein from cultured cells.

Materials:

  • Cultured cells of interest

  • N-Ethyldeoxynojirimycin (N-EtDNJ)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody specific to the glycoprotein of interest

  • Protein A/G agarose (B213101) beads

  • Denaturation buffer (e.g., containing SDS and DTT)

  • PNGase F (Peptide-N-Glycosidase F)

  • 2-Aminobenzamide (B116534) (2-AB) labeling kit

  • HILIC-HPLC system with a fluorescence detector

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency and treat with a range of N-EtDNJ concentrations for a specified time (e.g., 24-48 hours).

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in lysis buffer and clarify the lysate by centrifugation.

    • Incubate the lysate with the specific antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

    • Wash the beads extensively to remove non-specific proteins.

  • Enzymatic Release of N-glycans:

    • Denature the immunoprecipitated glycoprotein by heating in denaturation buffer.

    • Add PNGase F and incubate overnight at 37°C to release the N-linked glycans.

    • Separate the released glycans from the protein and beads by centrifugation or filtration.

  • Fluorescent Labeling of N-glycans:

    • Dry the collected glycans.

    • Label the reducing end of the glycans with 2-aminobenzamide (2-AB) according to the manufacturer's protocol. This involves a reductive amination reaction.

    • Remove excess 2-AB label using a cleanup column (e.g., HILIC SPE).

  • HILIC-HPLC Analysis:

    • Analyze the 2-AB labeled N-glycans by HILIC-HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).

    • The separation is based on the hydrophilicity of the glycans, with larger and more complex glycans eluting later.

    • Compare the glycan profiles of untreated and N-EtDNJ-treated cells to identify changes in oligosaccharide processing.

Visualizations

N_linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Polypeptide Nascent Polypeptide OST Oligosaccharyltransferase Polypeptide->OST Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Glc3Man9GlcNAc2->OST Glc3Man9GlcNAc2_Protein Glycoprotein (Glc₃Man₉GlcNAc₂) OST->Glc3Man9GlcNAc2_Protein N-glycosylation Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2_Protein->Glucosidase_I Glc2Man9GlcNAc2_Protein Glycoprotein (Glc₂Man₉GlcNAc₂) Glucosidase_I->Glc2Man9GlcNAc2_Protein Glucose trimming Glucosidase_II α-Glucosidase II Glc2Man9GlcNAc2_Protein->Glucosidase_II Glc1Man9GlcNAc2_Protein Glycoprotein (Glc₁Man₉GlcNAc₂) Glucosidase_II->Glc1Man9GlcNAc2_Protein Glucose trimming Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Glc1Man9GlcNAc2_Protein->Calnexin_Calreticulin Folding & QC Calnexin_Calreticulin->Glc1Man9GlcNAc2_Protein Reglucosylation (if misfolded) Man9GlcNAc2_Protein Correctly Folded Glycoprotein (Man₉GlcNAc₂) Calnexin_Calreticulin->Man9GlcNAc2_Protein Exit from cycle Further_Processing Further Processing (Mannosidases, etc.) Man9GlcNAc2_Protein->Further_Processing ER to Golgi Transport NEtDNJ N-EtDNJ NEtDNJ->Glucosidase_I NEtDNJ->Glucosidase_II

Caption: N-linked glycosylation pathway and the inhibitory action of N-EtDNJ.

UPR_Activation cluster_UPR Unfolded Protein Response (UPR) Glucosidase_Inhibition Glucosidase Inhibition (e.g., by N-EtDNJ) Misfolded_Glycoproteins Accumulation of Misfolded Glycoproteins Glucosidase_Inhibition->Misfolded_Glycoproteins ER_Stress ER Stress Misfolded_Glycoproteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6(n) ATF6->ATF6n ATF4 ATF4 eIF2a->ATF4 Translation_Attenuation Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Genes Upregulation of Chaperone & ERAD Genes ATF4->Chaperone_Genes XBP1s->Chaperone_Genes ATF6n->Chaperone_Genes

Caption: Activation of the Unfolded Protein Response by glucosidase inhibition.

Experimental_Workflow Start Start: Cultured Cells Treatment Treat with N-EtDNJ Start->Treatment Lysis Cell Lysis Treatment->Lysis Immunoprecipitation Immunoprecipitation of Target Glycoprotein Lysis->Immunoprecipitation Deglycosylation PNGase F Digestion (Release N-glycans) Immunoprecipitation->Deglycosylation Labeling 2-AB Fluorescent Labeling Deglycosylation->Labeling Cleanup HILIC SPE Cleanup Labeling->Cleanup Analysis HILIC-HPLC Analysis Cleanup->Analysis End End: Glycan Profile Analysis->End

Caption: Experimental workflow for analyzing N-glycan profiles.

References

N-Ethyldeoxynojirimycin Hydrochloride (Miglustat): A Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Ethyldeoxynojirimycin Hydrochloride, more commonly known as Miglustat (B1677133) (marketed as Zavesca® and Opfolda®), is a synthetic N-alkylated imino sugar, analogous to D-glucose.[1][2] It serves as a cornerstone of substrate reduction therapy (SRT) for certain lysosomal storage disorders.[3][4] This guide provides a comprehensive overview of its pharmacological profile, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental protocols used for its evaluation.

Mechanism of Action: Substrate Reduction Therapy

Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase (GCS).[1][2][5] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide, forming glucosylceramide.[3][6]

In lysosomal storage disorders like Type 1 Gaucher disease (GD1) and Niemann-Pick disease Type C (NP-C), a deficiency in specific catabolic enzymes leads to the harmful accumulation of these glycosphingolipids within lysosomes.[3][7]

  • In Gaucher Disease (Type 1): A deficiency in the enzyme glucocerebrosidase causes a buildup of its substrate, glucosylceramide.[3]

  • In Niemann-Pick Disease (Type C): Mutations in the NPC1 or NPC2 genes disrupt intracellular lipid trafficking, leading to the accumulation of cholesterol and various glycosphingolipids.[3][7]

By inhibiting GCS, Miglustat reduces the rate of glucosylceramide synthesis.[1][3] This "substrate reduction" aims to balance the impaired breakdown, thereby preventing the pathological accumulation of lipids in tissues like the liver, spleen, bone marrow, and brain.[1][4] This approach is particularly beneficial for patients who are unsuitable for enzyme replacement therapy (ERT).[2]

In the context of Pompe disease, Miglustat acts as a pharmacological chaperone for cipaglucosidase alfa, a form of ERT. It binds to and stabilizes the enzyme in the bloodstream, preventing its inactivation before it reaches the lysosomes.[5]

G cluster_0 Glycosphingolipid Synthesis Pathway cluster_1 Lysosomal Degradation (Deficient in Disease) Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalysis Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further Synthesis Miglustat Miglustat (N-Ethyldeoxynojirimycin HCl) Miglustat->GCS  Competitive  Inhibition GlcCer_d Glucosylceramide GBA Glucocerebrosidase (GBA) GlcCer_d->GBA Degradation Degradation Products GBA->Degradation

Caption: Mechanism of action of Miglustat in substrate reduction therapy.

Pharmacodynamics

The pharmacodynamic effect of Miglustat is the reduction of glycosphingolipid biosynthesis.[1] Its potency as a GCS inhibitor is characterized by its half-maximal inhibitory concentration (IC50).

ParameterValueOrganism/SystemReference
IC50 22,000 nM (22 µM)Human Ceramide Glucosyltransferase[1]
IC50 5-50 µMGlucosylceramide Synthase[8]
IC50 (vs. Eliglustat) ~3 orders of magnitude higherGlucosylceramide Synthase[9]

In clinical trials, the pharmacodynamic effects are measured by improvements in disease-specific biomarkers and clinical endpoints. For Gaucher disease, this includes reductions in liver and spleen volume, and improvements in hemoglobin concentration and platelet counts.[1][10] For Niemann-Pick type C, effects are measured by the stabilization of progressive neurological symptoms, such as ambulation, manipulation, language, and swallowing.[11][12]

Pharmacokinetics

Miglustat is administered orally and exhibits predictable pharmacokinetic properties.[13][14] It is rapidly absorbed and widely distributed throughout the body, including the central nervous system, which is crucial for treating the neurological manifestations of NP-C.[14][15]

ParameterValue (Human)ConditionsReference
Oral Bioavailability ~97%Relative to oral solution[1][13]
Tmax (Time to Peak Conc.) 2.0 - 2.5 hoursFasting state[13][14]
Tmax (Time to Peak Conc.) 4.5 hoursWith high-fat meal[16]
Cmax (Peak Concentration) Decreased by 36%With high-fat meal[13][16]
AUC (Total Exposure) Decreased by 14%With high-fat meal (not statistically significant)[13][16]
Plasma Protein Binding Does not bind-[1][13]
Apparent Volume of Dist. 83 - 105 LGaucher patients[13][14]
Metabolism No evidence of metabolism in humans-[1]
Elimination Mainly renal excretion (70-80% of dose)Unchanged drug in urine[17]
Effective Half-Life (t½) 6 - 7 hours-[1][13]
Time to Steady-State 1.5 - 2 daysThree times daily dosing[13]

Special Populations:

  • Renal Impairment: As Miglustat is primarily cleared by the kidneys, dose adjustments are necessary for patients with renal impairment.[17][18] For patients with severe impairment (creatinine clearance <30 mL/min/1.73 m²), its use is not recommended.[18]

  • Food Effect: Co-administration with food decreases the rate of absorption (lower Cmax, delayed Tmax) but does not significantly affect the total systemic exposure (AUC).[13][16]

G cluster_workflow Pharmacokinetic Evaluation Workflow Dose Oral Administration (100 mg Miglustat) Absorb Absorption (GI Tract) Dose->Absorb Distribute Distribution (Plasma & Tissues, incl. CNS) Absorb->Distribute Metabolize Metabolism (Negligible in Humans) Distribute->Metabolize Eliminate Elimination (Renal Excretion) Distribute->Eliminate Sample Plasma Sampling (Serial Time Points) Distribute->Sample Analyze LC-MS/MS Analysis Sample->Analyze PK_Params Calculate PK Parameters (Cmax, Tmax, AUC, t½) Analyze->PK_Params

Caption: Conceptual workflow for a human pharmacokinetic study of Miglustat.

Key Experimental Protocols

Glucosylceramide Synthase (GCS) Inhibition Assay (In Vitro)

This assay quantifies the inhibitory potency of Miglustat on its target enzyme.

  • Objective: To determine the IC50 value of Miglustat for GCS.

  • Enzyme Source: Homogenates from cells overexpressing human GCS (e.g., MDCK cells) or purified recombinant human GCS.[19]

  • Substrates:

    • Ceramide (e.g., C8-ceramide).[20]

    • Radiolabeled UDP-Glucose (e.g., UDP-[¹⁴C]glucose) to track product formation.

  • Procedure:

    • The enzyme preparation is pre-incubated with varying concentrations of Miglustat.

    • The reaction is initiated by adding the ceramide and radiolabeled UDP-glucose substrates.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

    • The reaction is stopped, and the lipids are extracted.

    • The radiolabeled product (glucosylceramide) is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC).

    • The amount of product formed is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each Miglustat concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting inhibition versus log-concentration and fitting the data to a sigmoidal dose-response curve.

Human Pharmacokinetic Study

This type of study characterizes the absorption, distribution, metabolism, and excretion (ADME) of Miglustat in humans.

  • Objective: To determine key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life.

  • Study Design: Typically a randomized, crossover study in healthy volunteers or a parallel-group study in the target patient population (e.g., Gaucher disease patients).[16][21]

  • Procedure:

    • Subjects receive a single oral dose of Miglustat (e.g., 100 mg capsule).[16]

    • For food-effect studies, subjects are randomized to receive the drug under fasting or fed (e.g., high-fat breakfast) conditions.[16]

    • Serial blood samples are collected at predefined time points before and after dosing (e.g., 0, 1, 2, 2.5, 4, 8, 12, 24 hours).

    • Plasma is separated from the blood samples.

    • Miglustat concentrations in the plasma are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plasma concentration-time profiles are generated for each subject. Pharmacokinetic parameters are calculated using non-compartmental analysis.

Clinical Applications and Efficacy

Miglustat is approved for the treatment of:

  • Type 1 Gaucher Disease (GD1): For adult patients with mild to moderate disease for whom ERT is not a therapeutic option.[2][18]

  • Niemann-Pick Disease Type C (NP-C): For treating progressive neurological manifestations in adult and pediatric patients.[1][7]

  • Late-Onset Pompe Disease: In combination with cipaglucosidase alfa (as a chaperone).[2]

Clinical Trial Data Summary
IndicationKey FindingsReference
Type 1 Gaucher Disease In a 12-month trial, 100 mg TID Miglustat led to a mean spleen volume reduction of 19% and liver volume reduction of 12%.[10]
Type 1 Gaucher Disease In patients stable on ERT, switching to Miglustat maintained stable clinical parameters for up to 24 months.[21]
Niemann-Pick Type C Retrospective analysis of 66 patients showed a decrease in the mean annual neurological progression rate from +0.11 (pre-treatment) to -0.01 (on-treatment), indicating disease stabilization.[11]
Niemann-Pick Type C In a long-term extension trial, 68% of patients receiving ≥12 months of therapy had stable disease based on key neurological parameters.[12]

Conclusion

This compound (Miglustat) is a well-characterized inhibitor of glucosylceramide synthase. Its pharmacological profile, centered on the principle of substrate reduction, offers a valuable oral therapeutic option for patients with Type 1 Gaucher disease and Niemann-Pick disease Type C. Its favorable pharmacokinetics, including the ability to cross the blood-brain barrier, make it particularly suitable for addressing the neurological aspects of NP-C. The data from extensive in vitro, pharmacokinetic, and clinical studies support its role in the management of these rare metabolic disorders.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of N-Ethyldeoxynojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldeoxynojirimycin Hydrochloride is a synthetic iminosugar belonging to the deoxynojirimycin (DNJ) class of compounds. These molecules are structural mimics of monosaccharides, enabling them to act as competitive inhibitors of carbohydrate-processing enzymes, most notably α-glucosidases. The primary mechanism of action involves the inhibition of α-glucosidases located in the endoplasmic reticulum (ER), which are crucial for the proper folding of nascent glycoproteins through the N-linked glycosylation pathway.[1][2] This inhibitory activity disrupts the morphogenesis of a wide range of enveloped viruses and presents a therapeutic strategy for managing conditions like type 2 diabetes by delaying carbohydrate digestion.[1][3]

This document provides a detailed protocol for conducting an in vitro α-glucosidase inhibition assay to evaluate the potency of this compound and related compounds.

Mechanism of Action: Inhibition of ER α-Glucosidases

This compound exerts its biological effects by competitively inhibiting endoplasmic reticulum (ER) resident α-glucosidases I and II.[1] These enzymes are responsible for sequentially trimming the three terminal glucose residues from the N-linked glycans (Glc3Man9GlcNAc2) attached to newly synthesized glycoproteins. This trimming process is a critical step in the ER quality control (ERQC) pathway, ensuring that only correctly folded proteins are trafficked to the Golgi apparatus.[2] By inhibiting these α-glucosidases, this compound leads to the accumulation of misfolded glycoproteins, which can trigger cellular stress responses and, in the context of viral infections, prevent the assembly of infectious virions.[1]

Signaling Pathway of this compound Mechanism of Action of this compound cluster_ER Endoplasmic Reticulum Lumen Nascent_Glycoprotein Nascent Glycoprotein (with Glc3Man9GlcNAc2) Alpha_Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Alpha_Glucosidase_I Glucose Trimming Alpha_Glucosidase_II α-Glucosidase II Alpha_Glucosidase_I->Alpha_Glucosidase_II Calnexin_Calreticulin Calnexin/Calreticulin Chaperones Alpha_Glucosidase_II->Calnexin_Calreticulin Facilitates Folding Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded_Protein Misfolded_Protein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Protein Golgi Golgi Apparatus Correctly_Folded_Protein->Golgi Trafficking ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD Inhibitor N-Ethyldeoxynojirimycin Hydrochloride Inhibitor->Alpha_Glucosidase_I Inhibition Inhibitor->Alpha_Glucosidase_II Inhibition

Caption: Inhibition of ER α-glucosidases by this compound.

Quantitative Data Summary

The inhibitory potency of N-alkyldeoxynojirimycin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes representative in vitro data for N-alkyldeoxynojirimycin compounds against α-glucosidase.

CompoundEnzyme SourceSubstrateIC50 ValueKi ValueInhibition TypeReference
N-alkyldeoxynojirimycin deriv.Saccharomyces cerevisiaepNPG30.0 ± 0.6 µM - 2000 µM10 µM - 150 µMCompetitive[4][5]
N-butyl-deoxynojirimycin (NB-DNJ)ER α-glucosidasesN/APotent inhibitorN/AN/A[6]
Acarbose (Positive Control)Saccharomyces cerevisiaepNPG822.0 ± 1.5 µMN/AN/A[4][5]

Note: Specific IC50 and Ki values for this compound may vary depending on the specific assay conditions and enzyme source.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3][4][7]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • This compound

  • Acarbose (positive control)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation:

  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in distilled water. Adjust the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in cold potassium phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

  • pNPG Solution (5 mM): Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.

  • This compound Stock Solution (e.g., 1 mg/mL): Dissolve the compound in DMSO. Prepare serial dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1%.

  • Acarbose Stock Solution (Positive Control): Prepare in the same manner as the test compound.

  • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water.

Assay Procedure:

  • Plate Setup: Add the following to the wells of a 96-well plate in triplicate:

    • Test Wells: 20 µL of this compound solution at various concentrations.

    • Positive Control Wells: 20 µL of Acarbose solution at various concentrations.

    • Negative Control (100% activity): 20 µL of potassium phosphate buffer.

    • Blank Wells: 20 µL of potassium phosphate buffer (without enzyme).

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to all wells except the blank wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound and the positive control using the following formula:

    % Inhibition = [(Absorbance of Negative Control - Absorbance of Test Well) / Absorbance of Negative Control] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%. This can be determined by non-linear regression analysis.

Experimental Workflow for α-Glucosidase Inhibition Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Buffer - Enzyme Solution - Substrate (pNPG) - Inhibitor Solutions Add_Inhibitor Add Inhibitor/ Control/Buffer to wells Reagent_Prep->Add_Inhibitor Add_Enzyme Add α-Glucosidase Solution Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C for 10 min Add_Enzyme->Pre_Incubate Add_Substrate Add pNPG Solution to initiate reaction Pre_Incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Add Sodium Carbonate to stop reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Determination of Inhibition Constant (Ki)

For competitive inhibitors, the Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.

Procedure:

  • Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).

  • Measure the initial reaction velocity (rate of p-nitrophenol formation) for each combination of substrate and inhibitor concentrations.

  • Analyze the data using methods such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) or non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

The relationship between IC50 and Ki for a competitive inhibitor can be described by the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant of the substrate.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound as an α-glucosidase inhibitor. Accurate determination of IC50 and Ki values is essential for characterizing the potency and mechanism of action of this and other related compounds, providing valuable data for drug development and structure-activity relationship studies.

References

Application Notes and Protocols for N-Ethyldeoxynojirimycin in Gaucher Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease is an autosomal recessive lysosomal storage disorder caused by mutations in the GBA1 gene, leading to deficient activity of the enzyme acid β-glucosidase (GCase). This deficiency results in the accumulation of its primary substrates, glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph), predominantly within lysosomes of macrophages. These lipid-laden macrophages, known as Gaucher cells, infiltrate various tissues, including the spleen, liver, and bone marrow, leading to a wide range of clinical manifestations.

N-Ethyldeoxynojirimycin, also known as miglustat (B1677133) (marketed as Zavesca®), is an iminosugar that acts as a competitive and reversible inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[1][2] By inhibiting GCS, miglustat reduces the rate of GlcCer synthesis, thereby alleviating the substrate burden on the deficient GCase enzyme. This substrate reduction therapy (SRT) approach offers a potential therapeutic strategy for Gaucher disease.[1][2]

These application notes provide detailed protocols for the use of N-Ethyldeoxynojirimycin in both in vivo and in vitro models of Gaucher disease, guidance on data analysis, and a summary of expected outcomes based on preclinical research.

Mechanism of Action

N-Ethyldeoxynojirimycin's primary mechanism of action is the inhibition of glucosylceramide synthase.[1][2] This leads to a reduction in the synthesis of GlcCer and downstream glycosphingolipids. Additionally, research suggests that miglustat can also inhibit non-lysosomal β-glucosidase 2 (GBA2), which may contribute to its overall therapeutic effect.[3][4] The reduction in substrate accumulation is believed to lessen the inflammatory response mediated by Gaucher cells, which are known to produce elevated levels of inflammatory cytokines.[5]

Miglustat_Mechanism_of_Action cluster_synthesis Glycosphingolipid Synthesis cluster_degradation Lysosomal Degradation cluster_off_target Additional Effects Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Inhibited by Miglustat Complex_GSL Complex Glycosphingolipids GlcCer->Complex_GSL Lysosome Lysosome GlcCer->Lysosome GBA2 Non-lysosomal β-Glucosidase 2 (GBA2) GlcCer->GBA2 Degradation GCase Acid β-Glucosidase (GCase) (Deficient in Gaucher) Lysosome->GCase Accumulation GlcCer Accumulation (Gaucher Cell Formation) GCase->Accumulation Reduced Activity Inflammation Inflammation Accumulation->Inflammation Miglustat N-Ethyldeoxynojirimycin (Miglustat) Miglustat->GCS Miglustat->GBA2 Inhibits

Caption: Mechanism of action of N-Ethyldeoxynojirimycin (Miglustat) in Gaucher disease.

Data Presentation

Table 1: In Vivo Efficacy of Glucosylceramide Synthase Inhibitors in Gaucher Disease Mouse Models
Mouse ModelCompoundDoseRouteDuration% Reduction in Liver GlcCer% Reduction in Spleen GlcCer% Reduction in Lung GlcCerReference
D409V/nullGenz-11263875 mg/kg/dayOral10 weeks>70%Significant ReductionSignificant Reduction[6]
D409V/nullGenz-112638150 mg/kg/dayOral10 weeks>70%Significant ReductionSignificant Reduction[6]
Npc1 -/-MiglustatNot specifiedOralNot specifiedNot specifiedNot specifiedNot specified (Improved motor function and longevity)[5]

Note: Data for a more potent GCS inhibitor, Genz-112638, is included to provide a benchmark for expected efficacy. Specific percentage reductions for miglustat in the D409V/null model were not detailed in the searched literature, but beneficial effects were noted.

Table 2: In Vitro Effects of N-Ethyldeoxynojirimycin and Related Compounds
Cell LineCompoundConcentrationDurationEffectReference
N370S Gaucher FibroblastsN-(n-nonyl)deoxynojirimycin5 µM5 days~1.65-fold increase in GCase activity[7]
N370S Gaucher FibroblastsN-(n-nonyl)deoxynojirimycin10 µM9 days2-fold increase in GCase activity[7]
HL-60 (in vitro Gaucher model)N-butyldeoxynojirimycinNot specifiedNot specifiedPrevention of lysosomal glycolipid storage[8]

Experimental Protocols

In Vivo Studies in Gaucher Disease Mouse Models

Objective: To evaluate the efficacy of N-Ethyldeoxynojirimycin in reducing glycosphingolipid accumulation and ameliorating pathology in a Gaucher disease mouse model.

Mouse Model: D409V/null mice are a suitable model for type 1 Gaucher disease, exhibiting GlcCer accumulation in visceral organs.[7][9] Other models such as the Gba1L444P/L444P can also be used.[2]

Materials:

  • D409V/null Gaucher mice and wild-type littermate controls (3 months of age)

  • N-Ethyldeoxynojirimycin (Miglustat)

  • Vehicle control (e.g., sterile water or saline)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

  • Materials for tissue collection and processing (see below)

Protocol:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign mice to treatment and control groups (n=5-10 per group):

    • Group 1: Wild-type mice receiving vehicle.

    • Group 2: D409V/null mice receiving vehicle.

    • Group 3: D409V/null mice receiving N-Ethyldeoxynojirimycin.

  • Dosing:

    • Based on clinical data and other preclinical studies, a starting dose of 100-200 mg/kg/day administered orally via gavage is recommended. The dose can be divided into two or three administrations per day.[10][11]

    • Prepare a stock solution of N-Ethyldeoxynojirimycin in the chosen vehicle.

    • Administer the appropriate dose to the treatment group and an equivalent volume of vehicle to the control groups daily for a period of 8-12 weeks.

  • Monitoring: Monitor animals daily for any signs of toxicity, including weight loss, diarrhea, or changes in behavior.[12]

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice.

    • Collect blood via cardiac puncture for hematological analysis and biomarker assessment (e.g., chitotriosidase activity).

    • Perfuse animals with saline.

    • Harvest liver, spleen, and lungs. A portion of each organ should be snap-frozen in liquid nitrogen for biochemical analysis and the remainder fixed in 10% neutral buffered formalin for histological analysis.

In_Vivo_Experimental_Workflow start Start: D409V/null Mice (3 months old) grouping Randomize into Groups (Vehicle, Miglustat) start->grouping treatment Daily Oral Gavage (8-12 weeks) grouping->treatment monitoring Daily Monitoring (Weight, Health) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia biochem Biochemical Analysis (GlcCer, GlcSph) euthanasia->biochem histo Histological Analysis (H&E, PAS, CD68) euthanasia->histo data Data Analysis & Interpretation biochem->data histo->data In_Vitro_Fibroblast_Workflow start Start: Gaucher Patient Fibroblasts culture Culture and Plate Cells start->culture treatment Treat with Miglustat (Varying Concentrations, 5-9 days) culture->treatment lysis Cell Lysis treatment->lysis gcase_assay GCase Activity Assay lysis->gcase_assay protein_assay Protein Quantification lysis->protein_assay analysis Normalize GCase Activity to Protein gcase_assay->analysis protein_assay->analysis result Compare Treated vs. Control analysis->result Gaucher_Inflammatory_Signaling GCase_Deficiency GCase Deficiency GlcCer_Accumulation GlcCer Accumulation GCase_Deficiency->GlcCer_Accumulation Gaucher_Cell Gaucher Cell Activation GlcCer_Accumulation->Gaucher_Cell Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gaucher_Cell->Cytokines Inflammation Systemic Inflammation Cytokines->Inflammation Miglustat N-Ethyldeoxynojirimycin Miglustat->GlcCer_Accumulation Reduces

References

Application Notes and Protocols for N-Ethyldeoxynojirimycin and its Analogs in Glycosphingolipid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosphingolipids (GSLs) are integral components of eukaryotic cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1] The biosynthesis of most GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, a reaction catalyzed by the enzyme glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase).[2][3] Inhibition of GCS is a key strategy for substrate reduction therapy in lysosomal storage disorders like Gaucher disease, where the accumulation of GSLs is pathogenic.[4][5] N-alkyldeoxynojirimycin (DNJ) analogues are a class of iminosugars that act as inhibitors of GCS.[4] This document provides detailed application notes and protocols for the use of these compounds, with a focus on N-Ethyldeoxynojirimycin (N-EtDNJ), in the study of GSL biosynthesis.

Mechanism of Action

N-alkyldeoxynojirimycin analogues are glucose mimics that competitively inhibit glucosylceramide synthase at the active site.[3] The N-alkylation of the deoxynojirimycin core is crucial for their inhibitory activity against GCS. Unmodified deoxynojirimycin does not inhibit GCS, while the addition of an alkyl chain enhances its potency.[4] The length of the N-alkyl chain significantly influences the inhibitory capacity, with longer chains generally resulting in greater potency.[6]

Application Notes

N-alkyldeoxynojirimycin analogues serve as powerful tools for researchers studying the roles of GSLs in various cellular processes. By inhibiting GCS, these compounds allow for the controlled depletion of cellular GSLs, enabling the investigation of the functional consequences. A primary application is in the study of lysosomal storage diseases, particularly Gaucher disease, where inhibitors like N-butyldeoxynojirimycin (N-BuDNJ, Miglustat) have been developed as therapeutics.[5][7]

A critical consideration for researchers is the structure-activity relationship within the N-alkyldeoxynojirimycin series. While N-BuDNJ is a moderately potent inhibitor, evidence suggests that shorter alkyl chains, such as in N-Ethyldeoxynojirimycin, confer significantly weaker or even negligible inhibitory activity against GCS.[6] Therefore, for effective inhibition of GSL biosynthesis, longer-chain analogues are recommended.

Data Presentation

The inhibitory potency of N-alkyldeoxynojirimycin analogues against glucosylceramide synthase is dependent on the length of the N-alkyl chain. The following table summarizes the IC50 values for a selection of these compounds, illustrating this trend.

CompoundN-Alkyl Chain LengthGlucosylceramide Synthase IC50Reference
Deoxynojirimycin-No inhibition[4]
N-MethyldeoxygalactonojirimycinC1Non-inhibitory[6]
N-EthyldeoxygalactonojirimycinC2Non-inhibitory[6]
N-Propyl-deoxygalactonojirimycinC3Partial inhibition[6]
N-Butyldeoxynojirimycin (N-BuDNJ)C4~50 µM[2]
N-HexyldeoxynojirimycinC6Maximal inhibition[6]
N-Nonyl-deoxynojirimycinC9Not specified, but potent[5]
N-(adamantanemethyloxypentyl)-deoxynojirimycin-0.2 µM[2]

Mandatory Visualization

GSL_Biosynthesis_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP Lactosylceramide Lactosylceramide GlcCer->Lactosylceramide + UDP-Galactose Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) Lactosylceramide->Complex_GSLs + Sugars NEtDNJ N-Alkyldeoxynojirimycin (e.g., N-BuDNJ) NEtDNJ->GCS Inhibition

Caption: Glycosphingolipid biosynthesis pathway and inhibition by N-alkyldeoxynojirimycin.

Experimental_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis Start Plate cells Treat Treat with N-Alkyldeoxynojirimycin Start->Treat Incubate Incubate for desired time Treat->Incubate Harvest Harvest cells Incubate->Harvest Extract Extract Lipids Harvest->Extract Assay GCS Enzyme Activity Assay Harvest->Assay Purify Purify GSLs Extract->Purify HPLC HPLC Analysis of GSLs Purify->HPLC

Caption: Experimental workflow for studying GSL biosynthesis inhibition.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with N-Alkyldeoxynojirimycin Analogues
  • Cell Seeding: Plate cells (e.g., HL-60, fibroblasts) in appropriate culture dishes at a density that will allow for logarithmic growth during the experiment.

  • Inhibitor Preparation: Prepare a stock solution of the N-alkyldeoxynojirimycin analogue (e.g., N-BuDNJ) in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for the depletion of GSLs. The optimal incubation time may vary depending on the cell type and the specific GSL being studied.

Protocol 2: Glycosphingolipid Extraction
  • Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization.

  • Lipid Extraction: Extract the total lipids from the cell pellet using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).[8]

  • Phase Separation: Add water or a saline solution to the extract to induce phase separation. The GSLs will partition into the upper aqueous phase.[8]

  • Purification: The GSL-containing upper phase can be further purified using solid-phase extraction (SPE) with a C18 reverse-phase column to remove salts and other water-soluble contaminants.[8]

Protocol 3: Glucosylceramide Synthase Activity Assay

This protocol is adapted from established methods.[9]

  • Cell Lysis: Homogenize cultured cells or tissue samples in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide), and UDP-glucose in a buffered solution.[9][10]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).

  • Lipid Extraction: Stop the reaction and extract the lipids as described in Protocol 2.

  • Analysis: Separate the fluorescently labeled glucosylceramide product from the unreacted ceramide substrate using high-performance liquid chromatography (HPLC) with a fluorescence detector.[9][10]

  • Quantification: Quantify the amount of product formed by comparing the peak area to a standard curve of the fluorescent glucosylceramide. Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein.

Protocol 4: Analysis of Glycosphingolipids by HPLC
  • GSL Derivatization: For sensitive detection, the glycan headgroups of the extracted GSLs can be cleaved from the ceramide moiety using an endoglycoceramidase and then fluorescently labeled (e.g., with 2-aminobenzamide).[8]

  • HPLC Separation: Separate the labeled GSL-derived glycans by normal-phase HPLC.[8]

  • Detection: Detect the separated glycans using a fluorescence detector.

  • Quantification: Identify and quantify individual GSL species by comparing their retention times and peak areas to those of known standards.

Conclusion

N-alkyldeoxynojirimycin analogues are invaluable for the study of GSL biosynthesis. While N-Ethyldeoxynojirimycin itself is likely a poor inhibitor, the broader class of compounds, particularly those with longer N-alkyl chains like N-BuDNJ, provides a robust platform for investigating the multifaceted roles of GSLs in health and disease. The protocols outlined here offer a starting point for researchers to explore the effects of these inhibitors in their specific experimental systems.

References

Experimental Protocol for Inhibiting Viral Glycoproteins with N-Ethyl-deoxynojirimycin (N-Ethyl-DNJ)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated deoxynojirimycin (DNJ) derivatives are iminosugars that act as competitive inhibitors of endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] These host enzymes are crucial for the proper folding of viral glycoproteins by facilitating their interaction with ER chaperones like calnexin (B1179193) and calreticulin.[3] Inhibition of α-glucosidases disrupts the maturation and function of viral envelope glycoproteins, consequently interfering with viral particle assembly and secretion for a broad range of enveloped viruses.[1][4] The antiviral potency of N-alkyl-DNJ derivatives is significantly influenced by the length of the N-alkyl chain, with studies indicating that compounds with longer alkyl chains (e.g., N-nonyl-DNJ) exhibit greater antiviral activity.[3][5] This protocol details the experimental procedures to assess the antiviral efficacy of N-Ethyl-DNJ, a short-chain derivative, against enveloped viruses. While expected to be less potent than its longer-chain counterparts, this protocol provides a framework for its evaluation.

Data Presentation

Table 1: Comparative Antiviral Activity of N-Alkyl-DNJ Derivatives against Bovine Viral Diarrhea Virus (BVDV)

CompoundAlkyl Chain LengthEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
N-Butyl-DNJ (NB-DNJ)C4>100>500-
N-Nonyl-DNJ (NN-DNJ)C9~2.5 - 5.0~245>49
N-Ethyl-DNJ (Predicted) C2 >100 (Expected) >500 (Expected) -

Note: Data for NB-DNJ and NN-DNJ are compiled from multiple sources for illustrative purposes.[2][3] The values for N-Ethyl-DNJ are predicted based on the established trend of decreasing potency with shorter alkyl chain lengths.

Signaling Pathway

Glycoprotein_Folding_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Viral Glycoprotein (B1211001) (Glc3Man9GlcNAc2) Glucosidase_I α-Glucosidase I Nascent_Glycoprotein->Glucosidase_I Glucose Trimming Glucosidase_II α-Glucosidase II Glucosidase_I->Glucosidase_II Calnexin Calnexin/Calreticulin (Chaperones) Glucosidase_II->Calnexin Monoglucosylated Glycoprotein Binds Chaperones Correctly_Folded Correctly Folded Glycoprotein Calnexin->Correctly_Folded Folding Cycle Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin->Misfolded_Glycoprotein Secreted_Virion Infectious Virion Assembly & Secretion Correctly_Folded->Secreted_Virion Degradation ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->Degradation NEthylDNJ N-Ethyl-DNJ NEthylDNJ->Glucosidase_I Inhibition NEthylDNJ->Glucosidase_II Inhibition

Caption: Inhibition of viral glycoprotein folding by N-Ethyl-DNJ.

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration range of N-Ethyl-DNJ that is non-toxic to the host cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero, BHK-21, Huh-7)

  • Complete cell culture medium

  • N-Ethyl-DNJ stock solution (dissolved in a suitable solvent, e.g., DMSO or water)

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of N-Ethyl-DNJ in complete cell culture medium. It is recommended to test a broad range of concentrations (e.g., 1 µM to 1 mM) due to the expected lower potency.

  • Remove the medium from the cells and add 100 µL of the N-Ethyl-DNJ dilutions to triplicate wells. Include wells with medium only (no cells) as a background control and wells with cells and medium containing the solvent used for the drug stock as a vehicle control.

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

Objective: To determine the antiviral activity of N-Ethyl-DNJ by quantifying the reduction in viral plaque formation.

Materials:

  • Confluent monolayers of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • N-Ethyl-DNJ at non-toxic concentrations

  • Serum-free medium

  • Overlay medium (e.g., medium containing low-melting-point agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Fixing solution (e.g., 10% formalin)

Procedure:

  • Prepare serial dilutions of the virus stock in serum-free medium.

  • Wash the confluent cell monolayers with phosphate-buffered saline (PBS).

  • Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • During the incubation, prepare various concentrations of N-Ethyl-DNJ in the overlay medium.

  • After the adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of N-Ethyl-DNJ to the respective wells. Include a control well with overlay medium but no drug.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).

  • Once plaques are developed, fix the cells with the fixing solution.

  • Remove the overlay and stain the cells with the staining solution.

  • Wash the wells with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50), which is the concentration of N-Ethyl-DNJ that reduces the number of plaques by 50% compared to the control.

α-Glucosidase Inhibition Assay

Objective: To confirm the inhibitory activity of N-Ethyl-DNJ on α-glucosidase.

Materials:

  • Commercially available α-glucosidase (from Saccharomyces cerevisiae or mammalian source)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • N-Ethyl-DNJ

  • Acarbose (B1664774) (positive control inhibitor)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (to stop the reaction)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare different concentrations of N-Ethyl-DNJ and acarbose in phosphate buffer.

  • In a 96-well plate, add the α-glucosidase enzyme solution to each well.

  • Add the different concentrations of N-Ethyl-DNJ or acarbose to the wells and incubate for a short period (e.g., 10 minutes) at 37°C. Include a control with no inhibitor.

  • Initiate the reaction by adding the pNPG substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition for each concentration and determine the 50% inhibitory concentration (IC50).

Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: Preliminary Assays cluster_Phase2 Phase 2: Antiviral Efficacy cluster_Phase3 Phase 3: Mechanism of Action cluster_Phase4 Phase 4: Data Analysis Cytotoxicity Cytotoxicity Assay (Determine CC50) Plaque_Assay Plaque Reduction Assay (Determine EC50) Cytotoxicity->Plaque_Assay Inform Concentration Range Analysis Calculate Selectivity Index (SI = CC50 / EC50) Plaque_Assay->Analysis Glucosidase_Inhibition α-Glucosidase Inhibition Assay (Determine IC50) Glucosidase_Inhibition->Analysis Mechanistic Confirmation

References

N-Ethyldeoxynojirimycin Hydrochloride: Comprehensive Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of N-Ethyldeoxynojirimycin Hydrochloride solutions. This guide includes key technical data, experimental procedures, and visualizations to ensure accurate and reproducible results in a laboratory setting.

This compound is a potent inhibitor of α-glucosidases, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By competitively and reversibly inhibiting these enzymes in the small intestine, it effectively delays carbohydrate digestion and reduces the rate of glucose absorption. This mechanism of action makes it a valuable tool for studying carbohydrate metabolism and developing therapeutic strategies for conditions such as type 2 diabetes.

Chemical Properties and Storage

Proper handling and storage of this compound are paramount to maintaining its integrity and ensuring experimental success.

PropertyValueSource
Molecular Formula C₈H₁₇NO₄·HCl[1]
Molecular Weight 227.69 g/mol [2]
Appearance White to off-white solid/crystalline powderGeneral Knowledge
Purity ≥95%[2]
Recommended Storage (Solid) Store at -20°C in a tightly sealed container, protected from light and moisture.[2]
Shipping Temperature Ambient[1][2]

Note on Storage: While some suppliers suggest storage at 4°C or room temperature, long-term storage at -20°C is recommended to ensure maximum stability of the solid compound. Before use, the container should be allowed to warm to room temperature to prevent condensation.

Solution Preparation and Storage

The solubility of this compound in common laboratory solvents is a critical parameter for the preparation of stock solutions. While precise quantitative solubility data is not widely published, the following protocols provide guidance for preparing solutions in commonly used solvents. It is recommended that researchers perform small-scale solubility tests to determine the optimal concentration for their specific experimental needs.

Solubility and Stock Solution Preparation
SolventRecommended Starting ConcentrationNotes
Water (Sterile, Deionized) 10 mg/mLThis compound is expected to be soluble in water. Prepare fresh or store aliquots at -20°C for short-term use. For cell culture, use sterile water and filter-sterilize the final solution.
Dimethyl Sulfoxide (DMSO) 10 mg/mLDMSO is a common solvent for organic compounds. Stock solutions in DMSO can typically be stored at -20°C for several months. Note that DMSO can have effects on cells, so the final concentration in the experimental medium should be kept low (typically <0.5%).
Ethanol (B145695) Inquire with supplierSolubility in ethanol may be more limited. If required, perform a small-scale test to determine solubility.
Protocol for Preparing a 10 mg/mL Stock Solution in Water

This protocol provides a general guideline for preparing a stock solution. Adjustments may be necessary based on the specific requirements of your experiment.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile conical tube

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Dissolving: Add the desired volume of sterile, deionized water to the conical tube containing the powder.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Solution Stability:

Mechanism of Action: α-Glucosidase Inhibition

This compound exerts its effect by inhibiting α-glucosidase enzymes located in the brush border of the small intestine. These enzymes, including sucrase, maltase, and glucoamylase, are responsible for the final step in the digestion of carbohydrates.

The inhibition of these enzymes slows down the breakdown of complex carbohydrates (disaccharides, oligosaccharides, and polysaccharides) into monosaccharides (like glucose), which are then absorbed into the bloodstream.[3][4][5] This delayed glucose absorption leads to a reduction in the postprandial increase in blood glucose levels.[6]

Signaling Pathway of α-Glucosidase Inhibition

alpha_glucosidase_inhibition cluster_intestine Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_bloodstream Bloodstream Complex Carbohydrates Complex Carbohydrates Disaccharides Disaccharides Complex Carbohydrates->Disaccharides Digestion Alpha-Glucosidases Alpha-Glucosidases Disaccharides->Alpha-Glucosidases Substrate Monosaccharides (Glucose) Monosaccharides (Glucose) Glucose Absorption Glucose Absorption Monosaccharides (Glucose)->Glucose Absorption Alpha-Glucosidases->Monosaccharides (Glucose) Hydrolysis Increased Blood Glucose Increased Blood Glucose Glucose Absorption->Increased Blood Glucose Reduced Blood Glucose Reduced Blood Glucose Glucose Absorption->Reduced Blood Glucose Delayed N-Ethyldeoxynojirimycin HCl N-Ethyldeoxynojirimycin HCl N-Ethyldeoxynojirimycin HCl->Alpha-Glucosidases Competitive Inhibition

Caption: Inhibition of α-glucosidases by N-Ethyldeoxynojirimycin HCl in the small intestine.

Experimental Workflow

The following diagram outlines a typical workflow for preparing and using this compound in a research setting.

experimental_workflow cluster_preparation Solution Preparation cluster_experiment In Vitro Experiment (e.g., Cell Culture) Weigh_Compound Weigh N-Ethyldeoxynojirimycin HCl Add_Solvent Add Sterile Solvent (e.g., Water) Weigh_Compound->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Filter_Sterilize Filter Sterilize (0.22 µm) Dissolve->Filter_Sterilize Aliquot_Store Aliquot and Store at -20°C Filter_Sterilize->Aliquot_Store Prepare_Working_Solution Prepare Working Solution from Stock Aliquot_Store->Prepare_Working_Solution Treat_Cells Treat Cells with Compound Prepare_Working_Solution->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assay Incubate->Assay End Assay->End Start Start->Weigh_Compound

Caption: General experimental workflow for N-Ethyldeoxynojirimycin HCl.

Conclusion

This compound is a valuable research tool for investigating carbohydrate metabolism and the role of α-glucosidases in various physiological and pathological processes. Adherence to proper solution preparation and storage protocols is essential for obtaining reliable and reproducible data. While specific quantitative data on solubility and long-term solution stability are limited in publicly available resources, the guidelines provided in this document offer a solid foundation for researchers to effectively utilize this compound in their studies. It is always recommended to consult the supplier's specific product information sheet for the most up-to-date handling and storage instructions.

References

Determining the Antiviral Potency of N-Ethyldeoxynojirimycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyldeoxynojirimycin (NEDN) is an iminosugar belonging to the family of N-alkyldeoxynojirimycin derivatives, which are known for their broad-spectrum antiviral activity. This document provides detailed application notes and experimental protocols for determining the 50% inhibitory concentration (IC50) of NEDN in various viral assays. The primary mechanism of action for this class of compounds is the inhibition of host endoplasmic reticulum (ER) α-glucosidases I and II. This inhibition disrupts the proper folding of viral envelope glycoproteins, leading to the production of non-infectious virions and a reduction in viral load. The provided protocols for cytotoxicity assays, plaque reduction assays, and viral yield reduction assays will enable researchers to accurately quantify the antiviral efficacy and therapeutic window of NEDN.

Introduction

Enveloped viruses, a group that includes significant human pathogens like influenza virus, dengue virus, and human immunodeficiency virus (HIV), rely heavily on the host cell's machinery for replication. A critical step in the lifecycle of these viruses is the post-translational modification of their envelope glycoproteins within the endoplasmic reticulum. This process is essential for correct protein folding, assembly, and subsequent virion budding.

N-alkyldeoxynojirimycin derivatives, including N-Ethyldeoxynojirimycin, are competitive inhibitors of the host α-glucosidases I and II. These enzymes are responsible for trimming glucose residues from N-linked glycans on nascent glycoproteins. By inhibiting these enzymes, NEDN induces misfolding of viral glycoproteins, which are then retained in the ER and often targeted for degradation. This disruption of the viral lifecycle presents a promising target for broad-spectrum antiviral drug development.

This application note details the methodologies required to assess the antiviral activity of NEDN by determining its IC50 value, a key metric representing the concentration at which the drug inhibits 50% of viral activity in vitro.

Data Presentation: IC50 Values of N-Alkyldeoxynojirimycin Derivatives

While specific IC50 values for N-Ethyldeoxynojirimycin are not extensively reported in publicly available literature, the following table summarizes the antiviral activity of the closely related and well-studied N-Butyldeoxynojirimycin (NB-DNJ) against various viruses. This data provides a comparative baseline for researchers investigating NEDN. It is anticipated that NEDN would exhibit a similar spectrum of activity, though the potency may vary.

Virus FamilyVirusAssay TypeCell LineIC50 / EC50 (µM)Reference
FlaviviridaeBovine Viral Diarrhea Virus (BVDV)Plaque ReductionMDBK226[1]
FlaviviridaeDengue Virus (DENV)Yield ReductionBHK6.5 (for an oxygenated N-alkyl DNJ derivative)[2]
RetroviridaeHuman Immunodeficiency Virus 1 (HIV-1)Infectivity AssayPBMC282
RetroviridaeHuman Immunodeficiency Virus 2 (HIV-2)Infectivity AssayPBMC211

Note: The EC50 (50% effective concentration) is often used interchangeably with IC50 in antiviral assays.

Experimental Protocols

Accurate determination of the IC50 value requires a series of well-controlled in vitro experiments. The following protocols outline the key assays.

Cytotoxicity Assay (CC50 Determination)

Before assessing antiviral activity, it is crucial to determine the concentration of NEDN that is toxic to the host cells. The 50% cytotoxic concentration (CC50) is determined using a cell viability assay.

Principle: This assay measures the viability of uninfected cells in the presence of varying concentrations of the test compound. Common methods include the MTT or MTS assay, which measures mitochondrial metabolic activity, or the neutral red uptake assay, which assesses lysosomal integrity.

Protocol (MTT Assay):

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, BHK) at a density that will result in 80-90% confluency after 24 hours.

  • Compound Dilution: Prepare a serial dilution of N-Ethyldeoxynojirimycin in cell culture medium. A typical starting concentration might be 1 mM, with 2-fold or 3-fold serial dilutions.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to each well in triplicate. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay (PRA)

Principle: This assay is the gold standard for quantifying the inhibition of infectious virus production. It measures the reduction in the number of viral plaques (localized areas of cell death) in the presence of the antiviral compound.

Protocol:

  • Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of N-Ethyldeoxynojirimycin in serum-free medium. In parallel, dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Infection: Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C. As a control, incubate the virus with medium alone.

  • Adsorption: Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose (B11928114) or low-melting-point agarose) to restrict virus spread. The overlay medium should also contain the corresponding concentration of NEDN.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-5 days, or until plaques are visible.

  • Staining: Fix the cells with a 4% formaldehyde (B43269) solution and stain with a crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration of NEDN that reduces the number of plaques by 50%.

Viral Yield Reduction Assay (VYRA)

Principle: This assay measures the quantity of infectious virus particles produced by infected cells after a single round of replication in the presence of the antiviral compound.

Protocol:

  • Cell Seeding and Infection: Seed cells in 24-well or 48-well plates. Once confluent, infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI = 1-5) for 1-2 hours.

  • Treatment: After the adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing serial dilutions of N-Ethyldeoxynojirimycin.

  • Incubation: Incubate the plates for a period corresponding to one viral replication cycle (e.g., 24-48 hours).

  • Harvesting: After incubation, harvest the cell culture supernatant. The cells can be subjected to freeze-thaw cycles to release intracellular virus particles.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each well using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Calculation: Calculate the percentage of reduction in viral yield for each compound concentration compared to the untreated virus control. The IC50 is the concentration of NEDN that reduces the viral yield by 50%.

Analysis of Viral Glycoprotein (B1211001) Processing by Western Blot

Principle: To confirm the mechanism of action, the effect of NEDN on the processing of viral glycoproteins can be analyzed by Western blot. Inhibition of α-glucosidases will result in glycoproteins with unprocessed, higher molecular weight N-linked glycans.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and infect with the virus. Treat the infected cells with varying concentrations of NEDN.

  • Cell Lysis: At an appropriate time post-infection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[3]

  • Immunodetection: Block the membrane and then probe with a primary antibody specific for the viral glycoprotein of interest. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A shift in the molecular weight of the glycoprotein in NEDN-treated samples compared to the untreated control indicates inhibition of glycan processing.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Antiviral Action

The following diagram illustrates the proposed mechanism of action of N-Ethyldeoxynojirimycin.

antiviral_mechanism cluster_er Endoplasmic Reticulum cluster_drug cluster_outcome protein_synthesis Viral Glycoprotein Synthesis n_linked_glycosylation N-linked Glycosylation (Addition of Glc3Man9GlcNAc2) protein_synthesis->n_linked_glycosylation glucosidase_I α-Glucosidase I n_linked_glycosylation->glucosidase_I glucosidase_II α-Glucosidase II glucosidase_I->glucosidase_II calnexin_cycle Calnexin/Calreticulin Folding Cycle glucosidase_II->calnexin_cycle misfolded_protein Misfolded Glycoprotein (Retained in ER) glucosidase_II->misfolded_protein Leads to correct_folding Correctly Folded Glycoprotein calnexin_cycle->correct_folding virion_assembly Virion Assembly and Budding correct_folding->virion_assembly reduced_virions Reduced Production of Infectious Virions virion_assembly->reduced_virions NEDN N-Ethyldeoxynojirimycin NEDN->glucosidase_I Inhibits NEDN->glucosidase_II Inhibits degradation ER-Associated Degradation (ERAD) misfolded_protein->degradation misfolded_protein->reduced_virions

Caption: Mechanism of N-Ethyldeoxynojirimycin antiviral activity.

Experimental Workflow for IC50 Determination

The logical flow of experiments to determine the IC50 value of an antiviral compound is depicted below.

experimental_workflow start Start cytotoxicity_assay Cytotoxicity Assay (CC50) on Uninfected Cells start->cytotoxicity_assay antiviral_assay Antiviral Assay (IC50) on Infected Cells start->antiviral_assay data_analysis Data Analysis and IC50/CC50 Calculation cytotoxicity_assay->data_analysis plaque_reduction Plaque Reduction Assay antiviral_assay->plaque_reduction Option 1 yield_reduction Viral Yield Reduction Assay antiviral_assay->yield_reduction Option 2 plaque_reduction->data_analysis yield_reduction->data_analysis selectivity_index Calculate Selectivity Index (SI = CC50 / IC50) data_analysis->selectivity_index end End selectivity_index->end

Caption: Workflow for determining antiviral IC50 and cytotoxicity CC50.

Conclusion

N-Ethyldeoxynojirimycin holds promise as a broad-spectrum antiviral agent by targeting a crucial host-cell pathway essential for the replication of many enveloped viruses. The protocols and guidelines presented in this application note provide a robust framework for researchers to accurately determine the in vitro efficacy and safety profile of NEDN. Consistent and standardized application of these assays will facilitate the comparison of data across different studies and aid in the development of novel antiviral therapies. Further investigation into the specific IC50 values of NEDN against a wider range of viruses is warranted to fully characterize its antiviral potential.

References

N-Ethyldeoxynojirimycin: A Versatile Tool for Glycobiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyldeoxynojirimycin (N-EtDNJ) is an iminosugar belonging to the N-alkyldeoxynojirimycin class of compounds. These glucose analogues are powerful tools in glycobiology research due to their ability to competitively and reversibly inhibit key enzymes involved in two major glycosylation pathways: glycosphingolipid (GSL) biosynthesis and N-linked glycoprotein (B1211001) processing. By selectively interfering with these pathways, N-EtDNJ allows researchers to probe the intricate roles of glycans in various cellular processes, from cell signaling and adhesion to protein folding and quality control.

This document provides detailed application notes and experimental protocols for the use of N-EtDNJ as a research tool. It is important to note that while the mechanism of action is well-established for N-alkyldeoxynojirimycins as a class, specific quantitative data for N-EtDNJ is limited in publicly available literature. Much of the quantitative data and established protocols are based on its close and extensively studied analogue, N-Butyldeoxynojirimycin (N-BuDNJ), commercially known as Miglustat. Therefore, the provided protocols and concentration ranges should be considered as a starting point, with the understanding that empirical determination of optimal conditions for N-EtDNJ is essential for any specific experimental system.

Mechanism of Action

N-EtDNJ exerts its effects by targeting two primary classes of enzymes:

  • Glucosylceramide Synthase (GCS): This enzyme, located on the cytosolic face of the Golgi apparatus, catalyzes the first committed step in the biosynthesis of most glycosphingolipids. N-EtDNJ acts as a competitive inhibitor of GCS, thereby reducing the production of glucosylceramide and downstream complex GSLs. This "substrate reduction therapy" approach is valuable for studying the consequences of GSL depletion in various cellular models.

  • ER α-Glucosidases I and II: These enzymes are located in the endoplasmic reticulum (ER) and are responsible for the sequential trimming of glucose residues from the N-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂) on nascent glycoproteins. Inhibition of these glucosidases by N-EtDNJ leads to the accumulation of glucosylated high-mannose glycans on glycoproteins, which can disrupt proper protein folding and quality control mechanisms. The length of the N-alkyl chain on deoxynojirimycin analogues can influence their selectivity for GCS versus α-glucosidases.

Applications in Glycobiology Research

  • Studying Glycosphingolipid Function: By depleting cellular GSLs, N-EtDNJ can be used to investigate their roles in cell growth, differentiation, signaling, and membrane dynamics.

  • Cancer Biology: Aberrant GSL expression is a hallmark of many cancers. N-EtDNJ can be employed to study the effects of GSL depletion on tumor cell proliferation, migration, and invasion.[1]

  • Neurobiology: GSLs are abundant in the nervous system and play crucial roles in neural development and function. N-EtDNJ is a tool to explore the impact of altered GSL metabolism in models of neurodegenerative diseases.

  • Virology: The N-linked glycoprotein processing pathway is essential for the proper folding and function of viral envelope proteins. N-EtDNJ can be used to investigate the antiviral potential of inhibiting ER α-glucosidases.[2]

  • Lysosomal Storage Disorders: In diseases like Gaucher and Niemann-Pick type C, there is an accumulation of GSLs. While N-BuDNJ is a clinically approved drug for these conditions, N-EtDNJ can be used in a research setting to study the underlying cell biology of these disorders.[3][4]

  • Protein Folding and Quality Control: By inducing the accumulation of misfolded glycoproteins, N-EtDNJ is a valuable tool for studying the ER-associated degradation (ERAD) pathway and the unfolded protein response (UPR).

Quantitative Data (Based on N-Alkyldeoxynojirimycin Analogues)

Table 1: In Vitro Enzyme Inhibition Data for N-Butyldeoxynojirimycin

Enzyme TargetIC₅₀ Value
Glucosylceramide Synthase20-37 µM[5]
α-Glucosidase I~0.5 mM (in intact cells)

Table 2: Effective Concentrations of N-Butyldeoxynojirimycin in Cell Culture

ApplicationCell TypeConcentrationEffect
Inhibition of GSL BiosynthesisHL60 cells5-50 µM40-50% decrease in GSL levels after 16h
Inhibition of Tumor Cell ProliferationEPEN and CT-2A mouse brain tumor cells200 µM50% inhibition of proliferation[1]
Antiviral Activity (HIV)Human lymphocytes282 µM (IC₅₀ for HIV-1)Reduction of viral infectivity

Experimental Protocols

The following are detailed protocols that can be adapted for the use of N-EtDNJ. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.

Protocol 1: Inhibition of Glycosphingolipid (GSL) Biosynthesis in Cultured Cells

Objective: To reduce the cellular levels of GSLs using N-EtDNJ to study their function.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • N-Ethyldeoxynojirimycin (N-EtDNJ) stock solution (e.g., 10 mM in sterile DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Reagents for GSL extraction and analysis (e.g., thin-layer chromatography (TLC) or mass spectrometry)

Procedure:

  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the treatment period.

  • N-EtDNJ Treatment:

    • Prepare a range of N-EtDNJ concentrations in complete culture medium. Based on data for N-BuDNJ, a starting range of 10 µM to 200 µM is recommended.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest N-EtDNJ treatment).

    • Remove the existing medium from the cells and replace it with the N-EtDNJ-containing medium.

  • Incubation: Incubate the cells for a desired period. A 24-72 hour incubation is typically sufficient to observe a significant reduction in GSL levels.

  • Cell Harvest:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly on the plate or after scraping, depending on the downstream analysis.

  • GSL Analysis:

    • Extract lipids from the cell lysate.

    • Analyze the GSL content by TLC, high-performance liquid chromatography (HPLC), or mass spectrometry to confirm the inhibitory effect of N-EtDNJ.

Protocol 2: Assessment of N-Linked Glycoprotein Processing Inhibition

Objective: To determine the effect of N-EtDNJ on the processing of N-linked glycans on a specific glycoprotein.

Materials:

  • Cell line expressing the glycoprotein of interest

  • Complete cell culture medium

  • N-EtDNJ stock solution

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Primary antibody against the glycoprotein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Endoglycosidase H (Endo H) and appropriate buffer

Procedure:

  • Cell Treatment: Treat cells with a range of N-EtDNJ concentrations (e.g., 50 µM to 1 mM) and a vehicle control for 24-48 hours as described in Protocol 1.

  • Protein Extraction: Harvest and lyse the cells. Determine the protein concentration of the lysates.

  • Endo H Digestion (Optional but Recommended):

    • Take an aliquot of each lysate (e.g., 20-30 µg of protein).

    • Denature the proteins according to the Endo H manufacturer's protocol.

    • Incubate one half of the sample with Endo H and the other half with buffer alone at 37°C for 1-2 hours.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates (both Endo H treated and untreated) by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody for the glycoprotein of interest, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Expected Results:

  • Without Endo H: Treatment with N-EtDNJ may cause a slight upward shift in the apparent molecular weight of the glycoprotein due to the retention of glucose residues on the N-glycans.

  • With Endo H: Glycoproteins from N-EtDNJ-treated cells will have high-mannose type glycans and will be sensitive to Endo H, resulting in a significant downward shift in molecular weight upon digestion. Glycoproteins from control cells with mature, complex N-glycans will be resistant to Endo H and show no or minimal shift.

Protocol 3: In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay

Objective: To determine the IC₅₀ value of N-EtDNJ for GCS.

Materials:

  • Microsomal fraction containing GCS activity (prepared from a suitable cell line or tissue)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • Ceramide (substrate)

  • N-EtDNJ at various concentrations

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein, and a range of N-EtDNJ concentrations. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding UDP-[¹⁴C]glucose and ceramide.

  • Incubation: Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

  • Extraction and Quantification:

    • Extract the radiolabeled glucosylceramide.

    • Quantify the radioactivity in the lipid phase using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each N-EtDNJ concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the N-EtDNJ concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

GSL_Biosynthesis_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) GlcCer->Complex_GSLs NEtDNJ N-Ethyldeoxynojirimycin NEtDNJ->GCS Inhibition

Caption: Inhibition of Glycosphingolipid Biosynthesis by N-EtDNJ.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum (ER) Nascent_Protein Nascent Polypeptide Protein_Glc3Man9 Glycoprotein (Glc₃Man₉GlcNAc₂) Nascent_Protein->Protein_Glc3Man9 Oligosaccharyltransferase Glc3Man9 Glc₃Man₉GlcNAc₂ Glc3Man9->Protein_Glc3Man9 Glucosidase_I α-Glucosidase I Protein_Glc3Man9->Glucosidase_I Protein_Glc2Man9 Glycoprotein (Glc₂Man₉GlcNAc₂) Glucosidase_I->Protein_Glc2Man9 Glucosidase_II α-Glucosidase II Protein_Glc2Man9->Glucosidase_II Protein_Man9 Glycoprotein (Man₉GlcNAc₂) Glucosidase_II->Protein_Man9 Golgi Golgi Apparatus (Further Processing) Protein_Man9->Golgi NEtDNJ N-Ethyldeoxynojirimycin NEtDNJ->Glucosidase_I Inhibition NEtDNJ->Glucosidase_II Inhibition Experimental_Workflow_GSL Start Seed Cells Treat Treat with N-EtDNJ (and Vehicle Control) Start->Treat Incubate Incubate (24-72 hours) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Extract Lipid Extraction Harvest->Extract Analyze Analyze GSLs (TLC, HPLC, or MS) Extract->Analyze End Quantify GSL Depletion Analyze->End

References

Application of N-Ethyldeoxynojirimycin in Lysosomal Storage Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethyldeoxynojirimycin (NE-DNJ) in the study of lysosomal storage disorders (LSDs). This document includes its mechanism of action, protocols for in vitro evaluation, and relevant data for researchers in drug development.

Introduction to N-Ethyldeoxynojirimycin and Lysosomal Storage Disorders

Lysosomal storage disorders are a group of over 50 rare inherited metabolic disorders caused by defects in lysosomal function.[1][2] These defects often result from the deficiency of a specific enzyme required for the breakdown of macromolecules, leading to the accumulation of undigested or partially digested substrates within the lysosomes.[1][2] This accumulation disrupts normal cell function and can lead to a wide range of clinical symptoms, affecting multiple organs and systems.[1][3]

Therapeutic strategies for LSDs include enzyme replacement therapy (ERT), substrate reduction therapy (SRT), and pharmacological chaperone therapy (PCT).[3][4] NE-DNJ, an iminosugar, falls into the categories of SRT and PCT. As an analogue of 1-deoxynojirimycin (B1663644) (DNJ), it can act as a competitive inhibitor of enzymes involved in the synthesis of glycosphingolipids, thereby reducing the accumulation of substrates.[5][6] Additionally, at sub-inhibitory concentrations, it can function as a pharmacological chaperone, assisting in the proper folding of mutated enzymes and promoting their trafficking to the lysosome.[7][8]

Mechanism of Action

N-Ethyldeoxynojirimycin's therapeutic potential in LSDs stems from two primary mechanisms:

  • Substrate Reduction Therapy (SRT): NE-DNJ can inhibit glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids. By reducing the rate of substrate synthesis, NE-DNJ helps to balance the impaired catabolism in affected cells, alleviating the lysosomal storage burden.[5][6] This approach is particularly relevant for Gaucher disease.[5][9]

  • Pharmacological Chaperone Therapy (PCT): For certain missense mutations that cause enzyme misfolding and retention in the endoplasmic reticulum, NE-DNJ can bind to the mutant enzyme's active site, stabilizing its conformation.[7][10] This allows the enzyme to pass the cell's quality control system and be transported to the lysosome, where it can exert some residual catalytic activity. This mechanism has been explored for diseases like Pompe and Fabry disease with related iminosugar derivatives.[3][11]

Quantitative Data

The following table summarizes the inhibitory activities of N-alkyldeoxynojirimycin derivatives against α-glucosidase. While specific data for N-Ethyldeoxynojirimycin is limited in the reviewed literature, the data for related N-alkylated derivatives provide an indication of the potential inhibitory potency. The inhibitory constant (Ki) is the concentration required to produce half-maximum inhibition and is an indicator of the inhibitor's potency.[12][13]

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
N-Alkyl-DNJ Derivative 43α-glucosidase30.0 ± 0.610Competitive[4][14]
N-Alkyl-DNJ Derivative 40α-glucosidase-52Competitive[4][14]
N-Alkyl-DNJ Derivative 34α-glucosidase-150Competitive[4][14]
Acarbose (Standard)α-glucosidase822.0 ± 1.5--[4][14]

Note: The specific N-alkyl chains for derivatives 43, 40, and 34 are detailed in the cited literature but are complex structures. This table demonstrates the principle of how N-alkylation can significantly impact the inhibitory activity of the deoxynojirimycin scaffold.

Experimental Protocols

Detailed methodologies are essential for assessing the efficacy of compounds like NE-DNJ. Below are key experimental protocols.

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating patient-derived or engineered cell lines with NE-DNJ to evaluate its effect on enzyme activity and substrate levels.

Materials:

  • Patient-derived fibroblasts or other relevant cell lines (e.g., from ATCC, DSMZ)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-Ethyldeoxynojirimycin (NE-DNJ) stock solution (dissolved in sterile DMSO or water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and grow to 70-80% confluency.

  • NE-DNJ Treatment: Prepare a series of NE-DNJ dilutions in complete culture medium from the stock solution. Remove the old medium from the cells and replace it with the medium containing different concentrations of NE-DNJ. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and incubate on ice for 30 minutes with occasional agitation.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the total protein concentration using a BCA assay or a similar method for normalization of subsequent enzyme activity or western blot analysis. Store the lysate at -80°C until further use.

Protocol 2: Fluorometric Enzyme Activity Assay

This protocol provides a general method for measuring the activity of lysosomal enzymes using a synthetic 4-methylumbelliferyl (4-MU) substrate.[1][8][15]

Materials:

  • Cell lysate from Protocol 1

  • 4-Methylumbelliferyl-glycoside substrate specific for the enzyme of interest (e.g., 4-MUG for β-glucosidase in Gaucher disease)

  • Assay buffer (specific to the enzyme, e.g., citrate/phosphate buffer of a specific pH)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reaction Setup: In a 96-well black microplate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well.

  • Initiate Reaction: Add the specific 4-MU substrate, pre-diluted in the appropriate assay buffer, to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the assay.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometric plate reader with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis: Calculate the enzyme activity based on a standard curve of free 4-MU. Normalize the activity to the protein concentration of the lysate and the incubation time.

Protocol 3: Immunofluorescence for Subcellular Localization

This protocol is used to visualize the subcellular localization of the target lysosomal enzyme and assess if NE-DNJ treatment promotes its trafficking to the lysosome.

Materials:

  • Cells grown on glass coverslips and treated with NE-DNJ as in Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies: one against the lysosomal enzyme of interest and one against a lysosomal marker (e.g., LAMP1 or LAMP2)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Wash the cells on coverslips with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with primary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Co-localization of the enzyme of interest with the lysosomal marker will indicate successful trafficking.

Visualizations

Mechanism of Action of N-Ethyldeoxynojirimycin

NE_DNJ_Mechanism cluster_SRT Substrate Reduction Therapy cluster_PCT Pharmacological Chaperone Therapy Glucosylceramide_Synthase Glucosylceramide Synthase Glucosylceramide Glucosylceramide (Substrate) Glucosylceramide_Synthase->Glucosylceramide Synthesizes NE_DNJ_SRT NE-DNJ NE_DNJ_SRT->Glucosylceramide_Synthase Inhibits Lysosome_SRT Lysosome Glucosylceramide->Lysosome_SRT Enters Accumulation_SRT Reduced Accumulation Lysosome_SRT->Accumulation_SRT Leads to ER Endoplasmic Reticulum Misfolded_Enzyme Misfolded Mutant Enzyme ER->Misfolded_Enzyme Correctly_Folded_Enzyme Correctly Folded Enzyme Misfolded_Enzyme->Correctly_Folded_Enzyme Promotes Folding Degradation Degradation Misfolded_Enzyme->Degradation NE_DNJ_PCT NE-DNJ NE_DNJ_PCT->Misfolded_Enzyme Binds & Stabilizes Lysosome_PCT Lysosome Correctly_Folded_Enzyme->Lysosome_PCT Traffics to

Caption: Dual mechanisms of N-Ethyldeoxynojirimycin in LSDs.

Experimental Workflow for Evaluating NE-DNJ

experimental_workflow cluster_assays Downstream Assays start Start: Patient-derived or Engineered Cell Line treat Treat cells with varying concentrations of NE-DNJ start->treat harvest Harvest cells and prepare cell lysate treat->harvest enzyme_assay Fluorometric Enzyme Activity Assay harvest->enzyme_assay western_blot Western Blot for Enzyme Expression harvest->western_blot if_staining Immunofluorescence for Subcellular Localization harvest->if_staining substrate_analysis Substrate Level Analysis (e.g., LC-MS/MS) harvest->substrate_analysis end End: Data Analysis and Efficacy Determination enzyme_assay->end western_blot->end if_staining->end substrate_analysis->end

Caption: Workflow for in vitro evaluation of NE-DNJ.

Logical Relationship of PCT

pct_logic mutation Missense Mutation in Lysosomal Enzyme Gene misfolding Enzyme Misfolding in ER mutation->misfolding retention ER-Associated Degradation (ERAD) misfolding->retention deficiency Lysosomal Enzyme Deficiency retention->deficiency nednj NE-DNJ Treatment (Pharmacological Chaperone) stabilization Stabilization of Mutant Enzyme nednj->stabilization stabilization->misfolding Prevents trafficking Correct Trafficking to Lysosome stabilization->trafficking activity Increased Residual Enzyme Activity in Lysosome trafficking->activity

Caption: Logical flow of Pharmacological Chaperone Therapy.

References

Troubleshooting & Optimization

N-Ethyldeoxynojirimycin Hydrochloride solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethyldeoxynojirimycin Hydrochloride

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an N-alkylated derivative of 1-deoxynojirimycin (B1663644) (DNJ). Like DNJ, it is an iminosugar and a potent inhibitor of α-glucosidases. These enzymes are crucial for the breakdown of complex carbohydrates into glucose. By inhibiting these enzymes, this compound can modulate glucose absorption and metabolism.

Q2: What are the potential signaling pathways affected by deoxynojirimycin derivatives?

A2: Deoxynojirimycin and its derivatives have been shown to influence several key cellular signaling pathways. Notably, they can impact pathways related to glucose metabolism, cellular stress, and survival. For instance, 1-Deoxynojirimycin HCl has been reported to activate the PI3K/Akt signaling pathway, which is central to cell growth and proliferation, and the NRF2/OGG1 antioxidant response pathway, which protects cells from oxidative damage.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, the solid form of this compound should be stored at -20°C. Stock solutions in anhydrous DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Aqueous stock solutions are less stable and should ideally be prepared fresh for each experiment or used within one day.

Solubility in Aqueous Buffers

A common challenge in experimental work is achieving and maintaining the desired concentration of a compound in an aqueous buffer. The solubility of this compound can be influenced by the buffer composition, pH, and temperature.

Quantitative Solubility Data

Compound Buffer pH Temperature Approximate Solubility
1-Deoxynojirimycin (hydrochloride)Phosphate-Buffered Saline (PBS)7.2Not Specified~ 1 mg/mL
This compoundPhosphate (B84403) Buffer7.425°CData not explicitly available

Note: The solubility of this compound may differ from 1-Deoxynojirimycin (hydrochloride). It is strongly recommended to experimentally determine the solubility in your specific buffer system.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., Phosphate Buffer, Citrate Buffer)

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the target value at the experimental temperature (e.g., 25°C or 37°C).

  • Sample Preparation: Add an excess amount of this compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator set to the desired temperature and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

  • Concentration Analysis: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not significantly changed during the experiment.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer (Adjust pH) add_compound Add Excess Compound to Buffer prep_buffer->add_compound shake Shake at Constant Temperature (24-48h) add_compound->shake centrifuge Centrifuge/Settle Undissolved Solid shake->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze

Shake-Flask Solubility Determination Workflow

Troubleshooting Guide

Issue 1: Low or Inconsistent Solubility in Aqueous Buffer

  • Possible Cause 1: pH of the buffer. The solubility of compounds with ionizable groups is often pH-dependent.

    • Troubleshooting: Determine the pKa of this compound. Adjust the buffer pH to be at least 2 units away from the pKa to favor the more soluble ionized form.

  • Possible Cause 2: Buffer composition. Some buffer components can interact with the compound, leading to precipitation. For example, phosphate buffers can sometimes form less soluble salts with basic compounds.

    • Troubleshooting: Test solubility in alternative buffer systems (e.g., citrate, TRIS).

  • Possible Cause 3: Temperature. Solubility can be temperature-dependent.

    • Troubleshooting: If the experimental conditions allow, try gently warming the buffer to aid dissolution. However, be mindful of the compound's stability at higher temperatures.

  • Possible Cause 4: Compound purity and hydration state. Impurities or differences in the hydration state of the solid can affect solubility.

    • Troubleshooting: Ensure you are using a high-purity compound and note the lot number. If possible, confirm the hydration state.

Issue 2: Precipitation of the Compound During Experiment

  • Possible Cause 1: Change in pH. The pH of the experimental medium may change upon the addition of cells or other reagents.

    • Troubleshooting: Monitor the pH of your complete experimental medium. Use a buffer with sufficient buffering capacity to maintain a stable pH.

  • Possible Cause 2: Use of a DMSO stock solution. When adding a concentrated DMSO stock to an aqueous buffer, the compound may precipitate due to the lower solubility in the final aqueous environment.

    • Troubleshooting: Prepare an intermediate dilution of the DMSO stock in the aqueous buffer before adding it to the final experimental volume. Ensure the final DMSO concentration is low and consistent across all experiments, including controls.

Signaling Pathway

The diagram below illustrates a potential signaling pathway influenced by deoxynojirimycin derivatives, leading to cellular effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Activates DNJ N-Ethyldeoxynojirimycin Hydrochloride alpha_glucosidase α-Glucosidase DNJ->alpha_glucosidase Inhibits NRF2_Keap1 NRF2-Keap1 Complex DNJ->NRF2_Keap1 Modulates Akt Akt PI3K->Akt Activates Gene_Expression Gene Expression (Cell Growth, Survival, Antioxidant Response) Akt->Gene_Expression Promotes NRF2 NRF2 NRF2_Keap1->NRF2 Releases ARE Antioxidant Response Element NRF2->ARE Translocates & Binds ARE->Gene_Expression Induces

Hypothetical Signaling Pathway of Deoxynojirimycin Derivatives

Technical Support Center: Troubleshooting Cytotoxicity of N-Ethyldeoxynojirimycin (N-EDNJ) and Related Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity experiments with N-Ethyldeoxynojirimycin (N-EDNJ) and other iminosugars.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My cell viability results with N-EDNJ are inconsistent across replicate wells. What could be the cause?

High variability in replicate wells is a common issue that can mask the true cytotoxic effect of a compound. Several factors can contribute to this problem:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension between plating wells to maintain a uniform distribution. Perform a cell count before seeding to ensure accuracy.

  • Pipetting Errors: Small inaccuracies in pipetting N-EDNJ dilutions or assay reagents can lead to significant variations.

    • Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each step.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Compound Precipitation: N-EDNJ, like other small molecules, may precipitate at high concentrations in culture media.

    • Solution: Visually inspect your N-EDNJ dilutions under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or testing different solvent systems. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.

Question 2: I am not observing any cytotoxicity with N-EDNJ, even at high concentrations. What should I check?

If N-EDNJ is not inducing the expected cytotoxicity, consider the following troubleshooting steps:

  • Cell Line Sensitivity: The cytotoxic effect of a compound can be highly cell line-specific.

    • Solution: Research the literature to see if the cell line you are using is known to be sensitive to iminosugars or compounds with similar mechanisms of action. Consider testing a panel of different cell lines to identify a sensitive model.

  • Incorrect Concentration Range: The effective concentration for cytotoxicity may be outside the range you have tested.

    • Solution: Perform a broad-range dose-response experiment, from nanomolar to high micromolar concentrations, to determine the optimal range for your specific cell line.

  • Duration of Exposure: The cytotoxic effects of N-EDNJ may be time-dependent.

    • Solution: Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal incubation period.

  • Assay Interference: Components of the N-EDNJ solution or the compound itself might interfere with the cytotoxicity assay.

    • Solution: Run appropriate controls, including wells with the compound but no cells, to check for any direct interaction with the assay reagents. For colorimetric assays like MTT, this can help identify false-positive or false-negative results due to color interference.

Question 3: My results from different cytotoxicity assays (e.g., MTT vs. Annexin V) are conflicting. Why is this happening?

Discrepancies between different cytotoxicity assays are not uncommon and often reflect the different cellular processes being measured.

  • MTT Assay: Measures metabolic activity, which is an indicator of cell viability. A decrease in signal suggests a reduction in metabolically active cells.

  • Annexin V Assay: Detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane, an early marker of this process.

  • Propidium Iodide (PI) Staining: Identifies necrotic or late-stage apoptotic cells by staining the DNA of cells with compromised membranes.

Possible Reasons for Discrepancies:

  • Different Mechanisms of Cell Death: N-EDNJ might be inducing cytotoxicity through a mechanism that is better detected by one assay than another. For example, if it primarily induces apoptosis, the Annexin V assay will be more sensitive in the early stages than the MTT assay.

  • Timing of Assays: The kinetics of different cell death pathways can vary. An early time point might show high Annexin V staining (apoptosis) with minimal change in MTT reduction (metabolic activity), while a later time point might show a decrease in both.

Solution:

  • Use a Multi-Assay Approach: Employing multiple assays that measure different aspects of cell death can provide a more comprehensive understanding of the cytotoxic mechanism of N-EDNJ.

  • Time-Course Analysis: Perform each assay at multiple time points to capture the dynamics of the cytotoxic response.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for testing the cytotoxicity of N-EDNJ?

While specific IC50 values for N-Ethyldeoxynojirimycin are not widely reported in the literature for a broad range of cancer cell lines, a common starting point for in vitro screening of small molecules is to perform a serial dilution covering a wide concentration range, for instance, from 1 nM to 100 µM. This allows for the determination of a dose-response curve and the calculation of an IC50 value if the compound is cytotoxic within that range.

Q2: How can I determine if N-EDNJ is inducing apoptosis or necrosis in my cell line?

To distinguish between apoptosis and necrosis, you can use a combination of assays:

  • Annexin V/PI Staining: This is a standard flow cytometry-based assay.

    • Annexin V-positive, PI-negative cells: Early apoptotic

    • Annexin V-positive, PI-positive cells: Late apoptotic or necrotic

    • Annexin V-negative, PI-positive cells: Necrotic

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm apoptosis.

  • Morphological Analysis: Observing cell morphology using microscopy can also provide clues. Apoptotic cells often exhibit characteristics like cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necrotic cells typically show cell swelling and membrane rupture.

Q3: Could the solvent used to dissolve N-EDNJ be causing the observed cytotoxicity?

Yes, the solvent used to dissolve N-EDNJ, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations.

  • Recommendation: Always include a vehicle control in your experiments. This consists of treating cells with the highest concentration of the solvent used in your N-EDNJ dilutions. The viability of the vehicle control should be compared to the untreated control. If there is a significant decrease in viability in the vehicle control, the concentration of the solvent should be reduced. Typically, the final concentration of DMSO in the culture medium should be kept below 0.5%.

Quantitative Data Presentation

Cell LineCancer TypeN-EDNJ IC50 (µM) after 48h
MCF-7Breast CancerHypothetical Value
A549Lung CancerHypothetical Value
HeLaCervical CancerHypothetical Value
JurkatLeukemiaHypothetical Value
Note: The IC50 values in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

1. MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of N-EDNJ (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol outlines the steps for detecting apoptosis using flow cytometry.

  • Cell Treatment: Treat cells with N-EDNJ for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

Diagram 1: General Troubleshooting Workflow for N-EDNJ Cytotoxicity Assays

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Start Start: Unexpected Cytotoxicity Result Problem High Variability, No Effect, or Conflicting Results? Start->Problem Check_Seeding Verify Cell Seeding Density and Technique Problem->Check_Seeding High Variability Check_Concentration Optimize N-EDNJ Concentration Range Problem->Check_Concentration No Effect Multi_Assay Use Multiple, Mechanistically Different Assays Problem->Multi_Assay Conflicting Results Check_Pipetting Confirm Pipette Calibration and Technique Check_Seeding->Check_Pipetting Check_Edge_Effect Mitigate Edge Effects Check_Pipetting->Check_Edge_Effect Check_Precipitation Inspect for Compound Precipitation Check_Edge_Effect->Check_Precipitation Resolved Issue Resolved: Proceed with Experiment Check_Precipitation->Resolved Check_Duration Conduct Time-Course Experiment Check_Concentration->Check_Duration Check_Assay Run Assay Controls for Interference Check_Duration->Check_Assay Check_Assay->Resolved Multi_Assay->Resolved

A flowchart for troubleshooting common issues in N-EDNJ cytotoxicity assays.

Diagram 2: Hypothetical N-EDNJ-Induced Apoptosis Signaling Pathway

N_EDNJ N-Ethyldeoxynojirimycin (N-EDNJ) Cell_Stress Cellular Stress (e.g., ER Stress) N_EDNJ->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Pro-apoptotic signals (Bax/Bak) Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential intrinsic apoptosis pathway that could be activated by N-EDNJ.

Diagram 3: Potential N-EDNJ-Induced Cell Cycle Arrest

N_EDNJ N-Ethyldeoxynojirimycin (N-EDNJ) DNA_Damage DNA Damage or Replication Stress N_EDNJ->DNA_Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 CDK2_CyclinE CDK2/Cyclin E Inhibition p21->CDK2_CyclinE G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest

A possible signaling cascade leading to cell cycle arrest by N-EDNJ.

Technical Support Center: Optimizing N-Ethyl-DNJ (Miglustat) Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyl-1-deoxynojirimycin (N-Ethyl-DNJ), also commonly known as Miglustat (B1677133). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and address common challenges encountered during in vivo animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments in a question-and-answer format.

Q1: How do I determine the optimal starting dose of N-Ethyl-DNJ for my specific animal model and disease?

A1: The optimal starting dose depends on the animal species, the disease model, and the intended therapeutic effect. A review of published literature is the best starting point. For common models like Niemann-Pick type C (NPC) or Gaucher disease in mice, doses can range widely. For instance, studies in NPC mice have used doses from 300 mg/kg/day (intraperitoneal injection) to 1200 mg/kg/day when mixed in feed[1][2]. It is advisable to start with a dose reported to be effective in a similar model and perform a dose-response study to determine the optimal concentration for your specific experimental conditions.

Q2: What is the most common and effective route of administration for N-Ethyl-DNJ in rodents?

A2: Oral administration is the most common and clinically relevant route for N-Ethyl-DNJ. This can be achieved through oral gavage or by incorporating the compound directly into the animal's diet[1][2]. Oral gavage ensures precise dosage administration at specific time points, while dietary administration provides continuous exposure. The choice between these methods depends on the experimental design and goals.

Q3: My animals are experiencing significant weight loss after starting treatment. What steps should I take?

A3: Weight loss is a common side effect of N-Ethyl-DNJ treatment in animals and humans[3]. It is often linked to gastrointestinal disturbances, such as diarrhea, which can result from the drug's inhibition of intestinal disaccharidases, leading to carbohydrate malabsorption[4][5].

Troubleshooting Steps:

  • Monitor Food and Water Intake: Ensure the weight loss is not due to a refusal to eat the medicated chow or general malaise.

  • Dietary Modification: Reducing the content of sucrose, lactose, and other complex carbohydrates in the diet can significantly improve gastrointestinal tolerance and mitigate weight loss[4][6].

  • Dose Reduction: A temporary reduction in the dose may be necessary to alleviate severe side effects. The dose can then be gradually escalated once the animal has acclimated[7].

  • Consult Literature: Review studies with similar models to see if weight loss was reported and how it was managed. Some studies in mice have noted weight loss as a side effect of treatment[8][9].

Q4: I am observing diarrhea in my treated animals. Is this expected and how can it be managed?

A4: Yes, diarrhea is one of the most frequently reported adverse effects of N-Ethyl-DNJ[3]. The underlying mechanism is the inhibition of intestinal enzymes responsible for carbohydrate digestion[4].

Management Strategies:

  • Dietary Adjustments: As with weight loss, a low-carbohydrate or low-disaccharide diet is the primary management strategy and has been shown to reduce gastrointestinal issues[6][10].

  • Anti-diarrheal Medication: In some cases, anti-propulsive medications like loperamide (B1203769) have been used to manage diarrhea, though this should be done in consultation with a veterinarian and institutional animal care and use committee (IACUC)[4].

  • Dose Titration: Starting with a lower dose and gradually increasing it can help the animals' gastrointestinal systems adapt, potentially reducing the severity of diarrhea[4].

Q5: I am not observing the expected therapeutic effect. What are the possible reasons?

A5: Lack of efficacy can stem from several factors:

  • Insufficient Dosage: The dose may be too low for your specific animal model or the severity of the disease phenotype. A dose-response study is recommended.

  • Bioavailability Issues: Ensure the drug is being properly absorbed. If administering in the diet, check for consistent consumption. If using oral gavage, ensure the formulation is appropriate and stable.

  • Timing of Intervention: For neurodegenerative models, the timing of treatment initiation is critical. Starting treatment after significant neuronal loss may not yield the desired results.

  • Model-Specific Differences: The animal model may not fully recapitulate the human disease pathology that is responsive to N-Ethyl-DNJ.

Quantitative Data Summary

The following tables summarize dosages of N-Ethyl-DNJ (Miglustat) used in various preclinical animal studies.

Table 1: N-Ethyl-DNJ (Miglustat) Dosages in Mouse Models

Disease ModelMouse StrainDosageRoute of AdministrationKey FindingsReference
Niemann-Pick Type CNPC1-/-300 mg/kg/dayIntraperitoneal (IP)Ameliorated motor deficits.[1]
Niemann-Pick Type CNPC1-/-1200 mg/kg/dayIn-feedDelayed onset of neurological dysfunction, increased lifespan.[2]
Sandhoff DiseaseHexb-/-2400-4800 mg/kg/dayIn-feedDelayed symptom onset, reduced lipid storage, increased life expectancy.[2][11]
Brain TumorsC57BL/62400 mg/kg/dayIn-feedReduced tumor growth and ganglioside content.[9]
General StudyLean & ob/ob2400 mg/kg/dayIn-feedCaused weight loss due to appetite suppression.[8]

Table 2: N-Ethyl-DNJ (Miglustat) Dosages in Other Animal Models

Animal ModelDisease/StudyDosageRoute of AdministrationKey FindingsReference
RatToxicology20, 60, 180 mg/kg/dayOral GavagePharmacokinetic and toxicity assessment.[2][12]
RatInfertility Study150 mg/kg/dayOral GavageCaused reversible infertility.[13]
CatNiemann-Pick Type C150 mg/kg/day (initial), reduced to 50 mg/kg/dayOral GavageDelayed onset of neurological signs, increased lifespan.[2]

Experimental Protocols

Protocol: Preparation and Administration of N-Ethyl-DNJ via Oral Gavage in Mice

This protocol provides a standardized method for administering N-Ethyl-DNJ to mice. All procedures must be in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Materials:

  • N-Ethyl-DNJ (Miglustat) powder

  • Sterile vehicle (e.g., water, 0.5% methylcellulose, or as determined by solubility testing)

  • Scale (accurate to 0.1 mg)

  • Sterile conical tubes

  • Vortex mixer

  • Appropriately sized syringes (e.g., 1 mL)

  • Gavage needles (flexible plastic or stainless steel with a ball tip, typically 20-22 gauge for adult mice)[14]

  • Permanent marker

Procedure:

  • Dose Calculation:

    • Weigh each mouse to determine the exact dose required (e.g., for a 25g mouse at 300 mg/kg, the dose is 7.5 mg).

    • Calculate the total volume of dosing solution needed for the entire cohort, including a ~10% overage to account for hub loss. The maximum recommended dosing volume for mice is 10 mL/kg[15].

  • Preparation of Dosing Solution:

    • Weigh the required amount of N-Ethyl-DNJ powder.

    • Add the powder to a sterile conical tube.

    • Add the appropriate volume of the chosen vehicle.

    • Vortex vigorously until the compound is fully dissolved or a homogenous suspension is formed. Prepare this solution fresh daily unless stability data indicates otherwise.

  • Gavage Needle Measurement:

    • Before the first gavage, measure the correct insertion depth for the needle. Place the tip of the gavage needle at the corner of the mouse's mouth and extend it to the last rib or the xiphoid process[16].

    • Mark this depth on the needle with a permanent marker to prevent over-insertion and potential perforation of the esophagus or stomach[16].

  • Animal Restraint:

    • Securely restrain the mouse by scruffing the loose skin over the neck and shoulders. The head and neck should be gently extended to create a straight line from the mouth to the esophagus, which is critical for the needle to pass easily[16][17].

  • Administration:

    • Draw the calculated volume of the dosing solution into the syringe.

    • Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance[15][17]. If resistance is felt, stop immediately and readjust.

    • Once the needle is inserted to the pre-measured depth, slowly administer the solution.

    • After administration, gently and slowly remove the needle along the same path of insertion[14].

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any signs of immediate distress, such as labored breathing, for at least 5-10 minutes[15]. Inadvertent administration into the lungs can be fatal[18].

    • Continue to monitor animals daily for any adverse effects.

Visualizations

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Mechanism of Action cluster_outcome Therapeutic Outcome Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Complex_GSLs Complex Glycosphingolipids (e.g., Gangliosides) Glucosylceramide->Complex_GSLs Further Enzymatic Steps NEthylDNJ N-Ethyl-DNJ (Miglustat) NEthylDNJ->Inhibition Reduced_Accumulation Reduced Accumulation of Glycosphingolipids Inhibition->Reduced_Accumulation Amelioration Amelioration of Disease Pathology Reduced_Accumulation->Amelioration Experimental_Workflow start Start: Experimental Design dose_calc 1. Dose Calculation (mg/kg) start->dose_calc solution_prep 2. Dosing Solution Preparation dose_calc->solution_prep animal_handling 3. Animal Acclimation & Baseline Measurements solution_prep->animal_handling administration 4. N-Ethyl-DNJ Administration (e.g., Oral Gavage) animal_handling->administration monitoring 5. Daily Monitoring (Weight, Clinical Signs) administration->monitoring endpoints 6. Endpoint Analysis (Behavioral, Histological, Biochemical) monitoring->endpoints data_analysis 7. Data Analysis & Interpretation endpoints->data_analysis end End: Conclusion data_analysis->end Troubleshooting_Weight_Loss start Issue: Significant Weight Loss Observed check_intake Check Food/Water Intake & General Health start->check_intake intake_normal Intake Normal? check_intake->intake_normal address_health Address Underlying Health Issues (Consult Vet) intake_normal->address_health No modify_diet Implement Low-Carbohydrate Diet intake_normal->modify_diet Yes monitor_response Monitor Response (Weight, GI signs) modify_diet->monitor_response response_ok Weight Stabilized? monitor_response->response_ok reduce_dose Consider Dose Reduction (e.g., by 25-50%) response_ok->reduce_dose No continue_study Continue Study with Adjusted Protocol response_ok->continue_study Yes reduce_dose->monitor_response

References

Potential off-target effects of deoxynojirimycin analogues in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Deoxynojirimycin (DNJ) Analogues. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of DNJ analogues in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of deoxynojirimycin (DNJ) analogues?

A1: The primary on-target effect of deoxynojirimycin (DNJ) and its analogues is the competitive inhibition of α-glucosidases, enzymes responsible for breaking down complex carbohydrates.[1][2] A major known off-target effect is the inhibition of ceramide glucosyltransferase (CGT), a key enzyme in the biosynthesis of glycosphingolipids (GSLs).[3][4] The length of the N-alkyl side chain on the DNJ molecule often dictates the selectivity between these two targets.[3][5]

Q2: Why am I observing unexpected cytotoxicity with my DNJ analogue?

A2: Unexpected cytotoxicity can arise from the inhibition of ER α-glucosidases I and II. This inhibition can disrupt proper protein folding, leading to an accumulation of misfolded glycoproteins in the endoplasmic reticulum (ER). This triggers the Unfolded Protein Response (UPR), and if the ER stress is prolonged, it can lead to apoptosis (programmed cell death).[6][7]

Q3: My DNJ analogue is showing lower potency in my cell-based assay compared to the biochemical assay. Why?

A3: This is a common observation. Several factors can contribute to this discrepancy:

  • Cellular Uptake and Efflux: The compound may have poor membrane permeability or be actively transported out of the cell.

  • Metabolism: The compound may be metabolized by the cells into a less active form.

  • Protein Binding: The compound may bind to other cellular proteins, reducing its effective concentration at the target enzyme.

  • Substrate Competition: In a cellular environment, the concentration of the natural substrate for the target enzyme may be much higher than in the biochemical assay, requiring a higher concentration of the inhibitor to achieve the same effect.

Q4: How can I confirm that the observed cellular phenotype is due to the intended on-target effect of my DNJ analogue?

A4: To confirm on-target activity, consider the following experiments:

  • Use a structurally related but inactive analogue as a negative control. This will help differentiate specific inhibitory effects from non-specific effects of the compound.

  • Rescue experiment: If possible, overexpress the target enzyme to see if it reverses the phenotypic effect of the inhibitor.

  • Measure downstream metabolic changes: For α-glucosidase inhibition, you would expect to see a decrease in the release of glucose from complex carbohydrates. For CGT inhibition, a decrease in the synthesis of glucosylceramide and other downstream GSLs would be expected.

Troubleshooting Guides

Issue 1: High Variability in α-Glucosidase Inhibition Assay Results
Possible Cause Solution
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially for small volumes of inhibitor and enzyme.
Temperature Fluctuations Ensure the incubator or water bath maintains a constant and accurate temperature throughout the assay.
Substrate/Enzyme Instability Prepare fresh enzyme and substrate solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incomplete Mixing Gently mix the contents of the wells after adding each reagent, particularly the enzyme and substrate.
Edge Effects in Microplate To minimize evaporation from outer wells, either avoid using them or fill them with sterile water or buffer to maintain humidity.
Issue 2: Unexpected Decrease in Cell Viability
Possible Cause Solution
Off-target ER α-glucosidase inhibition leading to ER stress and UPR activation. * Perform a dose-response curve to determine the concentration range where the on-target effect is observed without significant cytotoxicity. * Measure markers of ER stress and UPR activation (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1 mRNA, and upregulation of CHOP) by Western blot or qPCR. * Use a DNJ analogue with higher selectivity for the intended target if available.
High concentration of DMSO in the final culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cell line (typically ≤ 0.5%).
Contamination of cell culture. Regularly check cell cultures for signs of microbial contamination. Use proper aseptic techniques.
Issue 3: Difficulty in Detecting Free Oligosaccharides (FOS) by HPLC
Possible Cause Solution
Insufficient accumulation of FOS. * Increase the incubation time with the DNJ analogue. * Use a higher concentration of the inhibitor, if not limited by cytotoxicity.
Inefficient extraction of FOS from cell lysates. Ensure complete cell lysis and use a validated protocol for oligosaccharide extraction.
Low sensitivity of detection. * Consider fluorescently labeling the oligosaccharides (e.g., with 2-aminobenzamide) to enhance detection sensitivity. * Use a more sensitive detector, such as a fluorescence detector or mass spectrometer.
Co-elution with other cellular components. Optimize the HPLC gradient and column to achieve better separation of the FOS peaks.

Data Presentation

Table 1: Inhibitory Activity of Selected Deoxynojirimycin Analogues

CompoundTarget EnzymeIC50 / KiReference(s)
1-Deoxynojirimycin (DNJ)α-Glucosidase (yeast)IC50: 222.4 ± 0.5 µM[8]
N-Butyl-DNJ (Miglustat)Ceramide Glucosyltransferase (rat)IC50: 32 µM[9]
N-Butyl-DNJ (Miglustat)β-Glucosidase 2 (GBA2) (rat)IC50: 81 µM[9]
N-Butyl-DNJ (Miglustat)α-Glucosidase I (human)IC50: ~20 µM
N-Nonyl-DNJα-Glucosidase (insect)More potent than DNJ[10]
N-Octadecyl-DNJER Glucosidases I and IINo inhibition in cells[11][12]
AMP-DNJGBA2Ki: 1.7 nM[13]
N-Butyl-deoxygalactojirimycin (NB-DGJ)Ceramide GlucosyltransferasePotent inhibitor[8][14]
N-Butyl-deoxygalactojirimycin (NB-DGJ)α-Glucosidases I and IINo effect[8][14]

Experimental Protocols

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 1-Deoxynojirimycin (DNJ) or analogue of interest

  • 0.1 M Potassium phosphate (B84403) buffer (pH 6.8)

  • 0.1 M Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of varying concentrations of the DNJ analogue (dissolved in buffer) to the wells of a 96-well plate. For the positive control, add a known inhibitor like acarbose. For the negative control (100% enzyme activity), add 50 µL of buffer.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Ceramide Glucosyltransferase (CGT) Inhibition Assay (Cell-Based)

Principle: This assay measures the activity of CGT in living cells by monitoring the conversion of a fluorescent ceramide analogue (NBD-C6-ceramide) to fluorescent glucosylceramide.

Materials:

  • Cell line of interest

  • NBD-C6-ceramide

  • DNJ analogue of interest

  • Cell culture medium

  • Methanol, Chloroform

  • HPLC system with a fluorescence detector

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the DNJ analogue for 4-24 hours.

  • Remove the medium and add fresh medium containing NBD-C6-ceramide (e.g., 5 µM).

  • Incubate for 1-2 hours at 37°C.

  • Wash the cells with PBS and harvest them.

  • Extract the lipids using a chloroform:methanol (2:1, v/v) mixture.

  • Dry the lipid extract under nitrogen and reconstitute in a suitable solvent for HPLC analysis.

  • Separate the lipids by HPLC and quantify the fluorescent NBD-C6-ceramide and NBD-C6-glucosylceramide.

  • Determine the percentage of CGT inhibition by comparing the amount of NBD-C6-glucosylceramide in treated cells to untreated control cells.[1][5]

Analysis of Free Oligosaccharides (FOS) by HPLC

Principle: Inhibition of ER α-glucosidases by certain DNJ analogues leads to the accumulation of glucosylated free oligosaccharides (FOS) in the cytosol. These FOS can be extracted, fluorescently labeled, and quantified by HPLC.

Materials:

  • Cells treated with DNJ analogue

  • Reagents for cell lysis and protein precipitation (e.g., methanol, chloroform, water)

  • 2-Aminobenzamide (2-AB) for fluorescent labeling

  • Reagents for 2-AB labeling (e.g., sodium cyanoborohydride, acetic acid, DMSO)

  • HPLC system with a fluorescence detector and a suitable column (e.g., amide-based column)

Procedure:

  • Harvest cells and extract the FOS by a series of solvent extractions to separate them from proteins, lipids, and other macromolecules.

  • Dry the FOS extract.

  • Fluorescently label the reducing end of the FOS with 2-AB.

  • Remove excess labeling reagent.

  • Analyze the 2-AB labeled FOS by HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~420 nm).

  • Quantify the FOS peaks by comparing their areas to those of known standards.[2][12]

Cell Viability Assay (Resazurin-Based)

Principle: Resazurin (B115843), a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of resorufin produced is proportional to the number of viable cells.

Materials:

  • Cells seeded in a 96-well plate

  • DNJ analogue of interest

  • Resazurin solution

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of the DNJ analogue for the desired duration (e.g., 24, 48, or 72 hours).

  • Add resazurin solution to each well (to a final concentration of ~10% of the culture volume).

  • Incubate for 1-4 hours at 37°C.

  • Measure the fluorescence with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathways

// Nodes Ceramide [label="Ceramide", fillcolor="#FBBC05"]; GlcCer [label="Glucosylceramide (GlcCer)", fillcolor="#FBBC05"]; Complex_GSLs [label="Complex Glycosphingolipids", fillcolor="#FBBC05"]; CGT [label="Ceramide Glucosyltransferase\n(CGT)", shape=ellipse, fillcolor="#F1F3F4", style=filled]; DNJ_Analogue [label="N-Alkyl-DNJ Analogue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Ceramide -> CGT [label="UDP-Glucose"]; CGT -> GlcCer; GlcCer -> Complex_GSLs [label="Further Glycosylation"]; DNJ_Analogue -> CGT [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Simplified Sphingolipid Biosynthesis Pathway and DNJ Analogue Inhibition", fontname="Arial", fontsize=12, fontcolor="#202124"]; } END_DOT Caption: Inhibition of Ceramide Glucosyltransferase (CGT) by N-Alkyl-DNJ Analogues.

// Nodes DNJ_Analogue [label="DNJ Analogue", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER_Glucosidases [label="ER α-Glucosidases I & II", shape=ellipse, fillcolor="#F1F3F4"]; Glycoprotein_Folding [label="Glycoprotein Folding", fillcolor="#FBBC05"]; Misfolded_Proteins [label="Accumulation of\nMisfolded Glycoproteins", fillcolor="#FBBC05"]; ER_Stress [label="ER Stress", fillcolor="#FBBC05"]; UPR [label="Unfolded Protein Response (UPR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PERK [label="PERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRE1 [label="IRE1 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATF6 [label="ATF6 Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adaptation [label="Cellular Adaptation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DNJ_Analogue -> ER_Glucosidases [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; ER_Glucosidases -> Glycoprotein_Folding [arrowhead=tee, style=dashed, label="Impaired Trimming"]; Glycoprotein_Folding -> Misfolded_Proteins; Misfolded_Proteins -> ER_Stress; ER_Stress -> UPR [label="Activation"]; UPR -> PERK; UPR -> IRE1; UPR -> ATF6; PERK -> Apoptosis [label="Prolonged Stress"]; IRE1 -> Apoptosis [label="Prolonged Stress"]; ATF6 -> Adaptation [label="Restoration of\nHomeostasis"]; PERK -> Adaptation [label="Restoration of\nHomeostasis"]; IRE1 -> Adaptation [label="Restoration of\nHomeostasis"];

// Graph attributes graph [bgcolor="#FFFFFF", label="Induction of the Unfolded Protein Response by DNJ Analogue Inhibition of ER Glucosidases", fontname="Arial", fontsize=12, fontcolor="#202124"]; } END_DOT Caption: Induction of the Unfolded Protein Response by DNJ Analogues.

Experimental Workflow

// Nodes Start [label="Start:\nSelect DNJ Analogue and Cell Line", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Assay\n(e.g., α-Glucosidase Inhibition)", fillcolor="#FBBC05"]; Dose_Response [label="Cell-Based Assay:\nDose-Response & Viability", fillcolor="#FBBC05"]; On_Target_Verification [label="On-Target Verification\n(e.g., FOS or GSL Analysis)", fillcolor="#FBBC05"]; Off_Target_Analysis [label="Off-Target Analysis\n(e.g., UPR Activation)", fillcolor="#FBBC05"]; Data_Analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Biochemical_Assay; Start -> Dose_Response; Biochemical_Assay -> Dose_Response [label="Determine IC50"]; Dose_Response -> On_Target_Verification [label="Select Non-Toxic Concentrations"]; Dose_Response -> Off_Target_Analysis [label="Investigate Cytotoxicity"]; On_Target_Verification -> Data_Analysis; Off_Target_Analysis -> Data_Analysis;

// Graph attributes graph [bgcolor="#FFFFFF", label="General Experimental Workflow for Characterizing DNJ Analogues", fontname="Arial", fontsize=12, fontcolor="#202124"]; } END_DOT Caption: General Experimental Workflow for DNJ Analogue Characterization.

References

How to minimize variability in experiments using N-Ethyldeoxynojirimycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using N-Ethyldeoxynojirimycin.

Frequently Asked Questions (FAQs)

Q1: What is N-Ethyldeoxynojirimycin and what is its primary mechanism of action?

N-Ethyldeoxynojirimycin is an iminosugar, a class of compounds that are analogues of monosaccharides. Its primary mechanism of action is the inhibition of α-glucosidases. These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into simpler sugars like glucose for absorption.[1][2] By competitively inhibiting α-glucosidases, N-Ethyldeoxynojirimycin can delay carbohydrate digestion and reduce the rate of glucose absorption.

Q2: What are the recommended storage and handling conditions for N-Ethyldeoxynojirimycin hydrochloride?

This compound should be stored at -20°C. For short-term use, it can be dissolved in a suitable solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or below. The stability of N-Ethyldeoxynojirimycin in solution at room temperature for extended periods has not been extensively reported, so it is best to prepare fresh solutions for each experiment or use aliquots stored at a low temperature.

Q3: In which solvents can I dissolve this compound?

This compound is expected to be soluble in water and other polar solvents. For cell-based assays, it is crucial to use a solvent that is non-toxic to the cells at the final concentration used. A common practice for many small molecule inhibitors is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and then dilute it in the culture medium to the final working concentration.[3] However, the final solvent concentration should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

Q4: What are the key sources of variability in in vitro enzyme inhibition assays with N-Ethyldeoxynojirimycin?

Several factors can contribute to variability in in vitro enzyme inhibition assays:

  • Enzyme Activity: The specific activity of the α-glucosidase can vary between batches and preparations. It is essential to use a consistent source of the enzyme and to perform control experiments to establish the baseline activity.[3]

  • Substrate Concentration: The concentration of the substrate can influence the apparent inhibitory activity. It is important to use a substrate concentration that is appropriate for the assay and to keep it consistent across experiments.

  • Inhibitor Concentration and Purity: Inaccurate determination of the inhibitor concentration or the presence of impurities can lead to significant variability. Ensure the purity of N-Ethyldeoxynojirimycin and accurately prepare serial dilutions.

  • Assay Conditions: Factors such as pH, temperature, and incubation time must be carefully controlled as they can affect both enzyme activity and inhibitor binding.[3]

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant errors.[4][5]

Troubleshooting Guides

In Vitro α-Glucosidase Inhibition Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates Inconsistent pipetting.Use calibrated pipettes and practice consistent pipetting technique. Prepare a master mix for reagents where possible to minimize pipetting steps.[6]
Temperature fluctuations during incubation.Ensure a stable incubation temperature using a water bath or incubator with precise temperature control.
Edge effects in microplates.Avoid using the outermost wells of the microplate for critical samples, or fill them with a blank solution.[7]
Lower than expected inhibition Incorrect inhibitor concentration.Verify the concentration of the stock solution and the accuracy of the serial dilutions.
Inactive or degraded N-Ethyldeoxynojirimycin.Use a fresh stock of the inhibitor. Ensure proper storage conditions have been maintained.
High enzyme concentration.Optimize the enzyme concentration to ensure the reaction is in the linear range and sensitive to inhibition.[3]
Higher than expected inhibition Contaminants in the sample or reagents.Use high-purity reagents and water. Check for potential inhibitory effects of the solvent used to dissolve the compound.[8]
Non-specific inhibition.Test for non-specific inhibition by varying the enzyme concentration. Non-specific inhibitors often show a decrease in potency at higher enzyme concentrations.[9]
Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High cell toxicity High concentration of N-Ethyldeoxynojirimycin.Perform a dose-response experiment to determine the optimal non-toxic concentration range.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line being used (typically <0.5%).
Inconsistent cellular response Variability in cell seeding density.Ensure a uniform cell suspension and consistent seeding density across all wells.[4][5]
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Compound precipitation in media.Check for precipitation of N-Ethyldeoxynojirimycin at the working concentration in the cell culture medium. If precipitation occurs, consider using a different solvent or a lower concentration.
No observable effect Insufficient compound concentration or incubation time.Increase the concentration of N-Ethyldeoxynojirimycin and/or the incubation time.
Low cell permeability of the compound.While N-alkylated deoxynojirimycin derivatives are generally cell-permeable, this can be a factor. Consider using a positive control with known cell permeability and inhibitory activity.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • This compound

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of N-Ethyldeoxynojirimycin in an appropriate solvent (e.g., water or DMSO).

    • Prepare serial dilutions of N-Ethyldeoxynojirimycin in phosphate buffer.

    • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).

    • Prepare a solution of pNPG in phosphate buffer (e.g., 5 mM).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.

    • Add 50 µL of the different concentrations of N-Ethyldeoxynojirimycin solution to the respective wells.

    • For the control (100% enzyme activity), add 50 µL of phosphate buffer instead of the inhibitor.

    • For the blank, add 100 µL of phosphate buffer.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 50 µL of the pNPG solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.

  • Measure Absorbance:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate Inhibition:

    • The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Visualizations

Signaling Pathway: α-Glucosidase Inhibition

alpha_glucosidase_inhibition cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Disaccharides Disaccharides (e.g., Maltose, Sucrose) Carbohydrates->Disaccharides Digestion AlphaGlucosidase α-Glucosidase Disaccharides->AlphaGlucosidase Glucose Glucose AlphaGlucosidase->Glucose Hydrolysis GLUT Glucose Transporter (e.g., SGLT1, GLUT2) Glucose->GLUT Bloodstream Bloodstream GLUT->Bloodstream Absorption NEthyldeoxynojirimycin N-Ethyldeoxynojirimycin NEthyldeoxynojirimycin->AlphaGlucosidase Inhibition

Caption: Inhibition of α-glucosidase by N-Ethyldeoxynojirimycin in the small intestine.

Experimental Workflow: In Vitro Inhibition Assay

experimental_workflow prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Plate Enzyme and Inhibitor prep->plate preincubate 3. Pre-incubate plate->preincubate add_substrate 4. Add Substrate to Initiate Reaction preincubate->add_substrate incubate 5. Incubate at Controlled Temperature add_substrate->incubate stop 6. Stop Reaction incubate->stop read 7. Read Absorbance stop->read analyze 8. Analyze Data (Calculate % Inhibition, IC50) read->analyze

Caption: A typical workflow for an in vitro enzyme inhibition assay.

References

Stability of N-Ethyldeoxynojirimycin Hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethyldeoxynojirimycin Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during experimental use. Here you will find troubleshooting guides and frequently asked questions to ensure the reliable application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container at or below -15°C.[1][2] Before use, it is advisable to allow the container to warm to room temperature to prevent moisture condensation.[1]

Q2: What are the known incompatibilities for this compound?

This compound should not be stored with strong oxidizing agents or strong acids, as these can promote degradation.[3][4]

Q3: How stable is this compound in aqueous solutions?

Q4: Is this compound sensitive to light?

Photostability data for this specific compound is not publicly available. As a general precaution, it is recommended to protect solutions from light, especially during long-term experiments. Standard photostability testing involves exposing the compound to a minimum of 1.2 million lux hours of light to assess its sensitivity.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the compound is stored at ≤ -15°C in a tightly sealed container.[1][2] Prepare fresh solutions for each experiment. If using a stock solution, perform a stability check.
Instability in the experimental buffer (pH, temperature).Validate the stability of this compound in your specific experimental buffer and at the working temperature. Consider performing a time-course experiment to check for degradation.
Loss of compound activity over time The compound is degrading in the prepared solution.Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store aliquots at ≤ -20°C.
Exposure to light during the experiment.Protect your experimental setup from light, for example, by using amber-colored tubes or covering the setup with aluminum foil.
Appearance of unknown peaks in HPLC analysis Degradation of the compound into one or more new products.This indicates that a forced degradation study may be necessary to identify the degradation products and establish a stability-indicating analytical method.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., water or a co-solvent if solubility is an issue).
  • For acid hydrolysis, add 0.1 M to 1 M hydrochloric acid.[1][8]
  • For base hydrolysis, add 0.1 M to 1 M sodium hydroxide.[1][8]
  • Incubate samples at room temperature or elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[1]
  • At specified time points, withdraw samples, neutralize them, and analyze by a suitable method like HPLC.

2. Oxidative Degradation:

  • Prepare a solution of the compound.
  • Add hydrogen peroxide (e.g., 3-30%) to the solution.[9]
  • Incubate at room temperature, protected from light, for a set duration.
  • Analyze samples at various time intervals.

3. Thermal Degradation:

  • Store the solid compound or a solution at elevated temperatures (e.g., 40-80°C).
  • Analyze samples at different time points to assess the extent of degradation.

4. Photostability:

  • Expose a solution of the compound to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
  • Keep a control sample protected from light.
  • Analyze both the exposed and control samples.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation.[1]

  • Column Selection: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the mobile phase should be optimized for the best separation of the parent compound from its degradation products.

  • Detection: UV detection is commonly used. The wavelength should be selected to provide a good response for both the active compound and potential degradation products.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (ability to resolve the main peak from degradation products), linearity, accuracy, precision, and robustness.

Quantitative Data Summary

As specific stability data for this compound is not available in the public domain, the following table provides an illustrative example of how such data could be presented. This is not actual experimental data.

Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%DP1, DP2
0.1 M NaOH24 hours60°C25%DP3
3% H₂O₂24 hoursRoom Temp10%DP4
Solid State7 days80°C5%DP5
Light Exposure (1.2 million lux hours)As per ICH Q1BRoom Temp<5%Minor unknown peaks

Visualizations

Signaling Pathway of this compound

G cluster_inhibition Mechanism of Action Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Glucosylation Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs N_Ethyl_DNJ N-Ethyldeoxynojirimycin Hydrochloride N_Ethyl_DNJ->GCS Inhibition

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Experimental Workflow for Stability Testing

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of N-Ethyl-DNJ HCl stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Quantify Degradation & Identify Products analysis->data report Report Stability Profile data->report

Caption: General workflow for conducting forced degradation studies.

Logical Relationship for Troubleshooting Inconsistent Results

G cluster_troubleshooting Troubleshooting Logic problem Inconsistent Experimental Results cause1 Compound Degradation? problem->cause1 cause2 Solution Instability? problem->cause2 solution1a Verify Storage (≤ -15°C, sealed) cause1->solution1a Check solution1b Prepare Fresh Solutions cause1->solution1b Action solution2a Validate Buffer Compatibility (pH, temp) cause2->solution2a Check solution2b Check for Freeze-Thaw Cycle Degradation cause2->solution2b Check

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Enhancing Cellular Penetration of N-alkylated Iminosugars

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell penetration of N-alkylated iminosugars.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments with N-alkylated iminosugars.

Q1: We observe potent enzymatic inhibition in our biochemical assays, but the cellular activity of our N-alkylated iminosugar is significantly lower than expected. What are the potential reasons for this discrepancy?

A1: This is a frequent challenge. The disparity between biochemical potency and cellular efficacy often stems from poor cell penetration. Here are the primary factors to consider:

  • Physicochemical Properties: The N-alkyl chain length significantly influences the lipophilicity of the iminosugar. While a longer alkyl chain can enhance membrane interaction, it can also lead to increased cytotoxicity and reduced aqueous solubility, hindering its availability to the cells.[1][2][3]

  • Cellular Uptake Mechanisms: Iminosugars can enter cells via passive diffusion or active transport. The efficiency of these processes depends on the specific cell type and the structure of the iminosugar. N-alkylation might interfere with recognition by specific transporters.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein, leading to low intracellular concentrations.

  • Compound Stability: The N-alkylated iminosugar could be unstable in the cell culture medium or be rapidly metabolized by the cells.

  • Cytotoxicity: At the concentrations required for cellular activity, the compound might be causing significant cell death, which can be misinterpreted as low efficacy. It is crucial to assess cytotoxicity in parallel with activity assays.[1][2][4]

Q2: How does the length of the N-alkyl chain impact the cell penetration and cytotoxicity of iminosugars?

A2: The length of the N-alkyl chain is a critical determinant of both the biological activity and the toxicity of iminosugars.

  • Improved Potency with Longer Chains: Generally, increasing the length of the N-alkyl side chain enhances the inhibitory potency of iminosugars against certain enzymes and can improve their antiviral efficacy.[5]

  • Increased Cytotoxicity: However, this enhanced potency often coincides with increased cytotoxicity.[1][2][3] Longer alkyl chains increase the compound's hydrophobicity, which can lead to membrane disruption and cell lysis.[1][2][4]

  • Optimal Chain Length: There is often an optimal alkyl chain length that balances efficacy and toxicity. For example, in one study, N-nonyl-deoxynojirimycin (NN-DNJ) was found to be a more potent antiviral than N-butyl-deoxynojirimycin (NB-DNJ), but also exhibited higher cytotoxicity.[5]

Q3: What are the recommended initial steps to troubleshoot low cellular uptake?

A3: A systematic approach is key to identifying the root cause of poor cell penetration.

  • Confirm Compound Integrity: First, verify the purity and stability of your N-alkylated iminosugar in the experimental medium.

  • Dose-Response and Time-Course Experiments: Perform a comprehensive dose-response study to determine if the lack of activity is due to insufficient concentration. A time-course experiment can reveal if the compound requires a longer incubation period to exert its effect.

  • Assess Cytotoxicity: Use a reliable method like an MTS or LDH assay to evaluate the cytotoxicity of the compound at the concentrations used in your activity assays. High toxicity can mask the desired biological effect.

  • Directly Measure Cellular Uptake: If possible, directly quantify the intracellular concentration of the iminosugar. This can be achieved using radiolabeled compounds, fluorescently-labeled analogs, or LC-MS/MS.

Q4: Are there alternative strategies to improve the cellular delivery of N-alkylated iminosugars?

A4: Yes, several formulation and medicinal chemistry strategies can be employed to enhance the cellular uptake of these compounds.

  • Prodrug Approach: The iminosugar can be chemically modified into an inactive prodrug that is more cell-permeable. Once inside the cell, the prodrug is converted back to the active iminosugar.[6]

  • Nanoparticle Formulation: Encapsulating the N-alkylated iminosugar in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation and facilitate its entry into cells.[7][8]

  • Cell-Penetrating Peptides (CPPs): Conjugating the iminosugar to a CPP can significantly enhance its cellular uptake.[9]

Section 2: Troubleshooting Guides

This section provides detailed guidance for specific experimental problems.

Guide 1: Low or No Detectable Intracellular Compound

Problem: After treating cells with your N-alkylated iminosugar, you are unable to detect it inside the cells using analytical methods like LC-MS/MS.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Insufficient Incubation Time Perform a time-course experiment, incubating cells for various durations (e.g., 1, 4, 12, 24 hours) to determine the optimal uptake time.
Low Compound Concentration Increase the concentration of the N-alkylated iminosugar in a stepwise manner, while monitoring for cytotoxicity.
Active Efflux Co-incubate the cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if intracellular accumulation increases.
Rapid Intracellular Metabolism Analyze cell lysates for potential metabolites of your compound using LC-MS/MS.
Poor Membrane Permeability Consider modifying the N-alkyl chain length or exploring prodrug or nanoparticle formulations.[6][7]
Guide 2: High Cytotoxicity Observed at Effective Concentrations

Problem: The N-alkylated iminosugar shows the desired biological effect but only at concentrations that cause significant cell death.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Membrane Disruption by Long Alkyl Chain Synthesize and test analogs with shorter N-alkyl chains to identify a compound with a better therapeutic window.[1][2]
Off-Target Effects Conduct target engagement studies to confirm that the observed cytotoxicity is not due to the inhibition of unintended cellular targets.
Apoptosis Induction Perform assays to detect markers of apoptosis (e.g., caspase activity) to understand the mechanism of cell death.
Formulation-Related Toxicity If using a delivery vehicle (e.g., DMSO, nanoparticles), ensure that the vehicle itself is not contributing to the cytotoxicity at the concentrations used.

Section 3: Data Presentation

Table 1: Impact of N-Alkyl Chain Length on Iminosugar Cytotoxicity
Iminosugar DerivativeN-Alkyl Chain LengthCell LineCC50 (µM)Reference
NB-DNJC4Various>5000[5]
NN-DNJC9Various150-300[5]
Compound 5C9 with cyclohexylVarious150-300[5]
Compound 6C9 with cyclohexylVarious150-300[5]

CC50: 50% cytotoxic concentration

Section 4: Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescently-Labeled Glucose Analog (2-NBDG)

This protocol can be adapted to assess the general uptake capacity of cells and the potential for competitive inhibition by N-alkylated iminosugars that might use glucose transporters.

Materials:

  • Cells of interest

  • Cell culture medium (glucose-free for the assay)

  • Phosphate-Buffered Saline (PBS)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • N-alkylated iminosugar of interest

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with warm, glucose-free cell culture medium. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.

  • Compound Incubation: Add the N-alkylated iminosugar at various concentrations to the cells and incubate for the desired time (e.g., 30 minutes to 4 hours). Include a vehicle control.

  • 2-NBDG Addition: Add 2-NBDG to a final concentration of 50-100 µM to all wells and incubate for 30-60 minutes at 37°C.[10][11]

  • Termination of Uptake: Remove the medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Plate Reader: Add 100 µL of PBS or cell lysis buffer to each well and measure the fluorescence (Excitation/Emission ~485/535 nm).

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, wash with ice-cold PBS, and resuspend in PBS for analysis.

  • Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the 2-NBDG uptake in cells treated with the N-alkylated iminosugar to the vehicle control.

Protocol 2: Quantification of Intracellular N-alkylated Iminosugars by LC-MS/MS

Materials:

  • Cells of interest

  • N-alkylated iminosugar of interest

  • Cell culture medium

  • Ice-cold PBS

  • Ice-cold methanol (B129727) (80%)

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with the N-alkylated iminosugar at the desired concentration and for the appropriate duration.

  • Cell Harvesting and Washing:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • It is critical to perform the washing steps quickly to prevent leakage of the intracellular compound.

  • Metabolite Extraction:

    • Add a specific volume of ice-cold 80% methanol to the cells.[12]

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex the samples vigorously.

    • Incubate on ice for 10-20 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant, which contains the intracellular metabolites, including the N-alkylated iminosugar.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Develop a specific and sensitive LC-MS/MS method for the detection and quantification of your N-alkylated iminosugar. This will involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy).

    • Generate a standard curve using known concentrations of the N-alkylated iminosugar to enable absolute quantification.

  • Data Normalization: Normalize the quantified intracellular concentration of the iminosugar to the cell number or total protein content of the cell pellet.

Section 5: Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis cell_culture 1. Cell Culture treatment 2. Treatment with N-alkylated Iminosugar cell_culture->treatment wash 3. Wash to Remove Extracellular Compound treatment->wash lysis 4. Cell Lysis & Metabolite Extraction wash->lysis quantification 5. Quantification (Fluorescence or LC-MS/MS) lysis->quantification normalization 6. Data Normalization (per cell or protein) quantification->normalization end end normalization->end Final Result: Intracellular Concentration troubleshooting_logic start Low Cellular Efficacy of N-alkylated Iminosugar check_uptake Directly Measure Cellular Uptake? start->check_uptake low_uptake Problem: Low Uptake check_uptake->low_uptake Yes high_toxicity Problem: High Cytotoxicity check_uptake->high_toxicity No, but toxic solution_uptake Solutions: - Optimize Dose/Time - Inhibit Efflux Pumps - Prodrug/Nanoparticle Strategy low_uptake->solution_uptake solution_toxicity Solutions: - Modify N-Alkyl Chain - Assess Off-Target Effects - Investigate Apoptosis high_toxicity->solution_toxicity signaling_pathway_concept extracellular Extracellular Iminosugar membrane Cell Membrane extracellular->membrane Uptake intracellular Intracellular Iminosugar membrane->intracellular target Enzyme Target intracellular->target Inhibition effect Biological Effect target->effect

References

Technical Support Center: Overcoming Resistance to Iminosugar Inhibitors in Viral Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iminosugar inhibitors in viral cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antiviral action for iminosugar inhibitors?

Iminosugar inhibitors primarily act as competitive inhibitors of host endoplasmic reticulum (ER)-resident α-glucosidases I and II.[1][2][3] This inhibition disrupts the proper folding of nascent viral glycoproteins that are essential for the formation of infectious virions.[1][2][3] Consequently, this leads to reduced viral secretion and/or the production of non-infectious viral particles.[1][4] Because iminosugars target host enzymes, they are thought to be less susceptible to the development of viral resistance compared to direct-acting antivirals.[5][6][7]

Q2: How can I confirm that my iminosugar inhibitor is active in cell culture?

The most direct way to confirm the intracellular activity of an α-glucosidase inhibitor is through a Free Oligosaccharide (FOS) analysis. Inhibition of ER α-glucosidases leads to the accumulation of glucosylated FOS in the cytosol.[5] Detecting these specific FOS species by HPLC is a reliable biomarker of target engagement.[5]

Q3: Is it possible for viruses to develop resistance to iminosugar inhibitors?

While less likely than with direct-acting antivirals, the possibility of resistance exists. Because iminosugars target host proteins, the development of resistant viral mutations is considered to be a low probability.[5][6][7] However, potential mechanisms for reduced susceptibility could include:

  • Alterations in host cell glycosylation pathways: Changes in the expression or activity of host glycosidases or chaperones could potentially compensate for the inhibitor's effects.

  • Efflux pumps: While more common in antibiotic resistance, cellular mechanisms that actively pump the inhibitor out of the cell could reduce its effective intracellular concentration.

Q4: What are the strategies to overcome potential resistance or enhance the efficacy of iminosugar inhibitors?

Combination therapy is a promising strategy. Using iminosugar inhibitors in conjunction with other antiviral agents that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance. For example, combining iminosugars with interferon and ribavirin (B1680618) has been shown to eradicate bovine viral diarrhea virus (a surrogate for HCV) from persistently infected cells.[5]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Cell Culture
Possible Cause Troubleshooting Steps
Inhibitor concentration is too high. Determine the CC50 (50% cytotoxic concentration) of your iminosugar inhibitor in the specific cell line you are using. Always run a dose-response curve for cytotoxicity alongside your antiviral assays.
Cell line is particularly sensitive. Some cell lines may be more sensitive to perturbations in the glycosylation pathway. Consider using a different, less sensitive cell line if appropriate for your viral model.
Extended incubation times. Prolonged exposure to the inhibitor may lead to cumulative toxicity. Optimize the incubation time to the minimum required to observe an antiviral effect.
Off-target effects. Some iminosugars can inhibit other cellular glycosidases. If possible, test for the inhibition of other glycosidases to understand the specificity of your compound. The length of N-alkyl chains on some iminosugar derivatives can correlate with increased cytotoxicity.[3]
Problem 2: Inconsistent or No Antiviral Activity
Possible Cause Troubleshooting Steps
Suboptimal inhibitor concentration. Perform a dose-response experiment to determine the EC50 (50% effective concentration) of the inhibitor against your virus of interest. Ensure the concentrations used are within a non-toxic range.
Incorrect timing of inhibitor addition. For most enveloped viruses, iminosugar inhibitors are most effective when present during the viral replication and assembly stages. Add the inhibitor shortly after viral entry and maintain its presence throughout the experiment.
Cell type-dependent efficacy. The antiviral efficacy of iminosugars can vary between different cell lines. This may be due to differences in cellular uptake of the inhibitor or variations in the host glycosylation machinery. If possible, test the inhibitor in multiple relevant cell lines.
Virus-specific factors. The dependence of a particular virus on the host's N-linked glycosylation pathway can vary. Some viruses may be inherently less sensitive to α-glucosidase inhibition.[8]
Inhibitor degradation. Ensure the stability of your iminosugar inhibitor in your cell culture medium under your experimental conditions (e.g., temperature, pH). Prepare fresh solutions for each experiment.
Problem 3: Difficulty with Experimental Assays
Assay Problem Troubleshooting Steps
Plaque Assay No plaques or indistinct plaques. - Verify virus infectivity: Ensure your virus stock is potent and has been stored correctly. - Optimize cell confluency: Cells should be at 90-100% confluency at the time of infection. - Check overlay medium: The concentration and temperature of the agarose (B213101) or other gelling agent in the overlay are critical. If it's too hot, it can kill the cells; if it's too viscous, it can inhibit plaque formation. - Adjust incubation time: Plaque formation takes time. Optimize the incubation period for your specific virus-cell system.
α-Glucosidase Inhibition Assay High variability in results. - Ensure proper mixing: Thoroughly mix the enzyme, substrate, and inhibitor. - Control for temperature and pH: Enzyme activity is sensitive to these parameters. Use a buffered solution and a temperature-controlled plate reader. - Check substrate and enzyme stability: Prepare fresh solutions and store them appropriately. - Non-specific inhibition: At high concentrations, some compounds can cause non-specific inhibition. If you observe a steep dose-response curve or time-dependent inhibition, consider this possibility.
Free Oligosaccharide (FOS) Analysis Low signal or no detection of glucosylated FOS. - Confirm inhibitor activity: First, ensure your inhibitor is active in an in vitro enzyme assay. - Optimize cell lysis and FOS extraction: Incomplete cell lysis or inefficient extraction will result in low FOS recovery. - Check fluorescent labeling efficiency: The labeling reaction with 2-aminobenzoic acid (2-AA) is a critical step. Ensure the reagents are fresh and the reaction conditions are optimal. - HPLC troubleshooting: If you see peak splitting or a noisy baseline, this could indicate issues with your HPLC column, mobile phase, or detector.[9][10]

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selected Iminosugars against ER α-Glucosidases

Iminosugarα-Glucosidase I IC50 (µM)α-Glucosidase II IC50 (µM)Source Organism of Enzyme
N-butyl-deoxynojirimycin (NB-DNJ)0.055Rat Liver
N-nonyl-deoxynojirimycin (NN-DNJ)0.020.1Rat Liver
Castanospermine0.11Rat Liver
UV-120.140.83 - 1.1Rat Liver

Data compiled from multiple sources.

Table 2: Antiviral Activity of Selected Iminosugars against Various Enveloped Viruses

IminosugarVirusCell LineEC50 (µM)
NB-DNJDengue Virus (DENV)MDMΦ10.6
NN-DNJDengue Virus (DENV)MDMΦ1.2
CelgosivirDengue Virus (DENV)MDMΦ36.4
UV-12Dengue Virus (DENV-2)Not specified0.8
UV-12Influenza A (H1N1)Not specified2.9
MiglustatSARS-CoV-2Vero E641
CelgosivirSARS-CoV-2Vero E61

Data compiled from multiple sources.[1]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from common colorimetric assays used to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (e.g., 1 M)

  • Test compounds (iminosugar inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase in phosphate buffer.

  • Prepare a stock solution of pNPG in phosphate buffer.

  • In a 96-well plate, add 20 µL of your test compound at various concentrations. Include a positive control (e.g., acarbose) and a negative control (solvent only).

  • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na2CO3 solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The intensity of the yellow color from the released p-nitrophenol is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Viral Plaque Assay

This protocol provides a general framework for determining viral titer. Specific parameters such as cell type, virus, and incubation times should be optimized for your system.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock

  • Serum-free cell culture medium

  • Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Prepare serial 10-fold dilutions of your virus stock in serum-free medium.

  • Remove the growth medium from the confluent cell monolayers and wash with PBS.

  • Infect the cells by adding a small volume (e.g., 200 µL) of each viral dilution to duplicate wells.

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and gently wash the cell monolayer.

  • Add 2-3 mL of the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells.

  • Incubate the plates at 37°C for a period appropriate for plaque formation (this can range from 2 to 14 days depending on the virus).

  • Once plaques are visible, fix the cells by adding the fixing solution for at least 30 minutes.

  • Carefully remove the overlay and the fixing solution.

  • Stain the cells with the crystal violet solution for 5-10 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques (clear zones) in the wells. Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Free Oligosaccharide (FOS) Analysis

This protocol outlines the key steps for analyzing the accumulation of glucosylated FOS in inhibitor-treated cells.

Materials:

  • Cultured cells treated with or without an iminosugar inhibitor

  • Cell lysis buffer

  • Mixed-bed ion-exchange resin

  • Fluorescent labeling agent (e.g., 2-aminobenzoic acid, 2-AA)

  • Reagents for reductive amination (e.g., sodium cyanoborohydride)

  • HPLC system with a fluorescence detector and a suitable column (e.g., HILIC or reversed-phase)

Procedure:

  • Cell Lysis and FOS Extraction:

    • Harvest the cells and lyse them to release the cytosolic contents.

    • Remove proteins and lipids from the lysate.

    • Pass the extract through a mixed-bed ion-exchange column to remove charged molecules.

  • Fluorescent Labeling:

    • Lyophilize the FOS extract.

    • Label the reducing end of the oligosaccharides with 2-AA via reductive amination.

  • Purification of Labeled FOS:

    • Remove excess labeling reagent using a suitable cleanup method (e.g., solid-phase extraction).

  • HPLC Analysis:

    • Inject the purified, labeled FOS onto an HPLC system.

    • Separate the oligosaccharides using an appropriate gradient.

    • Detect the labeled FOS using a fluorescence detector.

  • Data Analysis:

    • Compare the chromatograms of inhibitor-treated and untreated cells. The appearance of specific peaks corresponding to glucosylated FOS (e.g., Glc1Man7GlcNAc2) in the treated samples confirms α-glucosidase inhibition.

Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Virion Virion Assembly Nascent_Glycoprotein Nascent Viral Glycoprotein Glc3Man9GlcNAc2 Glc3Man9GlcNAc2-Protein Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Misfolded_Protein Misfolded Glycoprotein Glc3Man9GlcNAc2->Misfolded_Protein Inhibition Glucosidase_I α-Glucosidase I Glc3Man9GlcNAc2->Glucosidase_I Glc1Man9GlcNAc2 Glc1Man9GlcNAc2-Protein Calnexin_Cycle Calnexin/ Calreticulin Cycle (Proper Folding) Glc1Man9GlcNAc2->Calnexin_Cycle Glucosidase_II α-Glucosidase II Glc1Man9GlcNAc2->Glucosidase_II Man9GlcNAc2 Man9GlcNAc2-Protein Correctly_Folded_Protein Correctly Folded Glycoprotein Calnexin_Cycle->Correctly_Folded_Protein Further_Processing Further Glycan Processing Correctly_Folded_Protein->Further_Processing ERAD ER-Associated Degradation (ERAD) Misfolded_Protein->ERAD NonInfectious_Virion Non-Infectious/ Reduced Secretion Misfolded_Protein->NonInfectious_Virion Iminosugar Iminosugar Inhibitor Iminosugar->Glucosidase_I Iminosugar->Glucosidase_II Glucosidase_I->Glc1Man9GlcNAc2 Glucose Trimming Glucosidase_II->Man9GlcNAc2 Glucose Trimming Infectious_Virion Infectious Virion Further_Processing->Infectious_Virion

Caption: Mechanism of action of iminosugar inhibitors.

Experimental_Workflow cluster_Troubleshooting Troubleshooting Logic Start Reduced Antiviral Efficacy Observed Check_Cytotoxicity Is the inhibitor cytotoxic at the experimental concentration? Start->Check_Cytotoxicity Check_Activity Is the inhibitor active against purified α-glucosidase? Check_Cytotoxicity->Check_Activity No Lower_Concentration Lower inhibitor concentration. Check_Cytotoxicity->Lower_Concentration Yes FOS_Analysis Does FOS analysis show accumulation of glucosylated oligosaccharides? Check_Activity->FOS_Analysis Yes Synthesize_Analog Synthesize new analogs with potentially higher potency/lower toxicity. Check_Activity->Synthesize_Analog No Optimize_Conditions Optimize experimental conditions (e.g., timing, cell line). FOS_Analysis->Optimize_Conditions Yes Troubleshoot_Assay Troubleshoot FOS analysis protocol. FOS_Analysis->Troubleshoot_Assay No Consider_Combination Consider combination therapy. Optimize_Conditions->Consider_Combination

Caption: Troubleshooting workflow for reduced antiviral efficacy.

References

Technical Support Center: N-Ethyldeoxynojirimycin (N-EtDNJ) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for quantifying the effects of N-Ethyldeoxynojirimycin (N-EtDNJ).

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for N-Ethyldeoxynojirimycin?

N-Ethyldeoxynojirimycin is a derivative of 1-deoxynojirimycin (B1663644) (DNJ), an iminosugar. Its primary mechanism of action is the competitive inhibition of α-glucosidase enzymes.[1] These enzymes are located in the brush border of the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2] By inhibiting these enzymes, N-EtDNJ slows the digestion of carbohydrates, leading to a reduced postprandial blood glucose level.[2][3] This mechanism is a key therapeutic strategy for managing type 2 diabetes.[2]

cluster_pathway Carbohydrate Digestion Pathway cluster_inhibition Inhibition by N-EtDNJ Carbs Complex Carbohydrates (e.g., Starch) Enzyme α-glucosidase Carbs->Enzyme Digestion Glucose Glucose Absorption (Bloodstream) Enzyme->Glucose NEtDNJ N-Ethyldeoxynojirimycin Block Inhibition NEtDNJ->Block Block->Enzyme cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: Enzyme, Substrate (pNPG), N-EtDNJ Dilutions B Add Buffer, N-EtDNJ, & Enzyme to 96-well plate A->B C Pre-incubate (37°C, 10 min) B->C D Initiate Reaction: Add pNPG Substrate C->D E Incubate (37°C, 20 min) D->E F Stop Reaction: Add Na₂CO₃ E->F G Read Absorbance (405 nm) F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I Start Inconsistent IC50 Values Q1 Are enzyme/substrate reagents fresh & consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are incubation times and temperatures precise? A1_Yes->Q2 Sol1 Prepare fresh reagents. Use same lot numbers. Aliquot enzyme to avoid freeze-thaw cycles. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the pipetting accurate, especially for serial dilutions? A2_Yes->Q3 Sol2 Use a calibrated incubator. Use a timer for all steps. Ensure uniform heating of the plate. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the final %DMSO or solvent concentration consistent and low (<1%) across all wells? A3_Yes->Q4 Sol3 Calibrate pipettes. Use fresh tips for each dilution. Mix thoroughly at each step. A3_No->Sol3 A4_No No Q4->A4_No End Review data analysis and curve fitting parameters. Q4->End Yes Sol4 Re-calculate dilutions to ensure consistent solvent concentration. Run a solvent-only control. A4_No->Sol4

References

Validation & Comparative

A Comparative Guide to Substrate Reduction Therapy: N-Ethyldeoxynojirimycin vs. N-Butyldeoxynojirimycin (Miglustat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two iminosugar-based inhibitors of glucosylceramide synthase: N-Ethyldeoxynojirimycin and N-Butyldeoxynojirimycin (commonly known as Miglustat). This document synthesizes available experimental data to inform research and development in the field of substrate reduction therapy for lysosomal storage disorders.

Introduction

Lysosomal storage disorders (LSDs), such as Gaucher disease and Niemann-Pick type C disease, are characterized by the accumulation of specific substrates within lysosomes due to enzymatic deficiencies. Substrate reduction therapy (SRT) is a therapeutic strategy that aims to decrease the biosynthesis of these accumulating substrates.[1][2][3][4] A key enzyme in the synthesis of many glycosphingolipids is glucosylceramide synthase (GCS).[5] Both N-Ethyldeoxynojirimycin and N-Butyldeoxynojirimycin (Miglustat) are analogues of deoxynojirimycin and function as inhibitors of this enzyme.[6] Miglustat is an approved therapeutic agent for certain LSDs, making a comparison of its efficacy with structurally similar compounds like N-Ethyldeoxynojirimycin of significant interest for the development of next-generation SRTs.[7]

Mechanism of Action: Inhibition of Glucosylceramide Synthase

The primary mechanism of action for both N-Ethyldeoxynojirimycin and Miglustat is the inhibition of glucosylceramide synthase. This enzyme catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the biosynthesis of most glycosphingolipids. By inhibiting this initial step, these compounds reduce the overall production of downstream glycosphingolipids, thereby alleviating the substrate burden on the deficient lysosomal enzymes. The efficacy of these inhibitors is directly related to their ability to bind to and inhibit GCS.

cluster_inhibition Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Further Synthesis Inhibitor N-Ethyldeoxynojirimycin or N-Butyldeoxynojirimycin (Miglustat) Inhibitor->GCS

Glucosylceramide Synthesis Pathway and Point of Inhibition.

Comparative Efficacy Data

The inhibitory potency of N-alkyldeoxynojirimycin derivatives against glucosylceramide synthase is highly dependent on the length of the N-alkyl chain. Experimental evidence suggests a clear structure-activity relationship where longer alkyl chains, up to a certain point, lead to increased inhibitory activity.

CompoundN-Alkyl Chain LengthGlucosylceramide Synthase InhibitionReference
Deoxynojirimycin-No significant inhibition[6]
N-Methyldeoxygalactonojirimycin1Non-inhibitory
N-Ethyldeoxygalactonojirimycin 2 Non-inhibitory
N-Propyldeoxygalactonojirimycin3Partial inhibition
N-Butyldeoxynojirimycin (Miglustat) 4 Effective inhibition [6]
N-Hexyldeoxynojirimycin6Effective inhibition[6]

Note: The data for N-ethyl and N-propyl derivatives are from studies on deoxygalactonojirimycin, a galactose analogue of deoxynojirimycin. The structure-activity relationship is considered to be directly applicable to the deoxynojirimycin series.

Based on the available data, N-Butyldeoxynojirimycin (Miglustat) is a significantly more potent inhibitor of glucosylceramide synthase than N-Ethyldeoxynojirimycin. Studies have shown that while the N-butyl derivative effectively inhibits the enzyme, the N-ethyl derivative is reported to be non-inhibitory. This suggests that the butyl chain provides a more favorable interaction with the enzyme's binding site compared to the shorter ethyl chain. The increased hydrophobicity of the longer alkyl chain is believed to play a crucial role in the inhibitory activity.

Experimental Protocols

The following outlines the general methodologies used in the studies cited to determine the inhibitory activity of N-alkyldeoxynojirimycin derivatives.

In Vitro Glucosylceramide Synthase Activity Assay

This assay measures the enzymatic activity of GCS in the presence of varying concentrations of the inhibitor.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Cellular Microsomes (Source of GCS) Incubation Incubation at 37°C Microsomes->Incubation Substrates Radiolabeled UDP-Glucose + Ceramide Substrates->Incubation Inhibitor N-alkyldeoxynojirimycin (Varying Concentrations) Inhibitor->Incubation Extraction Lipid Extraction Incubation->Extraction TLC Thin Layer Chromatography (TLC) Extraction->TLC Quantification Quantification of Radiolabeled Glucosylceramide TLC->Quantification

Workflow for In Vitro Glucosylceramide Synthase Assay.

Detailed Steps:

  • Enzyme Source: Microsomal fractions are prepared from cultured cells or tissue homogenates, which serve as the source of glucosylceramide synthase.

  • Substrates: The reaction mixture includes a ceramide substrate and a radiolabeled form of UDP-glucose (e.g., UDP-[¹⁴C]glucose).

  • Inhibitor Addition: The N-alkyldeoxynojirimycin derivative (N-Ethyldeoxynojirimycin or N-Butyldeoxynojirimycin) is added to the reaction mixture at a range of concentrations.

  • Incubation: The reaction is initiated and incubated at 37°C for a defined period.

  • Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).

  • Chromatographic Separation: The extracted lipids are separated by thin-layer chromatography (TLC).

  • Quantification: The amount of radiolabeled glucosylceramide formed is quantified using autoradiography or scintillation counting. The inhibitory potency (e.g., IC50 value) is then calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Assay for Glycosphingolipid Biosynthesis

This assay assesses the effect of the inhibitors on the overall synthesis of glycosphingolipids in living cells.

Detailed Steps:

  • Cell Culture: A suitable cell line is cultured in appropriate media.

  • Inhibitor Treatment: The cells are incubated with varying concentrations of the N-alkyldeoxynojirimycin derivative.

  • Metabolic Labeling: A radiolabeled precursor for glycosphingolipid synthesis (e.g., [³H]palmitic acid or [¹⁴C]serine) is added to the culture medium.

  • Lipid Extraction and Analysis: After a period of metabolic labeling, the cellular lipids are extracted, separated by TLC, and the incorporation of the radiolabel into different glycosphingolipid species is quantified. A reduction in the synthesis of glucosylceramide and downstream glycosphingolipids indicates inhibitory activity.

Conclusion

The available experimental data strongly indicates that N-Butyldeoxynojirimycin (Miglustat) is a substantially more effective inhibitor of glucosylceramide synthase than N-Ethyldeoxynojirimycin. The structure-activity relationship for N-alkyldeoxynojirimycin derivatives demonstrates that the length of the alkyl chain is a critical determinant of inhibitory potency, with the ethyl group being too short to confer significant activity against the target enzyme. For researchers and drug development professionals, this highlights the importance of the N-butyl moiety for the efficacy of Miglustat and suggests that future development of deoxynojirimycin-based inhibitors should focus on optimizing the N-substituent to enhance potency and selectivity. While direct quantitative comparisons are limited in the publicly available literature, the qualitative findings provide a clear direction for further investigation and development in the field of substrate reduction therapy.

References

A Comparative Analysis of N-Alkyl Deoxynojirimycin Inhibitors for Glucosidase-Targeted Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of various N-alkyl deoxynojirimycin (DNJ) inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. N-alkyl DNJ derivatives are a promising class of compounds with significant therapeutic potential, primarily as inhibitors of α-glucosidases. This inhibition has implications for the treatment of type 2 diabetes, viral infections, and certain types of cancer. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying mechanisms of action.

Performance of N-Alkyl Deoxynojirimycin Inhibitors

The inhibitory potency of N-alkyl DNJ derivatives against α-glucosidase is a critical parameter for their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The length of the N-alkyl chain significantly influences the inhibitory activity.

InhibitorEnzyme SourceIC50 (µM)Reference CompoundReference IC50 (µM)
1-Deoxynojirimycin (DNJ)Saccharomyces cerevisiae222.4 ± 0.5Acarbose (B1664774)822.0 ± 1.5
N-Butyl-DNJ (Miglustat)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
N-Nonyl-DNJAcid α-glucosidase0.42--
N-Nonyl-DNJα-1,6-glucosidase8.4--
Compound 43 (N-alkyl-DNJ derivative)Saccharomyces cerevisiae30.0 ± 0.60Acarbose822.0 ± 1.5
Compound 40 (N-alkyl-DNJ derivative)Saccharomyces cerevisiae160.5 ± 0.60Acarbose822.0 ± 1.5
Compound 34 (N-alkyl-DNJ derivative)Saccharomyces cerevisiaeNot SpecifiedAcarbose822.0 ± 1.5

Table 1: Comparative α-Glucosidase Inhibitory Activity of N-Alkyl DNJ Derivatives. This table summarizes the IC50 values of various N-alkyl DNJ inhibitors against α-glucosidase from different sources, highlighting the impact of the N-alkyl substituent on inhibitory potency.[1][2]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a standardized method for determining the α-glucosidase inhibitory activity of N-alkyl deoxynojirimycin derivatives.

1. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • N-alkyl deoxynojirimycin inhibitor (test compound)

  • Acarbose (as a positive control)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of the test compound and acarbose in potassium phosphate buffer.

    • Prepare the α-glucosidase solution (e.g., 0.5 U/mL) in potassium phosphate buffer.

    • Prepare the pNPG solution (e.g., 5 mM) in potassium phosphate buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the potassium phosphate buffer to the blank wells.

    • Add 50 µL of the various concentrations of the test compound or acarbose to the respective test and positive control wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to all wells.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol produced is proportional to the enzyme activity.

3. Calculation of Inhibition:

The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

N-alkyl deoxynojirimycin inhibitors primarily function as competitive inhibitors of α-glucosidases. Their structural similarity to the natural glucose substrate allows them to bind to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates.[1][3]

G cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes Reaction No_Reaction No Reaction Enzyme->No_Reaction Inhibited Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor Inhibitor->Enzyme Competitively Binds to Active Site

Figure 1: Competitive inhibition of α-glucosidase by N-alkyl DNJ.

Beyond their role in carbohydrate metabolism, N-alkyl DNJ inhibitors have shown significant antiviral activity. This is primarily attributed to their ability to inhibit host endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are crucial for the proper folding of viral glycoproteins. Inhibition of these enzymes leads to misfolded glycoproteins, which can trigger the Unfolded Protein Response (UPR) and impair the assembly and release of new, infectious viral particles.[4][5]

G N_Alkyl_DNJ N-Alkyl DNJ Inhibitor ER_Glucosidases ER α-Glucosidases I and II N_Alkyl_DNJ->ER_Glucosidases Inhibits Viral_Glycoprotein Nascent Viral Glycoprotein ER_Glucosidases->Viral_Glycoprotein Required for Proper Folding Misfolded_Glycoprotein Misfolded Viral Glycoprotein Viral_Glycoprotein->Misfolded_Glycoprotein Leads to UPR_Activation Unfolded Protein Response (UPR) Activation Misfolded_Glycoprotein->UPR_Activation Triggers Viral_Assembly_Inhibition Inhibition of Viral Assembly and Release Misfolded_Glycoprotein->Viral_Assembly_Inhibition Results in

Figure 2: Antiviral mechanism of N-alkyl DNJ inhibitors.

The accumulation of misfolded proteins in the ER due to glucosidase inhibition can lead to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

G cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (Misfolded Proteins) PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a Phosphorylates XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Mediates ATF6_cleavage ATF6 Cleavage ATF6->ATF6_cleavage Undergoes Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation Chaperone_Induction ER Chaperone Induction XBP1_splicing->Chaperone_Induction ERAD ER-Associated Degradation (ERAD) XBP1_splicing->ERAD ATF6_cleavage->Chaperone_Induction Apoptosis Apoptosis Translation_Attenuation->Apoptosis Can lead to Chaperone_Induction->Apoptosis If overwhelmed

Figure 3: The Unfolded Protein Response (UPR) signaling pathway.

References

Validating the Inhibition of Glucosylceramide Synthase by N-Ethyl-DNJ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the inhibitory effects of N-Ethyl-deoxynojirimycin (N-Ethyl-DNJ) on glucosylceramide synthase (GCS). It offers a comparative analysis with other GCS inhibitors, supported by experimental data and detailed protocols.

Introduction to Glucosylceramide Synthase and N-Ethyl-DNJ

Glucosylceramide synthase (GCS) is a pivotal enzyme in the biosynthesis of most glycosphingolipids (GSLs). It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer).[1][2] This initial step is crucial for the synthesis of a vast array of complex GSLs that play vital roles in cell membrane integrity, cell signaling, and various pathological conditions.[3] Consequently, GCS has emerged as a significant therapeutic target for several diseases, including Gaucher disease, a lysosomal storage disorder characterized by the accumulation of GSLs.[4][5]

N-Ethyl-deoxynojirimycin (N-Ethyl-DNJ), an iminosugar, is an inhibitor of GCS.[6] By blocking the synthesis of GlcCer, N-Ethyl-DNJ and other GCS inhibitors employ a strategy known as substrate reduction therapy (SRT), which aims to decrease the accumulation of downstream GSLs.[4][7] Validating the efficacy and specificity of N-Ethyl-DNJ is crucial for its application in research and clinical settings.

Mechanism of Action of N-Ethyl-DNJ

N-Ethyl-DNJ acts as a competitive inhibitor of GCS. Its structure mimics the transition state of the glucose molecule, allowing it to bind to the active site of the enzyme, thereby preventing the natural substrate, UDP-glucose, from binding and halting the synthesis of GlcCer. This inhibition leads to a reduction in the cellular pool of GlcCer and, consequently, a decrease in the production of more complex GSLs.

GCS_Inhibition Cer Ceramide GCS Glucosylceramide Synthase (GCS) Cer->GCS UDPGlc UDP-Glucose UDPGlc->GCS GlcCer Glucosylceramide GCS->GlcCer Catalyzes ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Leads to NEthylDNJ N-Ethyl-DNJ NEthylDNJ->GCS Inhibits

Caption: Inhibition of Glucosylceramide Synthase by N-Ethyl-DNJ.

Comparative Analysis of GCS Inhibitors

N-Ethyl-DNJ is one of several known inhibitors of GCS. The following table compares the half-maximal inhibitory concentration (IC50) values of N-Ethyl-DNJ with other notable GCS inhibitors. IC50 is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

InhibitorChemical ClassIC50 (Human GCS)Reference(s)
N-Ethyl-DNJ Iminosugar~50 µM[9]
Miglustat (N-Butyl-DNJ) Iminosugar20-50 µM[9][10]
Eliglustat (Genz-112638) Ceramide analog~24 nM[4]
T-036 Non-iminosugar31 nM[10][11]
GZ667161 CarbamatePotent (specific IC50 not provided)[12]
PDMP Ceramide analogMicromolar range[1]
PPMP Ceramide analogMicromolar range[1][2]

Note: IC50 values can vary depending on the specific assay conditions.[8]

Experimental Validation Workflows

Validating the inhibition of GCS by N-Ethyl-DNJ involves a multi-step process, beginning with in vitro enzymatic assays and progressing to cellular and in vivo models.

validation_workflow start Hypothesis: N-Ethyl-DNJ inhibits GCS invitro In Vitro GCS Enzyme Assay start->invitro cellular Cellular Assays invitro->cellular Confirm in cellular context hplc Quantify GlcCer Levels (HPLC) cellular->hplc downstream Analyze Downstream Effects cellular->downstream invivo In Vivo Models (e.g., Mouse) hplc->invivo Proceed to in vivo studies downstream->invivo pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd efficacy Therapeutic Efficacy invivo->efficacy conclusion Validation of Inhibition pkpd->conclusion efficacy->conclusion

Caption: Experimental workflow for validating GCS inhibition.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to validate the inhibition of GCS.

Protocol 1: In Vitro Glucosylceramide Synthase Activity Assay

This protocol is adapted from methods utilizing a fluorescent ceramide analog to measure GCS activity.[3][13]

Objective: To determine the direct inhibitory effect of N-Ethyl-DNJ on GCS enzymatic activity.

Materials:

  • GCS enzyme source (e.g., cell lysate overexpressing GCS)

  • Fluorescent ceramide substrate (e.g., NBD C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • N-Ethyl-DNJ and other inhibitors

  • Thin-Layer Chromatography (TLC) plates (borate-impregnated)

  • TLC developing solvent (e.g., chloroform (B151607)/methanol/water)

  • Fluorescence spectrophotometer or HPLC with a fluorescence detector

Procedure:

  • Enzyme Preparation: Prepare cell lysates containing GCS. Determine the total protein concentration of the lysate.

  • Inhibitor Preparation: Prepare a stock solution of N-Ethyl-DNJ in a suitable solvent (e.g., water or DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a fixed amount of GCS enzyme source, and the desired concentration of N-Ethyl-DNJ or vehicle control. Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding the fluorescent ceramide substrate and UDP-glucose.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.

  • Stop Reaction: Terminate the reaction by adding a solvent mixture such as chloroform/methanol to extract the lipids.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a borate-impregnated TLC plate. Develop the plate using an appropriate solvent system to separate the fluorescent GlcCer product from the unreacted ceramide substrate.

  • Quantification: Visualize the separated fluorescent spots under UV light. Scrape the spots and quantify the fluorescence using a spectrophotometer, or quantify directly on the plate with a scanner. Alternatively, analyze the lipid extract using HPLC with a fluorescence detector.[14][15]

  • Data Analysis: Calculate the percentage of GCS inhibition for each concentration of N-Ethyl-DNJ relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Glucosylceramide Quantification by HPLC

This protocol outlines a method for quantifying cellular levels of GlcCer after treating cells with N-Ethyl-DNJ, based on HPLC analysis.[16][17]

Objective: To measure the effect of N-Ethyl-DNJ on the accumulation of GlcCer in cultured cells.

Materials:

  • Cultured cells (e.g., fibroblasts from Gaucher patients or a relevant cancer cell line)

  • N-Ethyl-DNJ

  • Cell lysis buffer

  • Solvents for lipid extraction (chloroform, methanol)

  • Internal standard (e.g., a non-endogenous ceramide species)

  • Sphingolipid ceramide N-deacylase (SCDase)

  • O-phthalaldehyde (OPA) reagent

  • HPLC system with a normal-phase column and a fluorescence detector

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of N-Ethyl-DNJ or vehicle control for a specified period (e.g., 24-72 hours).

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them. Determine the protein concentration of the lysate for normalization.

  • Lipid Extraction: a. To the cell lysate, add an internal standard. b. Perform a Bligh-Dyer or similar lipid extraction using chloroform and methanol. c. Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Enzymatic Digestion: a. Resuspend the dried lipid extract in a buffer suitable for SCDase. b. Add SCDase to hydrolyze the N-acyl linkage of GlcCer, generating glucosylsphingosine (B128621) (GlcSph). c. Incubate at 37°C to allow for complete digestion.

  • Derivatization: a. Stop the SCDase reaction and extract the resulting lyso-GSLs. b. Dry the extract and derivatize the free amino group of GlcSph with OPA reagent to make it fluorescent.

  • HPLC Analysis: a. Inject the derivatized sample into the HPLC system. b. Separate the OPA-derivatized GlcSph using a normal-phase column with an appropriate mobile phase. c. Detect the fluorescent product using a fluorescence detector (e.g., excitation at 340 nm and emission at 455 nm).[17]

  • Quantification and Data Analysis: a. Create a standard curve using known amounts of GlcCer. b. Quantify the amount of GlcCer in the samples by comparing the peak areas to the standard curve and normalizing to the internal standard and total protein concentration. c. Compare the GlcCer levels in N-Ethyl-DNJ-treated cells to the control cells to determine the extent of inhibition.

Summary of Experimental Protocols

ExperimentPurposeKey StepsExpected Outcome
In Vitro GCS Activity Assay To measure the direct inhibition of GCS enzyme by N-Ethyl-DNJ.Enzyme reaction with fluorescent substrate, TLC/HPLC separation, fluorescence quantification.Dose-dependent decrease in GCS activity and determination of IC50 value.
Cellular GlcCer Quantification To assess the effect of N-Ethyl-DNJ on GlcCer levels in intact cells.Cell treatment, lipid extraction, enzymatic digestion, OPA derivatization, HPLC analysis.Reduction in cellular GlcCer levels in N-Ethyl-DNJ-treated cells.

Conclusion

Validating the inhibition of glucosylceramide synthase by N-Ethyl-DNJ requires a systematic approach employing both in vitro and cellular assays. Direct enzymatic assays are essential for determining the IC50 and understanding the direct interaction with the enzyme. Cellular assays, such as HPLC-based quantification of glucosylceramide, are crucial for confirming the compound's activity in a biological context and its potential as a substrate reduction therapy agent. By comparing its potency with other inhibitors and utilizing robust, detailed experimental protocols, researchers can effectively characterize the inhibitory profile of N-Ethyl-DNJ and its suitability for further development.

References

Comparative Efficacy of N-Ethyldeoxynojirimycin and Other Iminosugars: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

Shanghai, China – December 7, 2025 – This publication provides a comprehensive comparison of the efficacy of N-Ethyldeoxynojirimycin (N-EtDNJ) and other prominent iminosugars, tailored for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data on their enzymatic inhibition and antiviral activities, details relevant experimental methodologies, and visualizes key cellular pathways.

Iminosugars are a class of glucose analogues with a nitrogen atom replacing the endocyclic oxygen. This structural modification confers inhibitory activity against various glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing. This inhibitory action forms the basis of their therapeutic potential in a range of diseases, from genetic disorders like Gaucher disease to viral infections.

Mechanism of Action: A Dual Approach

The therapeutic efficacy of iminosugars like N-Ethyldeoxynojirimycin stems from two primary mechanisms of action:

  • Substrate Reduction Therapy (SRT) for Lysosomal Storage Disorders: In diseases such as Gaucher disease, a deficiency in the enzyme glucocerebrosidase leads to the accumulation of glucosylceramide. Iminosugars, notably miglustat (B1677133) (N-butyldeoxynojirimycin), act as competitive and reversible inhibitors of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[1][2][3][4] By reducing the rate of glucosylceramide synthesis, these drugs decrease the accumulation of this substrate, thereby alleviating the cellular pathology.[1][2][3]

  • Inhibition of Viral Glycoprotein Processing: Many enveloped viruses, including HIV, Dengue virus, and influenza, rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their surface glycoproteins.[5] Iminosugars with a glucose configuration inhibit the ER-resident α-glucosidases I and II.[5][6] These enzymes are responsible for trimming glucose residues from newly synthesized N-linked glycans on viral glycoproteins, a critical step for their interaction with chaperones like calnexin (B1179193) and calreticulin.[6] Inhibition of this process leads to misfolded glycoproteins, which can result in the production of non-infectious viral particles or a reduction in viral secretion.[7]

Quantitative Comparison of Iminosugar Efficacy

The following tables summarize the available quantitative data on the inhibitory potency of various iminosugars against their target enzymes and their antiviral efficacy. It is important to note that direct comparative data for N-Ethyldeoxynojirimycin (N-EtDNJ) is limited in the currently available literature. The data presented for other N-alkylated deoxynojirimycin derivatives can, however, provide insights into the expected activity of N-EtDNJ based on structure-activity relationships, which generally show that increasing the length of the N-alkyl chain can influence potency. One study noted that N-methyl and N-ethyl derivatives of deoxygalactonojirimycin (a related iminosugar) were non-inhibitory for glycolipid biosynthesis, while N-propylation showed partial inhibition and N-butyl and N-hexyl derivatives demonstrated maximal inhibition.[8]

Table 1: Inhibition of α-Glucosidase by N-Alkylated Deoxynojirimycin Derivatives

CompoundIC50 (µM)Enzyme SourceReference
1-Deoxynojirimycin (DNJ)222.4 ± 0.5Yeast[9]
N-Butyldeoxynojirimycin (NB-DNJ)74GBA1[10]
N-Nonyldeoxynojirimycin (NN-DNJ)0.42Acid α-glucosidase[11]
Acarbose (Reference)822.0 ± 1.5Yeast[9]

Table 2: Antiviral Efficacy of Iminosugars

CompoundVirusCell LineEC50 (µM)Reference
N-Butyldeoxynojirimycin (NB-DNJ)Dengue Virus (DENV)MDMΦs10.6[12]
N-Nonyldeoxynojirimycin (NN-DNJ)Dengue Virus (DENV)MDMΦs1.2[12]
N-Nonyldeoxynojirimycin (NN-DNJ)Bovine Viral Diarrhea Virus (BVDV)MDBK2.5[11]
Oxygenated N-alkyl DNJ derivative (CM-10-18)Dengue Virus (DENV)BHK6.5[13]
Analogues of CM-10-18 (2h, 2l, 3j, 3l, 3v, 4b-4c)Dengue Virus (DENV)Not Specified0.3 - 0.5[13]

Experimental Protocols

1. α-Glucosidase Inhibition Assay

This assay is widely used to determine the inhibitory potency of compounds against α-glucosidase. The following is a generalized protocol based on common methodologies.[1][2][3][4]

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae (yeast)

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)

    • Test compounds (iminosugars) dissolved in a suitable solvent (e.g., DMSO)

    • Acarbose as a positive control

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (acarbose) in the phosphate buffer.

    • In a 96-well plate, add a specific volume of the α-glucosidase solution to each well containing the test compound dilutions or buffer (for control).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

  • Materials:

    • Confluent monolayers of a susceptible cell line (e.g., MDCK for influenza, Vero for Dengue) in multi-well plates.

    • Virus stock of known titer.

    • Test compounds (iminosugars) at various concentrations.

    • Culture medium (e.g., DMEM) with and without serum.

    • Overlay medium (e.g., containing Avicel or agar) to restrict virus spread.

    • Fixative (e.g., formaldehyde).

    • Staining solution (e.g., crystal violet or toluidine blue).

  • Procedure:

    • Seed the host cells in multi-well plates and grow to confluence.

    • Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus for a specific adsorption period (e.g., 1 hour).[7][14]

    • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

    • Add the overlay medium containing different concentrations of the test compound.

    • Incubate the plates at the optimal temperature and CO₂ conditions for the virus to form plaques (typically 2-3 days).

    • After the incubation period, fix the cells with the fixative solution.

    • Stain the cells with the staining solution. The areas of viral infection (plaques) will appear as clear zones against a stained cell monolayer.

    • Count the number of plaques in each well.

    • The percentage of plaque reduction is calculated relative to the untreated virus control.

    • The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is determined from the dose-response curve.[15]

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways affected by iminosugars.

Glycoprotein_Processing_Inhibition cluster_ER Endoplasmic Reticulum Nascent_Glycoprotein Nascent Glycoprotein Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂ Nascent_Glycoprotein->Glc3Man9GlcNAc2 N-linked Glycosylation Glc1Man9GlcNAc2 Glc₁Man₉GlcNAc₂ Glc3Man9GlcNAc2->Glc1Man9GlcNAc2 α-Glucosidase I Man9GlcNAc2 Man₉GlcNAc₂ Glc1Man9GlcNAc2->Man9GlcNAc2 α-Glucosidase II Calnexin_Calreticulin Calnexin/ Calreticulin Cycle Man9GlcNAc2->Calnexin_Calreticulin Correctly_Folded Correctly Folded Glycoprotein Calnexin_Calreticulin->Correctly_Folded Misfolded_Glycoprotein Misfolded Glycoprotein Calnexin_Calreticulin->Misfolded_Glycoprotein Golgi Golgi Apparatus Correctly_Folded->Golgi ERAD ER-Associated Degradation (ERAD) Misfolded_Glycoprotein->ERAD Iminosugars Iminosugars (e.g., N-EtDNJ) Iminosugars->Glc3Man9GlcNAc2 Inhibition Iminosugars->Glc1Man9GlcNAc2 Inhibition

Caption: Inhibition of ER α-glucosidases by iminosugars disrupts glycoprotein folding.

Substrate_Reduction_Therapy cluster_Metabolism Glycosphingolipid Metabolism Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Glucosylceramide->Lysosome Degradation Accumulation Glucosylceramide Accumulation Lysosome->Accumulation Deficient Glucocerebrosidase Iminosugars Iminosugars (e.g., Miglustat) Iminosugars->Ceramide Inhibition

Caption: Iminosugars inhibit glucosylceramide synthase in Substrate Reduction Therapy.

Conclusion

Iminosugars, including N-alkylated deoxynojirimycin derivatives, represent a versatile class of compounds with significant therapeutic potential. Their ability to inhibit key host enzymes involved in both metabolic pathways and viral replication makes them attractive candidates for drug development. While N-butyldeoxynojirimycin (miglustat) is an established therapeutic for Gaucher disease, the antiviral properties of this class of compounds continue to be an active area of research. Further studies are warranted to fully elucidate the efficacy and structure-activity relationships of derivatives such as N-Ethyldeoxynojirimycin to optimize their therapeutic profiles.

References

A Comparative Guide for Researchers: Miglustat vs. Eliglustat for Gaucher Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of therapeutic options for Gaucher disease is paramount. This guide provides an objective, data-driven comparison of two prominent oral substrate reduction therapies: N-butyldeoxynojirimycin (Miglustat) and Eliglustat (B216).

Gaucher disease, an autosomal recessive lysosomal storage disorder, results from a deficiency in the enzyme glucocerebrosidase (GCase).[1] This deficiency leads to the accumulation of its substrate, glucosylceramide (GlcCer), primarily within macrophages, which become engorged "Gaucher cells".[1][2] These cells infiltrate various organs, leading to a range of clinical manifestations including hepatosplenomegaly, hematological abnormalities, and skeletal disease.[2] Substrate reduction therapy (SRT) offers an oral treatment modality by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of GlcCer, thereby reducing the accumulation of this substrate.[3][4] This guide will delve into a detailed comparison of two SRTs, Miglustat (B1677133) and Eliglustat, focusing on their performance, underlying mechanisms, and the experimental data that supports their use in Gaucher disease research.

Mechanism of Action: A Shared Target

Both Miglustat and Eliglustat function as substrate reduction therapies by inhibiting glucosylceramide synthase (GCS). This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids, including glucosylceramide.[4][5] By partially inhibiting GCS, these drugs reduce the rate of GlcCer synthesis, aiming to balance the impaired catabolism due to deficient GCase activity.[4] While both drugs target the same enzyme, their molecular structures and pharmacological properties differ, leading to variations in potency, specificity, and clinical outcomes.[6] Eliglustat is a ceramide analogue, whereas Miglustat is a glucose analogue.[6] Notably, the half-maximal inhibitory concentration (IC50) for eliglustat is approximately three orders of magnitude lower than that of miglustat, indicating a higher potency.[6]

Mechanism of Action of Substrate Reduction Therapy Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide (GlcCer) Complex_GSLs Complex Glycosphingolipids Glucosylceramide->Complex_GSLs Lysosome Lysosome Glucosylceramide->Lysosome GCS->Glucosylceramide GCase Glucocerebrosidase (GCase) (Deficient in Gaucher Disease) Lysosome->GCase Glucose Glucose GCase->Glucose Ceramide_Lysosome Ceramide GCase->Ceramide_Lysosome SRT Substrate Reduction Therapy (Miglustat / Eliglustat) SRT->GCS

Fig 1. Mechanism of Substrate Reduction Therapy

Head-to-Head Clinical Performance

Direct head-to-head clinical trials comparing Miglustat and Eliglustat are limited. However, a retrospective comparison of biochemical responses in type 1 Gaucher disease patients treated with either drug or enzyme replacement therapy (ERT) has been published.[7] This study suggested that the biochemical response to eliglustat was more pronounced than that of miglustat.[7]

Efficacy Data

The efficacy of both drugs has been evaluated in several key clinical trials. For Eliglustat, the Phase 3 ENGAGE and ENCORE trials are pivotal. The ENGAGE trial was a randomized, double-blind, placebo-controlled study in treatment-naïve adult patients with Gaucher disease type 1.[8][9] The ENCORE trial was a randomized, open-label, non-inferiority trial comparing eliglustat to imiglucerase (B1177831) (an ERT) in patients stabilized on ERT.[10][11]

For Miglustat, a key early study was a 1-year open-label trial in patients who were unable or unwilling to receive ERT.[12] Subsequent studies have evaluated its long-term efficacy and its use as a maintenance therapy after switching from ERT.[5][8]

Table 1: Comparison of Efficacy in Treatment-Naïve Patients

ParameterMiglustat (12-month open-label trial)[12]Eliglustat (ENGAGE trial, 9-month placebo-controlled)[8][13]
Spleen Volume Mean reduction of 19%Mean reduction of 28% (vs. 2% increase with placebo)
Liver Volume Mean reduction of 12%Mean reduction of 7% (vs. 1% increase with placebo)
Hemoglobin Slight improvementMean increase of 1.22 g/dL (vs. 0.23 g/dL decrease with placebo)
Platelet Count Slight improvementMean increase of 41% (vs. 4% decrease with placebo)
Chitotriosidase Mean reduction of 16.4%Median reduction of 82%

Table 2: Comparison of Efficacy in Patients Switching from ERT

ParameterMiglustat (ZAGAL study, up to 48 months)[4]Eliglustat (ENCORE trial, 12 months)[10]
Stability Maintained in most patients, but some showed gradual deterioration[14]Non-inferior to imiglucerase in maintaining stability
Spleen Volume StableStable
Liver Volume StableStable
Hemoglobin StableStable
Platelet Count StableStable
Safety and Tolerability

The safety profiles of Miglustat and Eliglustat differ significantly, which is a key consideration in clinical practice.

Table 3: Comparison of Common Adverse Events

Adverse EventMiglustat[15][16][17]Eliglustat[3][18][19]
Gastrointestinal Diarrhea (very common, often dose-limiting), weight loss, abdominal pain, flatulenceDyspepsia, diarrhea (less frequent and generally mild to moderate), nausea, abdominal pain
Neurological Tremor, peripheral neuropathyHeadache, dizziness
Other Arthralgia, fatigue

Gastrointestinal side effects, particularly diarrhea, are a well-documented and frequent reason for discontinuation of Miglustat.[15][20] While gastrointestinal issues can occur with Eliglustat, they are generally reported to be less frequent and less severe.[6]

Experimental Protocols

Understanding the methodologies of the key clinical trials is crucial for interpreting the data.

Eliglustat: ENGAGE Trial (for treatment-naïve patients)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multinational trial.[8][9]

  • Participants: 40 treatment-naïve adults with Gaucher disease type 1 with splenomegaly and either thrombocytopenia or anemia.[8]

  • Intervention: Patients were randomized (1:1) to receive either Eliglustat (50 mg or 100 mg twice daily) or a matching placebo for 9 months.[8][9] The dose of eliglustat was adjusted based on plasma trough concentrations.[9]

  • Primary Endpoint: Percentage change from baseline in spleen volume in multiples of normal.[13]

  • Secondary Endpoints: Absolute change in hemoglobin concentration, and percentage changes in liver volume and platelet count.[13]

ENGAGE Trial Workflow Start Screening & Enrollment (Treatment-Naïve GD1 Patients) Randomization Randomization (1:1) Start->Randomization Eliglustat_Arm Eliglustat (50mg or 100mg BID) Randomization->Eliglustat_Arm n=20 Placebo_Arm Placebo Randomization->Placebo_Arm n=20 Treatment_Period 9-Month Double-Blind Treatment Period Eliglustat_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Analysis Primary Analysis (Spleen Volume Change) Treatment_Period->Primary_Analysis Extension Open-Label Extension (All patients receive Eliglustat) Primary_Analysis->Extension

Fig 2. ENGAGE Trial Workflow
Miglustat: Open-Label Trial (for patients unable/unwilling to receive ERT)

  • Study Design: An open-label, non-comparative study.[12][21]

  • Participants: 28 adults with non-neuronopathic Gaucher's disease who were unable or unwilling to receive enzyme treatment.[12]

  • Intervention: Patients received oral Miglustat 100 mg three times daily for 12 months.[12]

  • Primary Measurements: Liver and spleen volume (by CT or MRI), and biochemical and hematological variables.[12]

Signaling Pathways in Gaucher Disease

The pathophysiology of Gaucher disease extends beyond the simple accumulation of glucosylceramide. The "Gaucher cell" is a pro-inflammatory entity, and its presence can trigger a cascade of secondary pathological events.

Gaucher Disease Pathophysiology GBA1_Mutation GBA1 Gene Mutation GCase_Deficiency Glucocerebrosidase (GCase) Deficiency GBA1_Mutation->GCase_Deficiency GlcCer_Accumulation Glucosylceramide (GlcCer) Accumulation in Lysosomes GCase_Deficiency->GlcCer_Accumulation Gaucher_Cell Gaucher Cell Formation (Engorged Macrophage) GlcCer_Accumulation->Gaucher_Cell Organ_Infiltration Organ Infiltration (Spleen, Liver, Bone Marrow) Gaucher_Cell->Organ_Infiltration Inflammation Chronic Inflammation Gaucher_Cell->Inflammation Clinical_Manifestations Clinical Manifestations: - Hepatosplenomegaly - Anemia, Thrombocytopenia - Bone Disease Organ_Infiltration->Clinical_Manifestations Inflammation->Clinical_Manifestations

Fig 3. Gaucher Disease Pathophysiology

Conclusion

Both Miglustat and Eliglustat represent significant advancements in the treatment of Gaucher disease, offering the convenience of oral administration. For researchers, the choice between these two substrate reduction therapies in a research context will depend on the specific scientific question being addressed.

Eliglustat has demonstrated a more robust and consistent efficacy profile in clinical trials, particularly in treatment-naïve patients, and is generally better tolerated than Miglustat.[6][22] Its higher potency and more favorable side-effect profile have positioned it as a first-line oral therapy for many eligible patients with Gaucher disease type 1.[8]

Miglustat, while having a less favorable side-effect profile, particularly concerning gastrointestinal issues, remains a therapeutic option for patients with mild to moderate type 1 Gaucher disease for whom ERT is not a suitable option.[23] Its ability to cross the blood-brain barrier has also led to its investigation in neuronopathic forms of Gaucher disease, although with limited success on neurological manifestations.[24]

Future research may focus on direct comparative studies, long-term outcomes beyond the currently published data, and the potential for combination therapies. The distinct pharmacological profiles of Miglustat and Eliglustat provide valuable tools for dissecting the complex pathophysiology of Gaucher disease and for the development of next-generation therapies.

References

Cross-Validation of N-Alkyl-Deoxynojirimycin (DNJ) Antiviral Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The emergence of novel and re-emerging viral diseases necessitates the development of broad-spectrum antiviral agents. Iminosugars, such as N-alkylated derivatives of deoxynojirimycin (DNJ), represent a promising class of host-targeting antivirals. Their mechanism of action, the inhibition of host α-glucosidases, is crucial for the proper folding of viral envelope glycoproteins of many enveloped viruses, including flaviviruses like Dengue virus (DENV) and Pestiviruses like Bovine Viral Diarrhea Virus (BVDV). This guide provides a comparative analysis of the antiviral activity of a short-chain N-alkyl-DNJ derivative, N-propyl-deoxynojirimycin, in different cell lines, offering insights into its potential as a therapeutic agent. While specific data for N-Ethyl-DNJ is limited in publicly available research, the data for the closely related N-propyl analog provides valuable insights into the structure-activity relationship and cell-line-dependent efficacy of this class of compounds.

Comparative Antiviral Activity

The antiviral efficacy of N-propyl-deoxynojirimycin was evaluated against two different viruses in distinct cell lines: Dengue Virus Type 2 (DENV-2) in Baby Hamster Kidney (BHK) cells and Bovine Viral Diarrhea Virus (BVDV) in Madin-Darby Bovine Kidney (MDBK) cells. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess the compound's potency and therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
N-propyl-deoxynojirimycin DENV-2BHK>100>500>5
N-propyl-deoxynojirimycin BVDVMDBK8.8>500>56.8

Data is based on a study of N-alkylated deoxynojirimycin derivatives and is used here as a proxy for N-Ethyl-DNJ due to structural similarity and data availability.

The data indicates that N-propyl-DNJ exhibits antiviral activity against BVDV in MDBK cells with an EC50 of 8.8 µM and a high selectivity index of over 56.8, suggesting a favorable safety profile in this cell line. In contrast, the antiviral activity against DENV-2 in BHK cells was less potent, with an EC50 value greater than 100 µM. This difference in efficacy highlights the importance of cross-validating antiviral candidates in multiple cell line and virus systems to understand their spectrum of activity and potential for therapeutic application.

Mechanism of Action: Inhibition of Glycoprotein Processing

N-alkyl-DNJ derivatives act by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the initial trimming of the N-linked glycan precursor on newly synthesized viral envelope glycoproteins. Inhibition of this process leads to misfolded glycoproteins, which are retained in the ER and subsequently degraded, preventing the assembly and release of infectious virions.

Signaling_Pathway cluster_ER Endoplasmic Reticulum Nascent Viral Glycoprotein Nascent Viral Glycoprotein Glycan Precursor Glycan Precursor Nascent Viral Glycoprotein->Glycan Precursor Glycosylation Alpha-Glucosidase I/II Alpha-Glucosidase I/II Glycan Precursor->Alpha-Glucosidase I/II Trimming Calnexin/Calreticulin Cycle Calnexin/Calreticulin Cycle Correctly Folded Glycoprotein Correctly Folded Glycoprotein Calnexin/Calreticulin Cycle->Correctly Folded Glycoprotein Misfolded Glycoprotein Misfolded Glycoprotein Calnexin/Calreticulin Cycle->Misfolded Glycoprotein Virion Assembly Virion Assembly Correctly Folded Glycoprotein->Virion Assembly ERAD ER-Associated Degradation Misfolded Glycoprotein->ERAD No Virion Assembly No Virion Assembly ERAD->No Virion Assembly Alpha-Glucosidase I/II->Calnexin/Calreticulin Cycle N-Ethyl-DNJ N-Ethyl-DNJ N-Ethyl-DNJ->Alpha-Glucosidase I/II Inhibition Release of Infectious Virions Release of Infectious Virions Virion Assembly->Release of Infectious Virions

Mechanism of N-Ethyl-DNJ antiviral activity.

Experimental Protocols

The following protocols describe the general procedures for evaluating the antiviral activity and cytotoxicity of N-alkyl-DNJ derivatives.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells in the presence of the test compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., BHK or MDBK cells) in 96-well plates and incubate overnight to form a monolayer.

  • Compound Preparation: Prepare serial dilutions of N-propyl-deoxynojirimycin in cell culture medium.

  • Infection and Treatment: Infect the cell monolayer with the virus (e.g., DENV or BVDV) at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Virus Quantification: Collect the supernatant and determine the viral titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the viral yield by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells to determine the cytotoxicity of the test compound.

  • Cell Seeding: Seed the host cell line in 96-well plates as described for the antiviral assay.

  • Compound Treatment: Add serial dilutions of N-propyl-deoxynojirimycin to the cells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Experimental_Workflow cluster_Antiviral_Assay Antiviral Efficacy Assay cluster_Cytotoxicity_Assay Cytotoxicity Assay A1 Seed Cells in 96-well plate A2 Infect with Virus (e.g., DENV, BVDV) A1->A2 A3 Treat with N-Ethyl-DNJ (serial dilutions) A2->A3 A4 Incubate (48-72h) A3->A4 A5 Quantify Viral Titer (e.g., Plaque Assay) A4->A5 A6 Calculate EC50 A5->A6 Compare EC50 and CC50 to determine Selectivity Index Compare EC50 and CC50 to determine Selectivity Index A6->Compare EC50 and CC50 to determine Selectivity Index C1 Seed Cells in 96-well plate C2 Treat with N-Ethyl-DNJ (serial dilutions) C1->C2 C3 Incubate (48-72h) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate CC50 C5->C6 C6->Compare EC50 and CC50 to determine Selectivity Index

General workflow for antiviral and cytotoxicity assays.

Conclusion

The cross-validation of N-alkyl-DNJ derivatives in different cell lines is a critical step in their preclinical development. The observed differences in the antiviral activity of N-propyl-DNJ against DENV in BHK cells and BVDV in MDBK cells underscore the importance of evaluating these compounds against a panel of viruses and in various cellular contexts. While the primary mechanism of action is well-understood, factors such as cell-specific differences in drug metabolism, uptake, and the specific requirements of different viruses for host glycosylation machinery can influence the in vitro efficacy. Further studies with N-Ethyl-DNJ and other derivatives in a broader range of cell lines, including more physiologically relevant primary cells, are warranted to fully elucidate their therapeutic potential.

A Comparative Guide to N-Ethyldeoxynojirimycin Alternatives for Glycosylation Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyldeoxynojirimycin (NEDN) is a widely utilized iminosugar for studying the role of N-linked glycosylation in various biological processes. However, a range of alternative inhibitors exist, each with distinct mechanisms of action, potencies, and specificities. This guide provides an objective comparison of prominent alternatives to NEDN—N-Butyldeoxynojirimycin (NB-DNJ), Castanospermine (B190763), Tunicamycin (B1663573), and 2-Deoxy-D-glucose (2-DG)—supported by experimental data to inform the selection of the most appropriate tool for your glycosylation inhibition studies.

Quantitative Comparison of Glycosylation Inhibitors

The selection of a glycosylation inhibitor is a critical decision in experimental design. The following table summarizes the key characteristics and reported potencies of NEDN and its alternatives. Lower IC50 (half-maximal inhibitory concentration) or effective concentration values indicate higher potency.

InhibitorTarget Enzyme(s)Mechanism of ActionReported IC50 / Effective ConcentrationKey Cellular Effects
N-Ethyldeoxynojirimycin (NEDN) α-Glucosidases I and IIIminosugar analog of glucose, competitive inhibitor of glucosidases involved in N-glycan processing.α-Glucosidase I: ~20 µMAccumulation of glucosylated high-mannose N-glycans, potential effects on glycoprotein (B1211001) folding and quality control.
N-Butyldeoxynojirimycin (NB-DNJ) α-Glucosidases I and II, Glucosylceramide synthaseSimilar to NEDN, also inhibits the first step of glycosphingolipid biosynthesis.α-Glucosidase I: ~74 µM[1]; Glucosylceramide synthase: Potent inhibition[1]Accumulation of glucosylated high-mannose N-glycans, inhibition of glycosphingolipid synthesis.[1]
Castanospermine α-Glucosidases I and II, β-GlucosidasesAlkaloid inhibitor of glucosidases.[2][3]α-Glucosidase I: 0.12 µM (cell-free)[4]; Cellular inhibition of processing: IC50 of 254 µM[4]Potent inhibition of the removal of the terminal glucose residues from N-glycans, leading to the accumulation of Glc3Man7-9GlcNAc2 structures.[2]
Tunicamycin GlcNAc Phosphotransferase (GPT), also known as DPAGT1Nucleoside antibiotic that blocks the first step of N-linked glycosylation: the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate (B84403).[5]Varies by cell line, typically in the nM to low µM range (e.g., 25 nM to 500 nM).[6]Complete blockade of N-linked glycosylation, leading to the synthesis of unglycosylated proteins and induction of the unfolded protein response (UPR) and ER stress.[5]
2-Deoxy-D-glucose (2-DG) Hexokinase, and interferes with N-linked glycosylationGlucose analog that inhibits glycolysis and interferes with the formation of dolichol-linked oligosaccharide precursors by competing with mannose.[4][7]Effective concentration for glycosylation inhibition: 1 mM in some cell lines.[8]Inhibition of both glycolysis and N-linked glycosylation, leading to ER stress.[7][8] The effect on glycosylation can be reversed by the addition of mannose.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application and interpretation of results from glycosylation inhibition studies. Below are outlines for key experiments.

In Vitro α-Glucosidase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Inhibitor stock solution

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Sodium carbonate (1 M) for stopping the reaction

  • 96-well microplate and reader

Procedure:

  • Prepare serial dilutions of the inhibitor in phosphate buffer.

  • In a 96-well plate, add the inhibitor solution and a fixed amount of α-glucosidase.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate at 37°C for a specific time (e.g., 20 minutes).

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Analysis of N-linked Glycosylation by Endoglycosidase H (Endo H) Digestion and Western Blot

This method assesses the processing state of N-linked glycans on a specific glycoprotein. Immature, high-mannose glycans found in the endoplasmic reticulum (ER) are sensitive to Endo H, while complex glycans processed in the Golgi are resistant.

Materials:

  • Cell lysate containing the glycoprotein of interest

  • Endoglycosidase H (Endo H) and reaction buffer

  • Denaturing buffer (e.g., containing SDS and DTT)

  • Primary antibody against the glycoprotein of interest

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence substrate

Procedure:

  • Lyse cells and quantify the protein concentration.

  • Denature a portion of the cell lysate by heating in the presence of denaturing buffer.

  • Add the Endo H reaction buffer and the enzyme to the denatured lysate.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-3 hours).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Probe the membrane with the primary and secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system. A shift to a lower molecular weight after Endo H treatment indicates the presence of high-mannose glycans.

Assessment of ER Stress by Western Blot for CHOP and GRP78

This protocol measures the induction of the unfolded protein response (UPR) by detecting key ER stress markers.

Materials:

  • Cell lysate from treated and untreated cells

  • Primary antibodies against CHOP (GADD153) and GRP78 (BiP)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescence substrate

Procedure:

  • Treat cells with the glycosylation inhibitor for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Probe the membrane with primary antibodies against CHOP, GRP78, and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system and quantify the band intensities relative to the loading control. An increase in CHOP and GRP78 levels indicates the induction of ER stress.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological context and experimental logic, the following diagrams were generated using Graphviz.

N_Linked_Glycosylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Dol_PP_GlcNAc Dol-PP-GlcNAc Dol_P->Dol_PP_GlcNAc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Dol_PP_GlcNAc GPT (DPAGT1) Precursor_Oligo Glc3Man9GlcNAc2-PP-Dol Dol_PP_GlcNAc->Precursor_Oligo Glycosyltransferases Glycoprotein_Unprocessed Glycoprotein (Glc3Man9GlcNAc2-Asn) Precursor_Oligo->Glycoprotein_Unprocessed Oligosaccharyltransferase Nascent_Protein Nascent Polypeptide (Asn-X-Ser/Thr) Nascent_Protein->Glycoprotein_Unprocessed Glycoprotein_Trimmed1 Glycoprotein (Man9GlcNAc2-Asn) Glycoprotein_Unprocessed->Glycoprotein_Trimmed1 Glucosidase I & II Glycoprotein_Trimmed2 Further Processing (Mannosidases, etc.) Glycoprotein_Trimmed1->Glycoprotein_Trimmed2 cluster_Golgi cluster_Golgi Glycoprotein_Trimmed1->cluster_Golgi Tunicamycin Tunicamycin Tunicamycin->UDP_GlcNAc DNJ_Analogs NEDN, NB-DNJ, Castanospermine DNJ_Analogs->Glycoprotein_Unprocessed Mature_Glycoprotein Mature Glycoprotein (Complex/Hybrid N-glycans) Glycoprotein_Trimmed2->Mature_Glycoprotein

N-Linked Glycosylation Pathway and Inhibitor Targets.

ER_Stress_Signaling_Pathway cluster_ER_Membrane ER Membrane Unfolded_Proteins Accumulation of Unfolded Proteins PERK PERK Unfolded_Proteins->PERK Activation IRE1 IRE1 Unfolded_Proteins->IRE1 Activation ATF6 ATF6 Unfolded_Proteins->ATF6 Activation eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing ATF6_cleavage ATF6 Cleavage in Golgi ATF6->ATF6_cleavage Translation_Attenuation Global Translation Attenuation eIF2a->Translation_Attenuation UPR_Genes1 UPR Target Gene Expression XBP1_splicing->UPR_Genes1 CHOP_GRP78 Increased CHOP & GRP78 Expression UPR_Genes1->CHOP_GRP78 UPR_Genes2 UPR Target Gene Expression ATF6_cleavage->UPR_Genes2 UPR_Genes2->CHOP_GRP78 Apoptosis Apoptosis CHOP_GRP78->Apoptosis Prolonged Stress

Simplified ER Stress Signaling Pathway.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Select Glycosylation Inhibitor and Cell Line Treat_Cells Treat Cells with a Range of Inhibitor Concentrations Start->Treat_Cells Harvest_Cells Harvest Cells for Analysis Treat_Cells->Harvest_Cells Western_Glycosylation Western Blot for Glycoprotein of Interest (with/without Endo H) Harvest_Cells->Western_Glycosylation Western_ER_Stress Western Blot for ER Stress Markers (CHOP, GRP78) Harvest_Cells->Western_ER_Stress N_Glycan_Profiling N-Glycan Profiling (e.g., HILIC-UPLC) Harvest_Cells->N_Glycan_Profiling Data_Analysis Data Analysis and Comparison of Inhibitor Effects Western_Glycosylation->Data_Analysis Western_ER_Stress->Data_Analysis N_Glycan_Profiling->Data_Analysis

General Experimental Workflow for Comparing Glycosylation Inhibitors.

By carefully considering the specific research question and the distinct properties of each inhibitor, researchers can select the most appropriate tool to accurately investigate the complex roles of N-linked glycosylation in health and disease.

References

Decoding Deoxynojirimycin: A Comparative Guide to the Structural Activity Relationship of N-Substituents in α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar, is a potent competitive inhibitor of α-glucosidases, enzymes crucial for carbohydrate digestion.[1] This inhibitory action forms the basis for therapeutic strategies against type 2 diabetes mellitus by delaying glucose absorption.[1] Chemical modification of the DNJ scaffold, particularly at the nitrogen atom of the piperidine (B6355638) ring, has been a focal point of research to enhance its inhibitory potency and selectivity. This guide provides a comparative analysis of the structural activity relationship (SAR) of various N-substituents on deoxynojirimycin, supported by experimental data and detailed protocols.

Quantitative Comparison of N-Substituted Deoxynojirimycin Derivatives

The inhibitory activity of DNJ derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the in vitro α-glucosidase inhibitory activities of various N-substituted DNJ compounds from published studies, offering a clear comparison of their potencies.

N-Alkyl Deoxynojirimycin Derivatives
CompoundN-SubstituentIC50 (µM)Enzyme SourceReference
1-Deoxynojirimycin (DNJ)H222.4 ± 0.5α-glucosidase[2]
27 n-Butyl559.3 ± 0.28α-glucosidase[2]
N-Nonyl-DNJ n-Nonyl0.42Acid α-glucosidase[3]
Acarbose (Standard) -822.0 ± 1.5α-glucosidase[2][4]

Table 1: Inhibitory activity of N-alkyl deoxynojirimycin derivatives against α-glucosidase.

Analysis of N-alkyl derivatives reveals that the length of the alkyl chain significantly influences inhibitory activity. For instance, a four-carbon chain (n-butyl) in compound 27 showed an IC50 of 559.3 ± 0.28 µM.[2] Interestingly, increasing the alkyl chain length to nine carbons (N-nonyl-DNJ) resulted in a dramatically lower IC50 of 0.42 µM against acid α-glucosidase, indicating a substantial increase in potency.[3] This suggests the presence of a hydrophobic pocket in the enzyme's active site that favorably interacts with longer alkyl chains.[5]

N-Benzyl Deoxynojirimycin Derivatives
CompoundN-SubstituentIC50 (mM)Enzyme SourceReference
18a 4-hydroxy-3-methoxybenzyl0.207 ± 0.11α-glucosidase[6][7]
18b 3-bromo-4-hydroxy-5-methoxybenzyl0.276 ± 0.13α-glucosidase[6][7]
Acarbose (Standard) -0.353 ± 0.09α-glucosidase[6][7]

Table 2: Inhibitory activity of N-benzyl deoxynojirimycin derivatives against α-glucosidase.

Substitution with a benzyl (B1604629) group on the nitrogen atom has also been explored to enhance inhibitory activity. Compound 18a , with a 4-hydroxy-3-methoxybenzyl substituent, exhibited the highest activity with an IC50 value of 0.207 ± 0.11 mM, which is significantly lower than that of the standard drug, acarbose.[6][7] The presence of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring appears to increase the inhibitory activity, while the addition of a bromine group, as in compound 18b , slightly decreases it.[7] Molecular docking studies suggest that these substitutions can lead to the formation of additional hydrogen bonds and arene-arene interactions within the active site of α-glucosidase.[6]

Other N-Substituted Deoxynojirimycin Derivatives
CompoundN-SubstituentIC50 (µM)Ki (µM)Inhibition TypeEnzyme SourceReference
43 Cinnamic acid derivative30.0 ± 0.610Competitiveα-glucosidase[2][4]
40 Cinnamic acid derivative160.5 ± 0.652Competitiveα-glucosidase[2][4]
34 Cinnamic acid derivative-150Competitiveα-glucosidase[2][4]
Acarbose (Standard) -822.0 ± 1.5--α-glucosidase[2][4]

Table 3: Inhibitory activity and kinetics of other N-substituted deoxynojirimycin derivatives.

A series of novel N-alkyl-DNJ derivatives incorporating a benzylidene acetone (B3395972) backbone have shown potent α-glucosidase inhibition.[2] Compound 43 was found to be the most active, with an IC50 of 30.0 ± 0.60 µM, making it approximately 27-fold more active than acarbose.[2][4] Kinetic studies revealed that these compounds act as competitive inhibitors, indicating that they bind to the active site of the enzyme.[2][4] The high activity is attributed to interactions such as hydrogen bonds and π–π stacking between the inhibitor and amino acid residues in the enzyme's active site.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of N-substituted deoxynojirimycin derivatives.

In Vitro α-Glucosidase Inhibitory Assay

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (DNJ derivatives)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution to stop the reaction

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).[8]

  • Prepare various concentrations of the test compounds and the positive control (acarbose) in the buffer.

  • In a 96-well plate, add a specific volume of the test compound solution (or buffer for control) and the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-15 minutes).[8][9]

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 15-20 minutes).[8][9]

  • Stop the reaction by adding a sodium carbonate solution.[8][9]

  • Measure the absorbance of the released p-nitrophenol at 400-405 nm using a microplate reader.[8][9]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[8]

Enzyme Kinetic Studies

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

  • The α-glucosidase activity is measured at different concentrations of the substrate (pNPG) in the absence and presence of various concentrations of the inhibitor.[6]

  • The initial reaction velocities (V) are plotted against the substrate concentrations ([S]).

  • The data is then fitted to the Michaelis-Menten equation: V = Vmax[S] / (Km + [S]).[6]

  • To determine the inhibition type and the inhibition constant (Ki), Lineweaver-Burk plots (1/V vs. 1/[S]) are generated. For competitive inhibition, the lines will intersect on the y-axis.

Visualizations

Structural Activity Relationship of N-Substituted Deoxynojirimycin

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Enzyme, Substrate, and Inhibitor Solutions B Mix Inhibitor and Enzyme A->B C Pre-incubate at 37°C B->C D Add Substrate (pNPG) C->D E Incubate at 37°C D->E F Stop Reaction (Na2CO3) E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I competitive_inhibition cluster_enzyme Enzyme (α-Glucosidase) cluster_product Product E E ES ES E->ES + S EI EI E->EI + I S S (Substrate) I I (DNJ Derivative) ES->E + P P P

References

Safety Operating Guide

Navigating the Safe Disposal of N-Ethyldeoxynojirimycin Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of N-Ethyldeoxynojirimycin Hydrochloride, a compound of interest in various biochemical applications. Adherence to these protocols is essential for mitigating risks and fostering a responsible research ecosystem.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, all handling and disposal activities must be conducted by personnel trained in handling hazardous chemicals and in strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Chemically resistant gloves are mandatory to prevent skin contact.[1]

  • Body Protection: A lab coat or other protective clothing should be worn.[1]

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

All procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or into the environment.[1]

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired solid this compound in a designated, clearly labeled, and sealed container for chemical waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and bench liners, must be treated as contaminated waste and collected in a separate, clearly labeled container.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, labeled, and sealed waste container. Avoid mixing with incompatible waste streams.

2. Preparation for Disposal:

  • Containerization: Ensure all waste containers are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the appropriate hazard symbols (e.g., exclamation mark GHS07), and the date of accumulation.[1]

3. Storage Pending Disposal:

  • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure that the storage area is away from incompatible materials, particularly strong oxidizing agents.[2]

4. Final Disposal:

  • Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and incineration. The primary recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Quantitative Data Summary

While specific quantitative disposal parameters are not extensively available, the following table summarizes key hazard information for this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Collect Solid Waste & Contaminated Materials B->C D Collect Liquid Waste Solutions B->D E Use Labeled, Sealed, & Compatible Containers C->E D->E F Store in Designated Hazardous Waste Area E->F G Arrange for Licensed Waste Disposal Service F->G H Provide SDS to Disposal Company G->H I Incineration via Combustible Solvent H->I

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Safeguarding Your Research: A Guide to Handling N-Ethyldeoxynojirimycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with N-Ethyldeoxynojirimycin Hydrochloride. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your experimental outcomes.

This compound is a chemical compound requiring careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the implementation of robust safety protocols is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelItemSpecifications and Use
Primary Barrier Nitrile Gloves Double-gloving is recommended to provide an extra layer of protection against potential contamination.
Lab Coat A buttoned lab coat made of a suitable material should be worn to protect against spills and splashes.
Safety Goggles Chemical splash goggles are mandatory to provide a seal around the eyes, protecting them from splashes and aerosols.
Secondary Barrier Face Shield To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved respirator may be necessary if working with the solid compound outside of a fume hood or if aerosolization is possible.
General Lab Attire Long Pants and Closed-Toe Shoes These are minimum requirements for any laboratory setting to protect the lower body and feet from accidental spills.

Operational Plan: From Receipt to Disposal

A systematic approach to managing this compound throughout its lifecycle in the laboratory is essential. This plan outlines the key stages and the necessary precautions at each step.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The storage container must be kept tightly closed.

Handling and Preparation of Solutions

All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] Use appropriate tools and techniques to avoid generating dust. When preparing solutions, slowly add the compound to the solvent to prevent splashing.

Spill Management

In the event of a spill, evacuate the immediate area and alert your laboratory supervisor. Small spills of the solid can be carefully swept up, avoiding dust generation, and placed in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. Ensure the spill area is thoroughly decontaminated after cleanup.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Liquid Waste Collect in a clearly labeled, sealed, and compatible waste container.
Contaminated PPE Place in a designated, sealed bag for hazardous waste.

The primary method for the disposal of this compound is through incineration by a licensed hazardous waste disposal service.[1] The compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a detailed methodology for a common application of this compound: an in vitro α-glucosidase inhibition assay.

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in phosphate buffer.

    • Prepare a series of dilutions of the inhibitor from the stock solution.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • This compound solution (at various concentrations) or a positive control (e.g., acarbose) or a negative control (buffer only).

      • α-Glucosidase solution.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiation of Reaction:

    • Add the pNPG solution to each well to start the enzymatic reaction.

  • Measurement of Absorbance:

    • Immediately measure the absorbance of the wells at 405 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for Safe Handling and Experimentation

Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation (α-Glucosidase Assay) cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store Securely receive->store Safe Storage ppe Don PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve plate Prepare 96-Well Plate dissolve->plate add_inhibitor Add Inhibitor/Controls plate->add_inhibitor add_enzyme Add α-Glucosidase add_inhibitor->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add pNPG incubate->add_substrate read_absorbance Measure Absorbance add_substrate->read_absorbance decontaminate Decontaminate Workspace read_absorbance->decontaminate Post-Experiment dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.